molecular formula C15H12N2O B182024 2-(4-Methylphenyl)quinazolin-4(3H)-one CAS No. 18818-41-2

2-(4-Methylphenyl)quinazolin-4(3H)-one

Cat. No.: B182024
CAS No.: 18818-41-2
M. Wt: 236.27 g/mol
InChI Key: UTEHUKGJDLVHIH-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)quinazolin-4(3H)-one is an organic compound belonging to the quinazolinone class of heterocycles, a scaffold recognized for its significant and broad-spectrum biological activities. The quinazolinone core is a privileged structure in medicinal chemistry and is found in several approved therapeutic agents . This specific derivative is of high interest in pharmacological research, particularly in the field of oncology. Quinazolin-4(3H)-one derivatives have demonstrated potent cytotoxicity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with some compounds exhibiting significantly greater potency than the positive control lapatinib . The mechanism of action for this class of compounds is often linked to the inhibition of key protein kinases that regulate cellular growth and proliferation. Research indicates that quinazolin-4(3H)-one derivatives can act as multi-tyrosine kinase inhibitors, showing comparable inhibitory activity against enzymes such as CDK2, HER2, and EGFR . Some derivatives function as ATP-competitive inhibitors, while others act as non-competitive type-II inhibitors, making them valuable tools for probing different kinase conformations and signaling pathways . Beyond its anticancer potential, the quinazolin-4(3H)-one scaffold is also under investigation for other bioactivities, including anti-inflammatory and analgesic properties, as evidenced by studies on structurally related molecules . Researchers value this compound as a key intermediate or final product for synthesizing more complex derivatives and for exploring new structure-activity relationships in drug discovery campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEHUKGJDLVHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353976
Record name 2-(4-Methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18818-41-2
Record name 2-(4-Methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-(4-Methylphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural basis for a remarkable breadth of pharmacologically active agents.[1][2] Its rigid, planar structure and capacity for diverse substitution patterns allow for fine-tuned interactions with a variety of biological targets, leading to applications as anticancer, anti-inflammatory, anticonvulsant, and antibacterial agents.[3] The target of this guide, 2-(4-Methylphenyl)quinazolin-4(3H)-one, serves as an exemplary model for exploring the synthesis of this vital chemical family. Its structure features the core quinazolinone ring system with a p-tolyl substituent at the 2-position, a common motif in pharmacologically active analogues.

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals, moving beyond simple procedural lists to explain the underlying principles and strategic considerations for its synthesis. We will explore the most reliable and field-proven synthetic routes, emphasizing mechanistic understanding, procedural robustness, and practical insights for successful execution in a laboratory setting.

Strategic Overview: Convergent Pathways to the Quinazolinone Core

The synthesis of this compound is typically achieved through convergent strategies that construct the pyrimidinone ring onto a pre-existing benzene derivative. The most common and versatile precursor is 2-aminobenzamide, which provides the necessary aniline and amide functionalities in the correct ortho orientation. The key challenge lies in the introduction of the C2 carbon and its p-tolyl substituent, followed by cyclization. We will focus on two primary, highly effective methodologies.

Methodology I: Oxidative Cyclocondensation of 2-Aminobenzamide and 4-Methylbenzaldehyde

This is arguably the most direct and frequently employed method for synthesizing 2-aryl-quinazolinones. It involves a one-pot reaction between 2-aminobenzamide and an aromatic aldehyde, in this case, 4-methylbenzaldehyde. The transformation proceeds through an initial condensation to form a dihydroquinazolinone intermediate, which is subsequently oxidized to the final aromatic product.[4][5]

Mechanistic Rationale

The causality of this reaction pathway is a logical sequence of nucleophilic attack, intramolecular cyclization, and oxidation.

  • Schiff Base Formation: The primary amine of 2-aminobenzamide performs a nucleophilic attack on the carbonyl carbon of 4-methylbenzaldehyde. Subsequent dehydration forms a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The amide nitrogen of the intermediate then attacks the imine carbon in an intramolecular fashion, forming the six-membered dihydroquinazolinone ring.

  • Oxidation: The 2,3-dihydroquinazolin-4(1H)-one intermediate is a stable, isolable species but is not the target compound. An oxidant is required to remove two hydrogen atoms, creating the C2=N3 double bond and establishing the aromatic quinazolinone system. Various oxidants can be employed, from molecular oxygen (air) to reagents like hydrogen peroxide (H₂O₂) or iodine.[2]

The choice of catalyst and oxidant is critical. While the reaction can proceed thermally, catalysis (e.g., acid or metal-based) significantly accelerates the initial condensation. The oxidation step is often the rate-limiting factor and determines the overall efficiency.

Visualizing the Mechanism: Oxidative Condensation

G cluster_reactants Starting Materials A 2-Aminobenzamide C Schiff Base Intermediate A->C + 4-Methylbenzaldehyde - H₂O B 4-Methylbenzaldehyde D 2,3-Dihydroquinazolin-4(1H)-one C->D Intramolecular Cyclization E This compound D->E Oxidation (-2H)

Caption: Mechanism of the oxidative cyclocondensation route.

Experimental Protocol: Oxidative Condensation

This protocol is a self-validating system; successful execution relies on careful monitoring and control of reaction parameters.

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminobenzamide (1.36 g, 10 mmol) and 4-methylbenzaldehyde (1.20 g, 10 mmol).

  • Solvent and Catalyst: Add ethanol (30 mL) as the solvent. To this suspension, add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol %, 95 mg).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of starting materials and the appearance of a new, lower Rf spot (the dihydro intermediate) followed by the product spot indicates progression.

  • Oxidation: After 4-6 hours, or upon consumption of the starting materials, introduce the oxidant. For an environmentally benign approach, simply open the condenser to the air and continue to reflux for an additional 8-12 hours. Alternatively, for a faster conversion, cool the reaction slightly and add 30% hydrogen peroxide (H₂O₂, 2.5 mL) dropwise.

  • Work-up and Isolation: After the oxidation is complete (as confirmed by TLC), cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove residual impurities. For higher purity, the product can be recrystallized from hot ethanol or an ethanol/water mixture to yield fine, white crystals.

Methodology II: Acylation-Cyclization of 2-Aminobenzamide

This classical two-step, one-pot approach offers excellent control and often results in high yields. It involves the initial acylation of 2-aminobenzamide with 4-methylbenzoyl chloride, followed by a base- or acid-catalyzed intramolecular cyclization via dehydration.

Mechanistic Rationale
  • N-Acylation: The nucleophilic primary amine of 2-aminobenzamide attacks the highly electrophilic carbonyl of 4-methylbenzoyl chloride. This forms an N-acylated intermediate, N-(2-carbamoylphenyl)-4-methylbenzamide, with the elimination of HCl. A base such as pyridine or triethylamine is typically added to scavenge the generated HCl.

  • Intramolecular Cyclization/Dehydration: Upon heating, often with a dehydrating agent or a base, the amide nitrogen attacks the adjacent carboxamide carbonyl. This cyclization event is followed by the elimination of a water molecule to yield the final aromatic quinazolinone product.

This method avoids the need for an external oxidant and is highly reliable, making it a cornerstone of quinazolinone synthesis. The primary consideration is the handling of the acyl chloride, which is moisture-sensitive.

Visualizing the Mechanism: Acylation-Cyclization

G cluster_reactants Starting Materials A 2-Aminobenzamide C N-Acylated Intermediate (N-(2-carbamoylphenyl)-4-methylbenzamide) A->C + 4-Methylbenzoyl Chloride - HCl (Base Scavenger) B 4-Methylbenzoyl Chloride D This compound C->D Heat / Base Intramolecular Cyclization - H₂O

Caption: Mechanism of the acylation-cyclization route.

Experimental Protocol: Acylation-Cyclization
  • Reagent Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzamide (1.36 g, 10 mmol) in anhydrous pyridine (20 mL). Cool the solution in an ice bath to 0°C.

  • Acylation: Add 4-methylbenzoyl chloride (1.55 g, 10 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Cyclization: Heat the reaction mixture to 100-110°C and maintain this temperature for 4 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove pyridine hydrochloride, followed by a wash with a small amount of cold diethyl ether. The product can be further purified by recrystallization from glacial acetic acid or ethanol to yield a highly pure white solid.

Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are typical for this compound.[6]

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂O[6]
Molecular Weight 236.27 g/mol [6]
Appearance White to off-white crystalline solidLab Observation
Melting Point ~238-241 °CLiterature Value
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5 (s, 1H, NH), 8.1-7.2 (m, 8H, Ar-H), 2.4 (s, 3H, CH₃)Spectroscopic Data
¹³C NMR (DMSO-d₆, 100 MHz) δ 162.2, 152.1, 148.5, 140.8, 134.5, 130.1, 129.5, 127.8, 127.6, 126.3, 125.9, 121.0, 21.5Spectroscopic Data
IR (KBr, cm⁻¹) 3100-3000 (N-H), 1680 (C=O, amide), 1610 (C=N), 1580 (C=C)Spectroscopic Data
Mass Spec (ESI+) m/z 237.1 [M+H]⁺Spectroscopic Data

Field Insights: A Comparative Analysis

As a Senior Application Scientist, the choice between these methodologies is dictated by practical considerations beyond mere chemical feasibility.

  • Route I (Oxidative Condensation): This is often preferred for its operational simplicity and use of more benign reagents (aldehydes vs. acyl chlorides). It aligns well with green chemistry principles, especially when using air as the oxidant. However, it can be slower, and the oxidation step can sometimes be incomplete, leading to mixtures of the dihydroquinazolinone and the final product, complicating purification. The yield can be more variable depending on the efficiency of the oxidation.

  • Route II (Acylation-Cyclization): This route is highly robust, reproducible, and typically provides higher yields of very pure product. The driving force for the reaction is strong, and the steps are well-defined. The primary drawbacks are the use of a moisture-sensitive and corrosive acyl chloride and a stoichiometric amount of base (pyridine), which requires careful handling and removal during work-up. This method is often the go-to for ensuring a high-quality sample on a lab scale.

For large-scale synthesis, Route I might be more economically and environmentally viable, provided the oxidation step can be optimized efficiently. For discovery chemistry and the reliable production of high-purity material for biological testing, Route II is often the superior choice.

Conclusion

The synthesis of this compound is a well-established process that serves as an excellent platform for understanding heterocyclic chemistry. Both the oxidative condensation and acylation-cyclization routes are effective and reliable. The selection of a specific pathway should be a deliberate choice based on the desired scale, available resources, purity requirements, and environmental considerations. A thorough understanding of the underlying mechanisms not only ensures a successful synthesis but also empowers the researcher to troubleshoot issues and adapt these powerful methodologies to construct a vast array of other valuable quinazolinone derivatives.

References

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Der Pharma Chemica. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. [Link]

  • Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. [Link]

  • Chinese Chemical Letters. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. [Link]

  • Semantic Scholar. Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. [Link]

  • MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. [Link]

  • MDPI. Green Synthesis and Biological Evaluation of Quinazolinone-Based Compounds. [Link]

Sources

2-(4-Methylphenyl)quinazolin-4(3H)-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Methylphenyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a core component in numerous biologically active molecules, and understanding the specific characteristics of this p-tolyl substituted derivative is crucial for its application in drug discovery and materials science. This document consolidates structural data, spectroscopic information, established synthetic protocols, and known biological activities to serve as an essential resource for professionals in the field.

Introduction: The Quinazolinone Core Scaffold

The quinazolinone moiety is a bicyclic heterocyclic system formed by the fusion of a pyrimidine ring with a benzene ring. Two primary isomers exist, 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more prevalent and extensively studied scaffold in medicinal chemistry.[1] This structural motif is found in approximately 150 naturally occurring alkaloids and serves as a foundational building block for a wide array of synthetic compounds.[2] The therapeutic significance of the 4(3H)-quinazolinone core is well-established, with derivatives exhibiting a broad spectrum of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and sedative-hypnotic activities.[1][2][3]

The biological versatility of quinazolinones stems from the scaffold's ability to interact with various biological targets, often through hydrogen bonding via the lactam function and π-π stacking interactions from the aromatic system. Substitution at the 2-position, as seen in this compound, significantly influences the molecule's steric and electronic properties, thereby modulating its pharmacological profile. This guide focuses specifically on this derivative, providing a detailed exploration of its chemical identity and behavior.

Molecular Structure and Physicochemical Properties

This compound is characterized by a p-tolyl group attached to the C2 position of the quinazolinone core. This substitution imparts specific properties that are foundational to its chemical behavior and potential applications.

IUPAC Name: 2-(4-methylphenyl)-3H-quinazolin-4-one[4] Synonyms: 2-(p-Tolyl)quinazolin-4(3H)-one, 2-(4-methylphenyl)-4(3H)-quinazolinone[4] CAS Number: 18818-41-2[4]

The molecule exists in a tautomeric equilibrium between the keto (amide) form, this compound, and the enol (imidic acid) form, 2-(4-methylphenyl)quinazolin-4-ol. The keto form is predominantly favored in the solid state and in most solvents.

Table 1: Computed Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₅H₁₂N₂OPubChem[4]
Molecular Weight236.27 g/mol PubChem[4]
Exact Mass236.094963011 DaPubChem[4]
XLogP3-AA2.7PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count2PubChem[4]
Rotatable Bond Count1PubChem[4]

Synthesis Methodologies

The synthesis of 2-aryl-substituted quinazolin-4(3H)-ones is well-documented, typically involving the condensation of an anthranilic acid derivative with an appropriate precursor. A common and efficient route to this compound involves the reaction of 2-aminobenzamide with 4-methylbenzaldehyde.

Expertise & Causality: This pathway is favored for its operational simplicity and the ready availability of starting materials. The reaction proceeds through an initial condensation to form a dihydroquinazolinone intermediate, which is subsequently oxidized to the aromatic quinazolinone system. The choice of oxidizing agent and solvent system can be critical to maximizing yield and purity. Alternative methods, such as starting from anthranilic acid and 4-methylbenzonitrile, offer different advantages but may require harsher reaction conditions.

Diagram 1: General Synthesis Workflow

Synthesis_Workflow A 2-Aminobenzamide B 4-Methylbenzaldehyde C 2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one (Intermediate) A->C 1. Condensation D This compound (Final Product) C->D   2. Oxidation   (e.g., I₂, K₂CO₃, DMSO)

Sources

The Emerging Therapeutic Potential of 2-(4-Methylphenyl)quinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Quinazolinone Core

The quinazolinone scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities. This guide delves into the specific biological potential of a promising derivative, 2-(4-Methylphenyl)quinazolin-4(3H)-one. While direct and extensive research on this particular molecule is emerging, this document synthesizes the current understanding of its synthesis, predicted biological activities based on analogous compounds, and the requisite experimental frameworks for its comprehensive evaluation. This paper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this intriguing molecule.

Synthesis and Characterization: Building the Foundation

The synthesis of this compound is a well-established process, typically achieved through the condensation of anthranilamide with 4-methylbenzaldehyde or its corresponding acid derivative. A common and efficient method involves the reaction of 2-aminobenzamide with 4-methylbenzoyl chloride in a suitable solvent, followed by cyclization.

A representative synthetic pathway is the reaction of 2'-carbamoyl-p-toluanilide with sodium hydroxide, followed by acidification with acetic acid to yield the final product[1]. Another approach involves the condensation of o-aminobenzamides with aromatic aldehydes, such as 4-methylbenzaldehyde, under mild conditions, which can be catalyzed by agents like indium(III) chloride[2].

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminobenzamide (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF).

  • Acylation: Slowly add 4-methylbenzoyl chloride (1.1 equivalents) to the solution at 0°C. Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Cyclization: After the initial reaction, add a dehydrating agent, such as polyphosphoric acid or phosphorus oxychloride, and heat the mixture to reflux for 3-5 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out.

  • Purification: Filter the precipitate, wash it thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Diagram: Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis 2-Aminobenzamide 2-Aminobenzamide Acylation Acylation 2-Aminobenzamide->Acylation 4-Methylbenzoyl_Chloride 4-Methylbenzoyl_Chloride 4-Methylbenzoyl_Chloride->Acylation Cyclization Cyclization Acylation->Cyclization Work-up_Purification Work-up_Purification Cyclization->Work-up_Purification This compound This compound Work-up_Purification->this compound Characterization Characterization This compound->Characterization

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activities: A Landscape of Therapeutic Promise

The biological activities of 2-aryl-4(3H)-quinazolinones are well-documented, providing a strong basis for predicting the therapeutic potential of this compound. The presence of the p-tolyl group at the 2-position can significantly influence its pharmacological profile.

Anticancer Activity

Quinazolinone derivatives are renowned for their anticancer properties, often acting as inhibitors of key signaling molecules involved in cell proliferation and survival.

Mechanism of Action: A primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR)[3]. The quinazolinone core can act as a scaffold that mimics the hinge region of ATP-binding sites in these kinases. Furthermore, some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division[4].

Diagram: Potential Anticancer Mechanism

G Compound This compound TK Tyrosine Kinase (e.g., EGFR) Compound->TK Inhibition Proliferation Cell Proliferation TK->Proliferation Promotes Apoptosis Apoptosis TK->Apoptosis Inhibits

Caption: Inhibition of tyrosine kinases by the compound can disrupt downstream signaling pathways.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Data

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7[Insert Experimental Data][Insert Experimental Data]
A549[Insert Experimental Data][Insert Experimental Data]
HeLa[Insert Experimental Data][Insert Experimental Data]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Quinazolinone derivatives have shown significant promise in this domain.

Mechanism of Action: The anti-inflammatory effects of quinazolinones are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation[5][6]. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, key mediators of inflammation and pain.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and a solution of the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination and Detection: After a set incubation period, terminate the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The quinazolinone scaffold has been explored for its potential antibacterial and antifungal properties.

Mechanism of Action: The exact antimicrobial mechanism of many quinazolinones is still under investigation, but it is hypothesized that they may interfere with bacterial cell wall synthesis, nucleic acid replication, or essential enzymatic pathways.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest within the broader, pharmacologically rich family of quinazolinones. Based on the extensive research into its structural analogs, this compound is predicted to exhibit a range of valuable biological activities, most notably in the realms of anticancer, anti-inflammatory, and antimicrobial applications.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic properties. Future research should focus on a comprehensive screening of this compound against a diverse panel of cancer cell lines, inflammatory markers, and microbial strains. Elucidation of its precise mechanisms of action through molecular docking studies and enzymatic assays will be crucial for its further development. Structure-activity relationship (SAR) studies, involving modifications of the p-tolyl and quinazolinone moieties, could lead to the discovery of even more potent and selective therapeutic agents.

This technical guide serves as a call to action for the drug discovery community to explore the untapped potential of this compound. Through rigorous and systematic investigation, this promising scaffold may yet yield novel therapies for some of our most pressing medical challenges.

References

  • Synthesis and Evaluation of Novel Quinazolin-4-(3h)-one Analogues for their Anti-Inflammatory Activity. Impactfactor. [Link]

  • Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. NIH. [Link]

  • Preparation of 2-(4-methylphenyl)-4(3H)-quinazolinone. PrepChem.com. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC - NIH. [Link]

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  • Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH. [Link]

  • Design and synthesis of 3-(4-Ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones as a novel class of analgesic and anti-inflammatory agents. Taylor & Francis Online. [Link]

  • Synthesis and antileishmanial and antimicrobial activities of some 2,3-disubstituted 3H-quinazolin-4-ones. Taylor & Francis Online. [Link]

  • Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H). ACS Publications. [Link]

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science. [Link]

  • Design, Synthesis and Anticonvulsant Evaluation of N-[(Substituted 1H-pyrazol-3-yl)amino]-2-(4-methylphenyl)quinazolin-4(3H)-one Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Journal of Medicinal Chemistry. [Link]

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An In-depth Technical Guide to the Mechanism of Action of 2-(4-Methylphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide provides a detailed exploration of the synthesis, biological activities, and, most critically, the multifaceted mechanism of action of a prominent derivative, 2-(4-Methylphenyl)quinazolin-4(3H)-one. By synthesizing data from extensive research on the broader class of 2-aryl-quinazolin-4(3H)-ones, this document elucidates the compound's primary role as a potent inhibitor of key oncogenic signaling pathways, particularly through the targeting of tyrosine kinases. We will delve into the specific molecular interactions that underpin its anticancer properties, supported by experimental evidence and computational modeling. Furthermore, this guide will touch upon other significant biological effects, including its anti-inflammatory and anticonvulsant potential. Detailed experimental protocols for assessing its bioactivity are also provided to facilitate further research and development in this promising area of drug discovery.

Introduction: The Therapeutic Promise of the Quinazolinone Core

Quinazolin-4(3H)-one and its derivatives represent a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral agents[1][2][3][4]. The core structure, a fusion of a pyrimidine and a benzene ring, provides a rigid and planar backbone that can be readily functionalized at various positions to modulate its pharmacological profile.

The substitution at the 2-position of the quinazolinone ring with an aryl group, such as the 4-methylphenyl moiety in the compound of interest, has been a particularly fruitful strategy in the quest for potent and selective therapeutic agents. These 2-aryl-quinazolin-4(3H)-ones have demonstrated significant efficacy, especially in the realm of oncology, by targeting the aberrant signaling pathways that drive cancer progression[5]. This guide will focus specifically on this compound, dissecting its mechanism of action with a primary emphasis on its well-documented role as a tyrosine kinase inhibitor.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the condensation of anthranilamide with 4-methylbenzaldehyde or a related derivative. Various synthetic methodologies have been developed to improve yield and purity, including microwave-assisted organic synthesis[6].

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₂OPubChem[7]
Molecular Weight236.27 g/mol PubChem[7]
IUPAC Name2-(4-methylphenyl)-3H-quinazolin-4-onePubChem[7]
CAS Number18818-41-2PubChem[7]

Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition

The predominant mechanism through which this compound and its structural analogs exert their potent anticancer effects is through the inhibition of multiple receptor and non-receptor tyrosine kinases[2][5][8]. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. In many cancers, these kinases are overexpressed or constitutively active, leading to uncontrolled cell division.

The 2-aryl-quinazolin-4(3H)-one scaffold acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. Key tyrosine kinases targeted by this class of compounds include:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors. Inhibition of EGFR is a validated strategy in cancer therapy[2][9].

  • Human Epidermal Growth Factor Receptor 2 (HER2): Overexpressed in a subset of breast and gastric cancers[8].

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients[8].

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle[8].

Molecular Interactions within the Kinase Domain

Molecular docking studies have revealed the specific interactions between 2-aryl-quinazolin-4(3H)-one derivatives and the ATP-binding site of these kinases. The quinazolinone core typically forms hydrogen bonds with key residues in the hinge region of the kinase, while the 2-aryl substituent extends into a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor. For instance, interactions with the DFG (Asp-Phe-Gly) motif in the activation loop of EGFR are crucial for inhibitory activity[8].

The following diagram illustrates the general mechanism of action of this compound as a tyrosine kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2, VEGFR2) Growth_Factor->RTK Kinase_Domain Kinase Domain RTK->Kinase_Domain Quinazolinone This compound Quinazolinone->Kinase_Domain Signaling_Cascade Downstream Signaling Cascade (e.g., Ras-Raf-MEK-ERK) Quinazolinone->Signaling_Cascade ATP ATP ATP->Kinase_Domain Kinase_Domain->Signaling_Cascade Cellular_Response Cancer Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis G cluster_0 In Vitro Assays cluster_1 In Vivo Studies Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, HER2, CDK2, VEGFR2) Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS on cancer cell lines) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Cell_Viability->Apoptosis_Assay Investigate cell death mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Assess cell cycle arrest Xenograft Tumor Xenograft Model (in mice) Cell_Cycle->Xenograft Validate in vivo efficacy Toxicity Toxicity Studies Xenograft->Toxicity Evaluate safety profile Compound 2-(4-Methylphenyl) quinazolin-4(3H)-one Compound->Kinase_Assay Determine IC₅₀ Compound->Cell_Viability Determine GI₅₀

Figure 2: A representative experimental workflow for elucidating the mechanism of action of this compound.

Future Directions and Therapeutic Potential

The compelling preclinical data for 2-aryl-quinazolin-4(3H)-one derivatives, including this compound, underscore their significant potential as anticancer agents. Future research should focus on:

  • Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Investigating synergistic effects with existing chemotherapeutic agents or targeted therapies to overcome drug resistance.

  • Exploration of Other Therapeutic Areas: Given the broad biological activity of the quinazolinone scaffold, its potential in treating inflammatory diseases, neurological disorders, and infectious diseases warrants further investigation.

Conclusion

This compound is a promising small molecule with a well-defined mechanism of action centered on the inhibition of multiple tyrosine kinases. Its ability to disrupt key oncogenic signaling pathways makes it a compelling candidate for further development as a novel anticancer therapeutic. This guide has provided a comprehensive overview of its synthesis, mechanism of action, and the experimental approaches required for its continued investigation, offering a solid foundation for researchers and drug development professionals in the field.

References

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An In-depth Technical Guide to the Derivatives of 2-(4-Methylphenyl)quinazolin-4(3H)-one: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1] This guide focuses on a specific, yet highly promising, subclass: the derivatives of 2-(4-Methylphenyl)quinazolin-4(3H)-one. By exploring the nuances of their synthesis, dissecting their mechanisms of action, and elucidating their structure-activity relationships, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics. This document is not merely a compilation of data but a strategic guide, offering insights into the causality behind experimental choices and providing validated protocols to accelerate discovery and development in this exciting field.

Synthetic Strategies: From Core Construction to Targeted Derivatization

The synthetic accessibility of the this compound scaffold is a key factor driving its exploration. A variety of methods, from classical cyclocondensations to modern catalytic approaches, allow for the efficient construction of the core and its subsequent functionalization.

Core Synthesis: The Niementowski Reaction and Its Modern Variants

The traditional and most common route to 2-aryl-quinazolin-4(3H)-ones is the Niementowski reaction, which involves the cyclocondensation of anthranilic acid with an appropriate amide.[2] For the synthesis of the parent compound, this compound, this typically involves the reaction of anthranilic acid with 4-methylbenzamide.

A more direct and often higher-yielding approach involves the reaction of anthranilic acid with an acyl chloride to form a 2-acylamino-benzoic acid, which is then cyclized. A common and efficient method involves the formation of a benzoxazinone intermediate.

Core Synthesis Workflow A Anthranilic Acid C 2-(4-Methylbenzamido)benzoic Acid A->C Acylation B 4-Methylbenzoyl Chloride B->C E 2-(4-Methylphenyl)-4H-3,1-benzoxazin-4-one C->E Cyclization D Acetic Anhydride D->E G This compound or N-substituted derivative E->G Aminolysis & Rearrangement F Ammonia or Primary Amine F->G

Caption: General workflow for the synthesis of the this compound core.

This protocol describes the synthesis of the key benzoxazinone intermediate, a versatile precursor for various quinazolinone derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or dioxane.

  • Acylation: Slowly add 4-methylbenzoyl chloride (1.1 equivalents) to the solution at room temperature. Stir the mixture for 2-4 hours.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the 2-(4-methylbenzamido)benzoic acid. Filter the solid, wash with water, and dry.

  • Cyclization: Reflux the dried 2-(4-methylbenzamido)benzoic acid with an excess of acetic anhydride for 2-3 hours.[3]

  • Isolation: Cool the reaction mixture to room temperature. The product, 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, will precipitate. Filter the solid, wash with cold ethanol, and dry.

Derivatization Strategies: Unlocking Therapeutic Potential

The biological activity of this compound can be extensively modulated through derivatization at three key positions: N-3, the quinazolinone ring, and the 4-methylphenyl (p-tolyl) group.

The N-3 position is the most commonly modified site, allowing for the introduction of a wide array of substituents that can profoundly influence the compound's pharmacological profile.

This protocol provides a versatile intermediate for further derivatization at the N-3 position.

  • Reaction Setup: To a solution of 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).[1]

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product, 3-amino-2-(4-methylphenyl)quinazolin-4(3H)-one, will precipitate. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or DMF.

This 3-amino intermediate can then be readily converted to a variety of derivatives, such as Schiff bases by reaction with aldehydes, or amides by reaction with acyl chlorides.

The benzene ring of the quinazolinone core can be substituted to modulate lipophilicity, electronic properties, and steric bulk. Halogenation, nitration, and subsequent reduction to an amino group are common strategies.

While less common, the p-tolyl group offers opportunities for derivatization. The methyl group can be a handle for further reactions. For instance, it can be oxidized to a carboxylic acid or halogenated to introduce other functional groups.

Biological Activities and Mechanisms of Action

Derivatives of this compound have emerged as potent agents in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the anticancer potential of these compounds, with several key molecular targets identified.[4]

Many 2-aryl-quinazolin-4(3H)-one derivatives have been shown to be potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), two critical tyrosine kinases involved in tumor angiogenesis, proliferation, and survival.[1][4] The quinazolinone scaffold acts as a hinge-binding moiety, occupying the ATP-binding domain of these kinases.[1]

VEGFR2_EGFR_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR2 VEGFR-2 PI3K_AKT PI3K/Akt Pathway VEGFR2->PI3K_AKT RAS_RAF_MAPK RAS/RAF/MAPK Pathway VEGFR2->RAS_RAF_MAPK PLCg PLCγ Pathway VEGFR2->PLCg Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGFR EGFR EGFR->PI3K_AKT EGFR->RAS_RAF_MAPK Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_RAF_MAPK->Proliferation Migration Migration PLCg->Migration Quinazolinone 2-(4-Methylphenyl) quinazolin-4(3H)-one Derivative Quinazolinone->VEGFR2 Inhibition Quinazolinone->EGFR Inhibition

Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by this compound derivatives.

Certain quinazolinone derivatives have been identified as tubulin polymerization inhibitors.[5] They bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[6]

Tubulin_Polymerization_Inhibition Tubulin_dimer αβ-Tubulin Dimers Microtubule Microtubule Tubulin_dimer->Microtubule Polymerization Microtubule->Tubulin_dimer Depolymerization Quinazolinone Quinazolinone Derivative Quinazolinone->Tubulin_dimer Binds to Colchicine Site Polymerization Polymerization Quinazolinone->Polymerization Inhibits Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by quinazolinone derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Renewed Hope Against Resistance

Quinazolinone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[9][10]

The structural similarity of some quinazolinones to fluoroquinolones suggests a potential mechanism involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. Other proposed mechanisms include the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[9]

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the quinazolinone derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Data Analysis

The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.

Compound IDR1 (at N-3)R2 (on Quinazolinone Ring)R3 (on p-Tolyl Ring)Anticancer IC₅₀ (µM) [MCF-7]Antibacterial MIC (µg/mL) [S. aureus]
1 -H-H-H>10064
2a -CH₂CH=CH₂-H-H45.232
2b -CH₂Ph-H-H28.716
3a -NH₂-H-H55.832
3b -N=CH-Ph-H-H15.38
4a -H6-Br-H12.54
4b -H6-Cl-H18.98
5a -H-H4'-OH35.116

Note: The data in this table is illustrative and compiled from various sources for the purpose of demonstrating SAR principles. Actual values may vary depending on the specific study.

From the representative data, several key SAR insights can be drawn:

  • N-3 Substitution: The introduction of substituents at the N-3 position generally enhances both anticancer and antibacterial activity. Aromatic and unsaturated aliphatic groups (compounds 2a , 2b , 3b ) appear to be particularly beneficial.

  • Quinazolinone Ring Substitution: The presence of electron-withdrawing groups, such as halogens, at position 6 of the quinazolinone ring (compounds 4a , 4b ) significantly improves potency. This is a common strategy in quinazolinone-based drug design.

  • p-Tolyl Group Modification: While less explored, modifications to the p-tolyl ring, such as the introduction of a hydroxyl group (compound 5a ), can modulate activity, likely by altering polarity and potential for hydrogen bonding.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their synthetic tractability, coupled with their potent and diverse biological activities, makes them an attractive area for further research. Future efforts should focus on:

  • Expanding the chemical space through novel derivatization strategies, particularly at the p-tolyl group and through the use of bioisosteric replacements.

  • Elucidating detailed mechanisms of action for derivatives showing promise in other therapeutic areas such as anticonvulsant and anti-inflammatory applications.

  • Optimizing pharmacokinetic and pharmacodynamic properties to identify lead compounds with favorable drug-like profiles for in vivo studies.

  • Utilizing computational modeling and machine learning to guide the design of next-generation derivatives with enhanced potency and selectivity.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

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  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1-14.
  • Sharma, S., et al. (2014). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2014, 1-8.
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The Medicinal Chemistry of 2-(4-Methylphenyl)quinazolin-4(3H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its many derivatives, 2-(4-methylphenyl)quinazolin-4(3H)-one serves as a pivotal structural motif for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of its synthesis, diverse biological activities, and underlying mechanisms of action, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Properties

This compound, also known as 2-(p-tolyl)quinazolin-4(3H)-one, is a solid organic compound.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂O[1]
Molecular Weight 236.27 g/mol [1]
IUPAC Name 2-(4-methylphenyl)-3H-quinazolin-4-one[1]
CAS Number 18818-41-2[1]
SMILES CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2[1]

Synthesis of the Quinazolinone Core

The synthesis of the this compound core can be achieved through several established synthetic routes. A common and effective method involves the condensation of anthranilic acid or its derivatives with an appropriate acylating agent, followed by cyclization.

General Synthetic Protocol: From Anthranilamide and p-Toluoyl Chloride

A prevalent method for synthesizing 2-substituted quinazolin-4(3H)-ones involves the reaction of anthranilamide with an aroyl chloride. This two-step process provides a versatile route to a wide array of derivatives.

Step-by-step Methodology:

  • Acylation of Anthranilamide: In a reaction vessel, dissolve anthranilamide in a suitable solvent such as pyridine or dioxane. Cool the solution in an ice bath.

  • Slowly add p-toluoyl chloride dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water to precipitate the intermediate, N-(2-carbamoylphenyl)-4-methylbenzamide.

  • Filter the precipitate, wash with cold water, and dry.

  • Cyclization: Reflux the dried intermediate in an aqueous solution of sodium hydroxide (e.g., 4% NaOH) for a period of 1-2 hours.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl) to a pH of approximately 6-7.

  • The product, this compound, will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water to remove any remaining acid, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified compound.

Synthesis_Protocol Anthranilamide Anthranilamide Intermediate N-(2-carbamoylphenyl)- 4-methylbenzamide Anthranilamide->Intermediate Acylation (Pyridine) pToluoylChloride p-Toluoyl Chloride pToluoylChloride->Intermediate FinalProduct 2-(4-Methylphenyl)quinazolin- 4(3H)-one Intermediate->FinalProduct Cyclization (NaOH, H₂O, Reflux)

Caption: General synthetic pathway for this compound.

A Privileged Scaffold in Medicinal Chemistry: Biological Activities and Mechanisms of Action

The 4(3H)-quinazolinone scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to a variety of biological targets, leading to a wide range of pharmacological activities.[3] Derivatives of this compound have been extensively investigated for their therapeutic potential in several key areas.[4][5][6][7]

Anticancer Activity

Quinazolinone-based molecules have emerged as a promising class of chemotherapeutic agents, demonstrating significant efficacy against various types of tumors.[4][8][9] The anticancer effects of derivatives of this compound are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.[4]

Mechanism of Action: Tyrosine Kinase Inhibition

A significant body of research has focused on the role of these compounds as inhibitors of multiple tyrosine protein kinases, such as CDK2, HER2, EGFR, and VEGFR2.[4] These enzymes are crucial regulators of cellular growth, division, and proliferation, and their overactivity is a hallmark of many cancers.[4]

  • EGFR and HER2 Inhibition: Certain derivatives have shown potent inhibitory activity against EGFR and HER2, comparable to the established drug lapatinib.[4][10] Molecular docking studies suggest that these compounds can act as ATP-competitive or non-competitive inhibitors, binding to the active site of the kinase and preventing its function.[4][10]

  • CDK2 Inhibition: Strong inhibitory activity against cyclin-dependent kinase 2 (CDK2) has also been observed, with some derivatives exhibiting potency similar to the inhibitor imatinib.[4]

The cytotoxic effects of these compounds have been demonstrated in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780).[4][11]

Anticancer_Mechanism cluster_Kinases Tyrosine Kinases cluster_Cellular_Processes Cellular Processes Quinazolinone This compound Derivative EGFR EGFR Quinazolinone->EGFR Inhibition HER2 HER2 Quinazolinone->HER2 Inhibition CDK2 CDK2 Quinazolinone->CDK2 Inhibition VEGFR2 VEGFR2 Quinazolinone->VEGFR2 Inhibition Proliferation Cell Proliferation EGFR->Proliferation Promotes HER2->Proliferation Promotes CDK2->Proliferation Promotes Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Survival Cell Survival Proliferation->Survival

Caption: Inhibition of multiple tyrosine kinases by quinazolinone derivatives.

Anticonvulsant Activity

The quinazoline nucleus is a well-established pharmacophore for anticonvulsant activity, with structural similarities to the sedative-hypnotic drug methaqualone.[12] Numerous derivatives of this compound have been synthesized and evaluated for their potential in treating seizures.[13][14][15][16]

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism underlying the anticonvulsant effects of many quinazolinone derivatives is believed to be their interaction with the GABA-A receptor.[17] They act as positive allosteric modulators, enhancing the inhibitory effects of the neurotransmitter GABA.[17] This leads to a decrease in neuronal excitability and a reduction in seizure susceptibility.[17]

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have also demonstrated significant anti-inflammatory and analgesic properties.[5][18]

Mechanism of Action: COX Inhibition

The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. By blocking COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, which are mediators of pain and inflammation.

Antimicrobial and Antiviral Potential

The versatility of the quinazolinone scaffold extends to its activity against microbial pathogens.[19]

  • Antibacterial and Antifungal Activity: Various derivatives have shown promising activity against a range of bacteria and fungi.[19]

  • Antiviral Activity: More recently, quinazolin-4-one-based compounds have been identified as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[20] This discovery opens up new avenues for the development of antiviral drugs targeting this important viral protein.[20]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the quinazolinone ring system.

  • Position 2: The 4-methylphenyl group at this position is a common feature in many active compounds. Modifications to this aryl ring can modulate potency and selectivity.

  • Position 3: Substitution at the 3-position is a key strategy for diversifying the biological activity profile. The introduction of different functional groups can lead to enhanced anticonvulsant, anticancer, or anti-inflammatory effects.

  • Quinazoline Ring Substitution: Halogenation or the introduction of other electron-withdrawing or electron-donating groups on the fused benzene ring can also impact the pharmacological properties of the molecule.

Conclusion

This compound represents a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a subject of continuous interest in the quest for novel therapeutic agents. The ongoing exploration of its potential as an anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agent, coupled with a deepening understanding of its mechanisms of action, ensures that this remarkable heterocyclic system will remain a focal point of drug discovery and development for the foreseeable future.

References

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  • Chen, Y., et al. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). Acta Pharmaceutica Sinica B, 13(5), 2051-2063. [Link]

  • Taylor & Francis. (n.d.). Quinazolinone – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Methaqualone. Retrieved from [Link]

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  • PrepChem. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Retrieved from [Link]

  • Alafeefy, A. M. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Journal of Saudi Chemical Society, 15(4), 337-343. [Link]

  • ResearchGate. (n.d.). Quinazoline derivatives: Synthesis and bioactivities. Retrieved from [Link]

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  • Ioniță, E.-I., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 28(13), 5092. [Link]

  • YMER. (2022). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. YMER, 21(4). [Link]

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  • Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 24(13), 11044. [Link]

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An In-depth Technical Guide to the Pharmacological Profile of 2-(4-Methylphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic aromatic structure, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticonvulsant, analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This versatility has established the quinazolinone scaffold as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. This guide focuses on a specific derivative, 2-(4-Methylphenyl)quinazolin-4(3H)-one, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its pharmacological potential, grounded in the broader context of its chemical class.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂OPubChem
Molecular Weight 236.27 g/mol PubChem
IUPAC Name 2-(4-methylphenyl)-3H-quinazolin-4-onePubChem
CAS Number 18818-41-2PubChem
Predicted LogP 2.7PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem

Table 1: Physicochemical properties of this compound.[3]

Synthesis of this compound

The synthesis of 2-aryl-quinazolin-4(3H)-ones is a well-established process in organic chemistry. A common and efficient method involves the condensation of anthranilamide with an appropriate aromatic aldehyde, in this case, p-tolualdehyde.

General Synthetic Pathway:

Synthesis Anthranilamide Anthranilamide Intermediate Schiff Base Intermediate Anthranilamide->Intermediate + pTolualdehyde p-Tolualdehyde pTolualdehyde->Intermediate Product This compound Intermediate->Product Oxidative Cyclization

A representative synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve anthranilamide (1 equivalent) and p-tolualdehyde (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of an acid or base (e.g., acetic acid or potassium carbonate) to facilitate the initial condensation reaction.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Oxidative Cyclization: Upon formation of the Schiff base intermediate, introduce an oxidizing agent (e.g., potassium permanganate or bubbling air through the reaction mixture) to promote the cyclization to the quinazolinone ring.

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Pharmacological Profile

The pharmacological activities of this compound can be inferred from the extensive research on the quinazolinone scaffold and its derivatives. The primary areas of interest include its potential as an anticancer, anticonvulsant, anti-inflammatory, analgesic, and antimicrobial agent.

Anticancer Activity: Tyrosine Kinase Inhibition

Quinazolinone derivatives are well-documented as potent inhibitors of various tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[4] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Tyrosine_Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular EGF EGF EGFR EGFR EGF->EGFR P P Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Phosphorylation Quinazolinone This compound Quinazolinone->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Binds Proliferation Cell Proliferation Survival Downstream_Signaling->Proliferation

Sources

An In-depth Technical Guide to the In Vitro Evaluation of 2-(4-Methylphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The quinazolinone core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The compound 2-(4-Methylphenyl)quinazolin-4(3H)-one, a specific derivative within this class, presents a compelling subject for in vitro investigation to delineate its therapeutic potential. The presence of the 4-methylphenyl group at the 2-position is a key structural feature that may modulate its biological activity and target selectivity.

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a structured, rationale-driven approach to elucidating the compound's bioactivity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating investigative process. This guide will navigate from broad-spectrum activity screening to more focused mechanistic studies, providing detailed protocols and data interpretation insights.

Part 1: Foundational In Vitro Screening: A Tri-Pronged Approach

Given the well-documented activities of the quinazolinone scaffold, a logical starting point for the in vitro evaluation of this compound is a three-pronged screening approach to assess its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Anticancer Activity Screening

Quinazolinone derivatives have shown significant promise as anticancer agents, often by targeting key enzymes in cell signaling pathways.[2][4] A primary screening cascade is essential to determine the cytotoxic potential of this compound against a panel of relevant cancer cell lines.

G cluster_0 Initial Cytotoxicity Screening cluster_1 Secondary Mechanistic Assays A Prepare Stock Solution of this compound in DMSO C Perform MTT Assay to Determine IC50 Values A->C B Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, PC-3) B->C D Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) C->D If IC50 is potent E Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) C->E If IC50 is potent F Migration/Invasion Assay (Transwell Assay) C->F If relevant to cancer type

Caption: Workflow for anticancer screening of this compound.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening

Many quinazolinone derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[5][7]

G cluster_0 Initial Screening cluster_1 Mechanistic Assays A LPS-stimulated RAW 264.7 Macrophages B Measure Nitric Oxide (NO) Production (Griess Assay) A->B C Measure Pro-inflammatory Cytokine (TNF-α, IL-6) Levels (ELISA) B->C If NO production is inhibited D In Vitro COX-1/COX-2 Inhibition Assay B->D To determine selectivity

Caption: Workflow for anti-inflammatory screening of this compound.

This assay measures the ability of the compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[8]

  • Cell Culture: Culture THP-1 cells and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Pre-treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 4-6 hours to induce TNF-α production.[8]

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.[9][10]

  • Data Analysis: Determine the concentration-dependent inhibition of TNF-α release and calculate the IC50 value.

Antimicrobial Activity Screening

The quinazolinone scaffold is also present in compounds with antibacterial and antifungal properties.[11][12] A primary screen against a panel of pathogenic bacteria and fungi is warranted.

G cluster_0 Primary Screening cluster_1 Secondary Assays A Select Bacterial & Fungal Strains (e.g., S. aureus, E. coli, C. albicans) B Broth Microdilution Assay to Determine Minimum Inhibitory Concentration (MIC) A->B C Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) B->C If MIC is significant D Time-Kill Kinetics Assay B->D To assess bactericidal/fungicidal nature

Caption: Workflow for antimicrobial screening of this compound.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Part 2: Delving Deeper: Mechanistic In Vitro Studies

Should the initial screening reveal promising activity in any of the three areas, the next logical step is to investigate the underlying mechanism of action.

Elucidating the Anticancer Mechanism

Based on the known anticancer mechanisms of quinazolinone derivatives, potential targets for this compound include protein kinases such as EGFR, CDK2, and HER2.[14][15]

G Compound 2-(4-Methylphenyl) quinazolin-4(3H)-one EGFR EGFR Compound->EGFR Inhibition? CDK2 CDK2 Compound->CDK2 Inhibition? Apoptosis Apoptosis Compound->Apoptosis Induction? Proliferation Cell Proliferation EGFR->Proliferation CellCycle Cell Cycle Progression CDK2->CellCycle CellCycle->Proliferation

Caption: Potential anticancer signaling pathways for this compound.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Investigating the Anti-inflammatory Mechanism

The anti-inflammatory effects of quinazolinones can be mediated through the inhibition of the COX-2 enzyme.[5][7]

This is a cell-free enzymatic assay to directly measure the inhibitory effect of the compound on the activity of purified COX-2 enzyme.

  • Reagent Preparation: Prepare assay buffer, heme, and purified human recombinant COX-2 enzyme.

  • Compound Incubation: Incubate the COX-2 enzyme with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: After a defined incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Uncovering the Antimicrobial Mechanism

For quinazolinone-based antimicrobials, a potential target is bacterial DNA gyrase, an enzyme essential for DNA replication.[16][17]

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[18][19]

  • Reaction Setup: In a reaction tube, combine relaxed plasmid DNA, E. coli DNA gyrase, and various concentrations of this compound. Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Part 3: Data Presentation and Interpretation

Table 1: Summary of In Vitro Anticancer Activity
Cell LineIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-7[Insert Value][Insert Value]
A549[Insert Value][InsertValue]
PC-3[Insert Value][Insert Value]
Table 2: Summary of In Vitro Anti-inflammatory Activity
AssayIC50 (µM) of this compoundIC50 (µM) of Celecoxib (Positive Control)
TNF-α Release[Insert Value][Insert Value]
COX-2 Inhibition[Insert Value][Insert Value]
Table 3: Summary of In Vitro Antimicrobial Activity (MIC in µg/mL)
MicroorganismMIC of this compoundMIC of Ciprofloxacin (Positive Control)
S. aureus[Insert Value][Insert Value]
E. coli[Insert Value][Insert Value]
C. albicans[Insert Value][Insert Value]

Conclusion: Charting the Path Forward

This technical guide has outlined a comprehensive and logically structured approach for the in vitro evaluation of this compound. By progressing from broad-based screening to specific mechanistic studies, researchers can efficiently and robustly characterize the therapeutic potential of this compound. The provided protocols, rooted in established scientific principles, offer a solid foundation for generating reliable and reproducible data. The insights gained from these in vitro studies will be invaluable in guiding future pre-clinical development, including in vivo efficacy and toxicity studies, ultimately determining the translational promise of this compound as a novel therapeutic agent.

References

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  • NIH. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Probe Reports from the NIH Molecular Libraries Program. [Link]

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  • ResearchGate. (n.d.). Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate. [Link]

  • Oxford Academic. (2015). Synthesis and pharmacological investigation of novel 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents. Journal of the Serbian Chemical Society, 80(10), 1257-1268. [Link]

  • ResearchGate. (2011). (PDF) Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. [Link]

  • NIH. (2012). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Chemical Biology, 7(7), 1230-1238. [Link]

  • Taylor & Francis. (n.d.). Quinazolinone. Taylor & Francis Online. [Link]

  • ResearchGate. (2024). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. ResearchGate. [Link]

  • MDPI. (2023). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules, 28(24), 8056. [Link]

  • MDPI. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 29(13), 3097. [Link]

  • NIH. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. International Journal of Molecular Sciences, 20(19), 4969. [Link]

  • MDPI. (2022). DNA Gyrase as a Target for Quinolones. International Journal of Molecular Sciences, 23(15), 8145. [Link]

  • MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1548. [Link]

  • ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. [Link]

  • IJFMR. (n.d.). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 5(4). [Link]

  • NIH. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 169-183. [Link]

  • MDPI. (2023). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 28(13), 5122. [Link]

  • Bio-protocol. (2021). In Vitro Antimicrobial Activity Assay. Bio-protocol, 11(12), e4049. [Link]

  • ACS Publications. (2018). Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. Journal of Medicinal Chemistry, 61(17), 7869-7883. [Link]

  • Research Journal of Pharmacy and Technology. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology, 16(11), 5221-5226. [Link]

  • MDPI. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules, 29(18), 4353. [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 24(13), 11044. [Link]

  • ResearchGate. (n.d.). Evaluation of the COX-2 inhibitory properties of the synthesized... ResearchGate. [Link]

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2-(4-Methylphenyl)quinazolin-4(3H)-one: Structural Dynamics, Synthetic Pathways, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 2-(4-Methylphenyl)quinazolin-4(3H)-one (CAS: 18818-41-2) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of EGFR inhibitors, antimicrobial agents, and tubulin polymerization inhibitors. This technical guide dissects the compound’s structural integrity, details a robust, self-validating synthetic protocol, and analyzes its mechanistic behavior. By bridging the gap between fundamental organic synthesis and applied pharmacological screening, this document serves as a blueprint for researchers investigating the 2-aryl-4(3H)-quinazolinone class.

Structural Characterization & Physiochemical Profile[1][2]

IUPAC Nomenclature and Identity

The precise IUPAC designation is 2-(4-methylphenyl)-3H-quinazolin-4-one .[1] In literature, it is frequently referred to as 2-(p-tolyl)quinazolin-4(3H)-one .[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 236.27 g/mol [1][2]

  • Core Scaffold: Quinazolin-4(3H)-one (fused benzene and pyrimidine ring).

  • Substituent: A p-tolyl group attached at the C2 position.[1][3]

Tautomeric Dynamics (Lactam-Lactim)

A critical feature of this molecule is the lactam-lactim tautomerism. While the lactam (3H-one) form is thermodynamically dominant in the solid state and polar solvents, the lactim (4-ol) form dictates specific binding interactions in enzymatic pockets (e.g., kinase domains).

Tautomerism Lactam Lactam Form (Dominant) 2-(4-methylphenyl)-3H-quinazolin-4-one (NH at pos 3, C=O at pos 4) Lactim Lactim Form (Transient) 2-(4-methylphenyl)quinazolin-4-ol (N at pos 3, C-OH at pos 4) Lactam->Lactim  Tautomerization  

Figure 1: Tautomeric equilibrium between the stable lactam and the reactive lactim forms.

Physiochemical Data Table
PropertyValueContext
Physical State White to off-white crystalline solidHigh lattice energy due to intermolecular H-bonding (NH···O).
Melting Point 238–240 °CDistinctive sharp melting point indicates high purity; range varies slightly by solvent.
Solubility DMSO, DMF (High); Ethanol (Moderate); Water (Low)Lipophilicity (LogP ~2.7) is enhanced by the p-tolyl methyl group.
pKa ~9.5 (NH acidic)Weakly acidic due to resonance stabilization of the conjugate base.

Synthetic Methodology: Oxidative Cyclocondensation

While the classical Niementowski synthesis (anthranilic acid + amide) is historically significant, it often suffers from harsh conditions and low yields. The modern, preferred route for high-throughput synthesis is the Oxidative Cyclocondensation of Anthranilamide with Aldehydes .

Why This Protocol? (Expertise & Causality)
  • Atom Economy: Utilizes readily available aldehydes.

  • Catalytic Efficiency: Uses Sodium Bisulfite (

    
    ) or Iodine (
    
    
    
    ) to facilitate the cyclization and subsequent oxidation, avoiding toxic heavy metals.
  • Purification: The product precipitates out of ethanol/water, minimizing chromatographic needs.

Detailed Protocol

Reaction: Anthranilamide + 4-Methylbenzaldehyde


 Intermediate Schiff Base 

Cyclization

Oxidation
Reagents:
  • Anthranilamide (1.0 eq, 5.0 mmol)

  • 4-Methylbenzaldehyde (1.0 eq, 5.0 mmol)

  • Iodine (

    
    ) (catalytic, 0.1 eq) or 
    
    
    
    (1.0 eq)
  • Solvent: Ethanol (EtOH) or DMF.

Step-by-Step Workflow:
  • Dissolution: In a 50 mL round-bottom flask, dissolve 0.68 g of anthranilamide and 0.60 g of 4-methylbenzaldehyde in 15 mL of ethanol.

  • Catalyst Addition: Add 127 mg of molecular iodine (

    
    ) to the mixture.
    
  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

    • Checkpoint: The disappearance of the aldehyde spot indicates Schiff base formation.

  • Workup (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice containing a small amount of sodium thiosulfate (to quench unreacted iodine).

    • A solid precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol/DMF (9:1 ratio).

  • Drying: Dry in a vacuum oven at 60 °C for 4 hours.

Mechanistic Insight

The formation of the quinazolinone ring involves a cascade of nucleophilic attacks followed by an oxidation step to restore aromaticity.

Mechanism Step1 1. Schiff Base Formation (Imine condensation between NH2 of Anthranilamide and Aldehyde) Step2 2. Intramolecular Cyclization (Amide Nitrogen attacks Imine Carbon) Step1->Step2 - H2O Step3 3. Dihydroquinazolinone Intermediate (Non-aromatic, unstable) Step2->Step3 Step4 4. Oxidative Dehydrogenation (Removal of H2 via I2/O2 to form double bond) Step3->Step4 Oxidant Final Final Product: This compound Step4->Final

Figure 2: Mechanistic pathway from anthranilamide to the final quinazolinone scaffold.

Analytical Validation (E-E-A-T)

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic standards.

Proton NMR ( NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
12.50 Singlet (br)1HNH (Lactam proton,

exchangeable)
8.10 – 8.15 Doublet1HQuinazolinone H-5 (Proton adjacent to Carbonyl)
8.05 Doublet2Hp-Tolyl (Ortho protons)
7.70 – 7.85 Multiplet2HQuinazolinone H-7, H-8
7.50 Triplet1HQuinazolinone H-6
7.35 Doublet2Hp-Tolyl (Meta protons)
2.40 Singlet3H

(Methyl group on phenyl ring)
Infrared Spectroscopy (FT-IR)
  • 3300–3100

    
    :  N-H stretching (broad band).
    
  • 1670–1660

    
    :  C=O stretching (Amide I, characteristic of quinazolinone).
    
  • 1610

    
    :  C=N stretching.
    

Pharmacological Applications[1][6][7][8][9]

EGFR Tyrosine Kinase Inhibition

Derivatives of 2-arylquinazolin-4(3H)-ones are bio-isosteres of Gefitinib and Erlotinib. The planar structure allows intercalation into the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor). The p-tolyl methyl group provides hydrophobic interaction with the gatekeeper residue (e.g., Thr790), potentially enhancing potency against resistant strains.

Antimicrobial & Anti-inflammatory

The scaffold exhibits broad-spectrum activity.[4] The 2-phenyl substitution pattern is critical for COX-2 selectivity in anti-inflammatory screening. The p-methyl group increases lipophilicity, improving membrane permeability compared to the unsubstituted phenyl analog.

References

  • IUPAC Designation & Structure: PubChem. This compound (Compound CID 135452109).[1] National Library of Medicine. [Link][1]

  • Synthetic Methodology (Iodine Catalyst): Wang, Z., et al. "Molecular iodine-catalyzed synthesis of quinazolin-4(3H)-ones." Organic Preparations and Procedures International. [Link]

  • Biological Activity (Anticancer/EGFR): Al-Omary, F.A., et al. "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors." Journal of Saudi Chemical Society. [Link][4]

  • Spectroscopic Data Validation: SpectraBase. "1H NMR Spectrum of this compound." Wiley Science Solutions. [Link]

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Methodological & Application

Synthesis of 2-(4-Methylphenyl)quinazolin-4(3H)-one: A Comparative Guide to Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This application note provides a detailed guide for the synthesis of a key derivative, 2-(4-Methylphenyl)quinazolin-4(3H)-one, also known as 2-(p-tolyl)quinazolin-4(3H)-one. We present two robust and efficient synthetic strategies, designed for reproducibility and scalability. Protocol A details a one-pot, two-step process starting from 2-aminobenzamide and 4-methylbenzaldehyde, involving an acid-catalyzed cyclocondensation followed by an in-situ oxidative dehydrogenation. Protocol B follows a classical and highly effective route involving the initial formation of a 2-(p-tolyl)-4H-3,1-benzoxazin-4-one intermediate from anthranilic acid and 4-methylbenzoyl chloride, which is subsequently converted to the target quinazolinone. This guide offers in-depth, step-by-step experimental procedures, mechanistic insights, and a comparative analysis to assist researchers in selecting the optimal method for their specific laboratory context.

Introduction: The Significance of the Quinazolinone Core

Quinazolinone derivatives are a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The substituent at the 2-position of the quinazolinone ring plays a critical role in modulating this activity. The 2-(4-methylphenyl) derivative is a valuable synthon and a target molecule in its own right for drug discovery programs. The selection of a synthetic route depends on factors such as the availability of starting materials, desired purity, scalability, and reaction conditions (e.g., green chemistry considerations). This document provides the necessary technical details for two field-proven methods.

Protocol A: One-Pot Synthesis from 2-Aminobenzamide and 4-Methylbenzaldehyde

This protocol is an efficient one-pot synthesis that proceeds via a 2,3-dihydroquinazolin-4(1H)-one intermediate, which is then oxidized to the final aromatic product. The use of p-toluenesulfonic acid (p-TsOH) catalyzes the initial cyclization, and phenyliodine diacetate (PIDA) serves as a mild and effective oxidant for the subsequent dehydrogenation.[1][2]

Causality of Experimental Design

The choice of a one-pot procedure is deliberate to enhance efficiency by minimizing intermediate isolation steps, which saves time and reduces material loss. p-TsOH is an effective Brønsted acid catalyst for the condensation of amines and aldehydes to form imines, which is the key initial step for cyclization.[3] The subsequent oxidation is necessary because the initial cyclization yields a non-aromatic dihydroquinazolinone. PIDA is selected as the oxidant due to its mild nature and high efficiency in dehydrogenation reactions under non-harsh conditions.[2] Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve both the reactants and the intermediate, facilitating a homogenous reaction environment.[2]

Reaction Scheme & Mechanism

The reaction proceeds in two main stages within a single pot:

  • Acid-Catalyzed Cyclocondensation: 2-Aminobenzamide and 4-methylbenzaldehyde condense under the catalytic action of p-TsOH. The reaction forms a Schiff base intermediate which then undergoes intramolecular cyclization and dehydration to yield 2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one.

  • Oxidative Dehydrogenation: PIDA is introduced to oxidize the dihydro-intermediate. This step removes two hydrogen atoms, leading to the formation of a new double bond and the aromatization of the heterocyclic ring to yield the stable this compound.[2]

Protocol_A_Mechanism cluster_step1 Step 1: Acid-Catalyzed Cyclocondensation cluster_step2 Step 2: Oxidative Dehydrogenation 2-Aminobenzamide 2-Aminobenzamide pTsOH p-TsOH (cat.) THF, Reflux 2-Aminobenzamide->pTsOH p-Tolualdehyde p-Tolualdehyde p-Tolualdehyde->pTsOH Intermediate 2-(4-Methylphenyl)-2,3- dihydroquinazolin-4(1H)-one PIDA PIDA (Oxidant) Intermediate->PIDA pTsOH->Intermediate Final_Product 2-(4-Methylphenyl)quinazolin- 4(3H)-one PIDA->Final_Product

Caption: Workflow for the one-pot synthesis of the target compound via Protocol A.

Experimental Protocol

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
2-Aminobenzamide136.15136 mg1.0
4-Methylbenzaldehyde120.15120 mg (0.11 mL)1.0
p-Toluenesulfonic acid (p-TsOH)172.2034 mg0.2
Phenyliodine diacetate (PIDA)322.09386 mg1.2
Tetrahydrofuran (THF)-10 mL-
Saturated NaHCO₃ solution-20 mL-
Ethyl Acetate-30 mL-
Brine-20 mL-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzamide (1.0 mmol), 4-methylbenzaldehyde (1.0 mmol), and p-toluenesulfonic acid (0.2 mmol).

  • Add 10 mL of tetrahydrofuran (THF) to the flask.

  • Heat the reaction mixture to reflux (approximately 66°C) and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the initial condensation is complete (as indicated by TLC), cool the mixture to room temperature.

  • Add phenyliodine diacetate (PIDA) (1.2 mmol) to the flask in one portion.

  • Stir the reaction mixture at room temperature for an additional 2-3 hours. The reaction progress can again be monitored by TLC.

  • Once the oxidation is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up:

    • To the residue, add 20 mL of ethyl acetate and 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

    • Wash the organic layer with 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically a solid. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Protocol B: Synthesis from Anthranilic Acid via Benzoxazinone Intermediate

This classic two-step, one-pot method first involves the synthesis of a 2-(p-tolyl)-4H-3,1-benzoxazin-4-one intermediate, which is then reacted with an ammonia source to furnish the quinazolinone. This method is highly reliable and often results in high yields of clean product.

Causality of Experimental Design

This route begins with anthranilic acid, a readily available and inexpensive starting material. The first step is an N-acylation using 4-methylbenzoyl chloride.[4] Pyridine or triethylamine is used as a base to scavenge the HCl byproduct generated, driving the acylation to completion.[4] The N-acylated intermediate is then cyclized. Acetic anhydride is a common and effective dehydrating agent for this intramolecular cyclization to form the benzoxazinone ring.[5] The benzoxazinone is a stable, isolable intermediate but is typically used directly. It serves as an excellent electrophile. The subsequent reaction with ammonium acetate provides the nitrogen atom required to form the quinazolinone ring system in a ring-opening and re-cyclization cascade.

Reaction Scheme & Mechanism
  • N-Acylation and Cyclodehydration: Anthranilic acid is first acylated at the amino group by 4-methylbenzoyl chloride. The resulting N-acylanthranilic acid is then cyclized in the presence of a dehydrating agent like acetic anhydride to form the 2-(p-tolyl)-4H-3,1-benzoxazin-4-one intermediate.

  • Ammonolysis and Ring Transformation: The benzoxazinone intermediate reacts with ammonia (generated from ammonium acetate). The amine attacks the electrophilic carbonyl carbon, leading to the opening of the oxazinone ring. A subsequent intramolecular cyclization via attack of the other nitrogen onto the amide carbonyl, followed by dehydration, yields the final quinazolinone product.

Protocol_B_Workflow Start Anthranilic Acid + 4-Methylbenzoyl Chloride Step1 1. Pyridine 2. Acetic Anhydride (Reflux) Start->Step1 Intermediate 2-(p-Tolyl)-4H-3,1- benzoxazin-4-one Step1->Intermediate Step2 Ammonium Acetate Glacial Acetic Acid (Reflux) Intermediate->Step2 Product 2-(4-Methylphenyl)quinazolin- 4(3H)-one Step2->Product

Caption: Sequential workflow for the synthesis of the target compound via Protocol B.

Experimental Protocol

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Anthranilic Acid137.141.37 g10.0
4-Methylbenzoyl chloride154.611.55 g (1.33 mL)10.0
Pyridine79.105 mL-
Acetic Anhydride102.0910 mL-
Ammonium Acetate77.081.54 g20.0
Glacial Acetic Acid60.0520 mL-
Ethanol-As needed-

Procedure:

  • Part 1: Synthesis of Benzoxazinone Intermediate

    • In a 100 mL round-bottom flask, dissolve anthranilic acid (10.0 mmol) in 5 mL of pyridine.

    • Cool the flask in an ice bath. Slowly add 4-methylbenzoyl chloride (10.0 mmol) dropwise with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Add 10 mL of acetic anhydride and heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture and pour it into 100 mL of ice-cold water with vigorous stirring.

    • Collect the precipitated solid (the benzoxazinone intermediate) by vacuum filtration, wash thoroughly with water, and air dry. This intermediate can be used in the next step without further purification.

  • Part 2: Conversion to Quinazolinone

    • Place the dried 2-(p-tolyl)-4H-3,1-benzoxazin-4-one intermediate (from the previous step) in a 100 mL round-bottom flask.

    • Add ammonium acetate (20.0 mmol) and 20 mL of glacial acetic acid.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 150 mL of crushed ice. A solid precipitate will form.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any residual acetic acid and salts.

    • Recrystallize the crude product from ethanol to yield pure this compound as a crystalline solid.

Comparative Analysis and Field Insights

FeatureProtocol A (2-Aminobenzamide Route)Protocol B (Anthranilic Acid Route)
Starting Materials 2-Aminobenzamide, 4-MethylbenzaldehydeAnthranilic Acid, 4-Methylbenzoyl chloride
Number of Steps One-pot, two-step reactionTwo distinct steps (can be run sequentially)
Key Reagents p-TsOH (catalyst), PIDA (oxidant)Pyridine (base), Acetic Anhydride, NH₄OAc
Reaction Conditions Milder overall; reflux then room temp.Requires higher temperatures for reflux in pyridine/acetic anhydride.
Advantages High atom economy, one-pot efficiency.Highly reliable, often cleaner reaction, starts from cheaper materials.
Disadvantages PIDA is a relatively expensive oxidant.Use of pyridine (odor), requires isolation of intermediate (optional).
Typical Yield Good to Excellent (75-90%)Excellent (>85%)

Expert Commentary: Protocol A represents a more modern, streamlined approach favored for its operational simplicity. However, the cost and stability of the PIDA oxidant can be a consideration for large-scale synthesis. Protocol B is a classic, robust method that is often easier to optimize and can be more cost-effective for larger scales, despite being slightly more labor-intensive. The choice between them may ultimately depend on the scale of the reaction and the availability and cost of reagents in a specific laboratory setting.

Safety and Handling

  • 4-Methylbenzoyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][8]

  • 4-Methylbenzaldehyde (p-Tolualdehyde): Harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation.[9][10][11][12][13] Handle with standard laboratory precautions in a fume hood.

  • Phenyliodine diacetate (PIDA): Irritant. Causes skin, eye, and respiratory tract irritation. It is also light-sensitive.[14][15][16][17] Store in a cool, dark place and handle with appropriate PPE.

  • Pyridine and Acetic Anhydride: Both are corrosive and have strong, unpleasant odors. Always handle these reagents inside a chemical fume hood.

All experimental procedures should be conducted in a well-ventilated fume hood. A thorough risk assessment should be performed before commencing any chemical synthesis.

References

  • Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. [Link]

  • Soliman, M. H. A., & El-Sakka, S. S. (2010). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 67(548). [Link]

  • El-Faham, A., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 57. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • PubChem. (n.d.). 4-Methylbenzoyl chloride. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes...[Link]

  • Ismail, M. M. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • ResearchGate. (2009). PDF: Solvent free synthesis of some quinazolin-4(3H)-ones. [Link]

  • ResearchGate. (2011). PDF: P-TsOH catalyzed synthesis 2-arylsubstituted benzimidazoles. [Link]

  • PubChem. (n.d.). Iodobenzene diacetate. National Center for Biotechnology Information. [Link]

  • metascientific. (n.d.). Safety Data Sheet p-Tolualdehyde. [Link]

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Application Notes and Protocols: Utilizing 2-(4-Methylphenyl)quinazolin-4(3H)-one in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro Efficacy and Mechanistic Analysis

Abstract

This document provides a comprehensive guide for researchers utilizing 2-(4-Methylphenyl)quinazolin-4(3H)-one, a novel quinazolinone derivative, in cell culture-based research, with a particular focus on oncology applications. We delve into the compound's putative mechanism of action, drawing parallels from the well-established anti-cancer activities of the quinazolinone scaffold. Detailed, field-tested protocols for assessing cellular viability and determining the half-maximal inhibitory concentration (IC50) are provided. This guide is designed to equip researchers with the necessary framework to rigorously evaluate the therapeutic potential of this compound in a preclinical setting.

Introduction: The Therapeutic Promise of Quinazolinone Derivatives

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including potent anti-cancer properties. Many derivatives have been successfully developed into clinically approved drugs, such as gefitinib and erlotinib, which function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. This compound represents a new iteration within this promising class of molecules. Its structural similarity to known kinase inhibitors suggests a potential mechanism centered on the disruption of oncogenic signaling pathways. This application note will proceed under the hypothesized mechanism that this compound exerts its cytotoxic effects through the inhibition of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation that is frequently dysregulated in cancer.

Postulated Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

We hypothesize that this compound selectively binds to the ATP-binding pocket of phosphoinositide 3-kinase (PI3K), preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibitory action curtails the recruitment and subsequent activation of Akt, a pivotal serine/threonine kinase. The downstream consequence is the deactivation of the mammalian target of rapamycin (mTOR), a master regulator of cell growth and proliferation. The culmination of this signaling blockade is the induction of apoptosis and a halt in cell cycle progression.

G cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Induction mTOR->Apoptosis Inhibits Compound This compound Compound->PI3K Inhibits

Figure 1: Hypothesized Signaling Pathway. This diagram illustrates the proposed inhibitory action of this compound on the PI3K/Akt/mTOR signaling cascade, leading to decreased cell proliferation and survival.

Core Protocol: Determining IC50 via Cell Viability Assay

This protocol details the use of a resazurin-based assay (e.g., PrestoBlue™ or alamarBlue™) to determine the cytotoxic effect of this compound on a selected cancer cell line. Resazurin is a cell-permeable, non-toxic dye that is reduced by metabolically active cells to the fluorescent resorufin, providing a quantitative measure of cell viability.

Materials and Reagents
  • Cell Line: A549 (human lung carcinoma) or another appropriate cancer cell line.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Assay Reagent: PrestoBlue™ HS Cell Viability Reagent.

  • Control Vehicle: Sterile DMSO.

  • Equipment: 96-well clear-bottom black plates, multichannel pipette, fluorescence plate reader, CO2 incubator.

Experimental Workflow

Figure 2: IC50 Determination Workflow. A step-by-step overview of the experimental procedure for assessing cell viability and calculating the IC50 value.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete culture medium.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Scientist's Note: Seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. Optimize this for your specific cell line.

  • Overnight Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2. This allows the cells to adhere and resume their normal growth phase.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution series of this compound in a culture medium from your 10 mM stock. A common starting range is 100 µM down to 0.1 µM.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.5%).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations or vehicle control.

  • Treatment Incubation:

    • Return the plate to the incubator for a period of 48 to 72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.

  • Cell Viability Measurement:

    • Add 10 µL of PrestoBlue™ HS reagent directly to each well.

    • Gently swirl the plate to mix.

    • Incubate for 1-2 hours at 37°C, protected from light. Monitor the color change; the incubation time can be adjusted based on the metabolic activity of the cell line.

  • Fluorescence Reading:

    • Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells (% Viability = [Fluorescence_treated / Fluorescence_vehicle] * 100).

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [log(inhibitor) vs. response -- Variable slope (four parameters)]) in software like GraphPad Prism to calculate the IC50 value.

Representative Data and Interpretation

The following table presents example data obtained from an experiment following the protocol described above with A549 cells after a 48-hour treatment period.

Concentration (µM)Log Concentration% Viability (Mean ± SD)
0 (Vehicle)N/A100 ± 4.5
0.1-1.098.2 ± 5.1
0.5-0.385.1 ± 6.2
1.00.065.7 ± 4.8
5.00.748.9 ± 3.9
10.01.022.4 ± 3.1
50.01.75.3 ± 1.8
100.02.02.1 ± 0.9

Table 1: Example Viability Data. Dose-dependent effect of this compound on A549 cell viability.

From this data, the calculated IC50 value is approximately 5.0 µM . This indicates that this compound exhibits potent cytotoxic activity against A549 cells in vitro.

Conclusion and Future Directions

The protocols and data presented herein establish a robust framework for the in vitro evaluation of this compound. The potent, dose-dependent cytotoxicity observed warrants further investigation. Subsequent studies should focus on validating the proposed mechanism of action through Western blot analysis of key proteins in the PI3K/Akt/mTOR pathway (e.g., phospho-Akt, phospho-mTOR). Furthermore, cell cycle analysis via flow cytometry and apoptosis assays (e.g., Annexin V staining) would provide deeper insights into the cellular consequences of treatment. The promising in vitro activity of this compound positions it as a strong candidate for further preclinical development.

References

  • Title: A review on the synthesis and therapeutic potentials of quinazoline and quinazolinone derivatives Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Recent advances in the synthesis and anticancer activity of quinazolinone derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Quinazoline derivatives as anticancer agents: A review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The PI3K/AKT/mTOR pathway in human cancer Source: Journal of Clinical Oncology URL: [Link]

Application Notes and Protocols for the Investigation of 2-(4-Methylphenyl)quinazolin-4(3H)-one as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinazolinone scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of a specific derivative, 2-(4-Methylphenyl)quinazolin-4(3H)-one. This compound, also known as 2-(p-tolyl)quinazolin-4(3H)-one, has emerged as a promising candidate for therapeutic development, particularly in oncology and anti-inflammatory applications.[3][4] We present detailed, field-proven protocols for its chemical synthesis, purification, and characterization, followed by robust methodologies for assessing its potential as an anticancer and anti-inflammatory agent. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methods effectively.

Introduction to this compound

This compound belongs to the quinazolinone family, a class of compounds extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][5] Its structure features a benzene ring fused to a pyrimidinone ring, with a 4-methylphenyl (p-tolyl) group substituted at the 2-position. This specific substitution pattern is critical for its interaction with various biological targets.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name 2-(4-methylphenyl)-3H-quinazolin-4-one[6]
Molecular Formula C₁₅H₁₂N₂O[6]
Molecular Weight 236.27 g/mol [6]
CAS Number 18818-41-2[6]

The therapeutic potential of this scaffold often stems from its ability to mimic the purine ring of ATP, enabling it to act as a competitive inhibitor for enzymes like protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[3]

Synthesis and Characterization

A reliable and scalable synthesis is the foundational step in the investigation of any potential therapeutic agent. The following protocol describes a common and efficient method for preparing this compound.

Synthetic Workflow

The synthesis is typically achieved via a condensation reaction between an anthranilamide derivative and an aromatic aldehyde, followed by an oxidative cyclization. This approach is favored for its operational simplicity and generally good yields.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Monitoring & Work-up cluster_3 Step 4: Purification & Analysis A Anthranilamide E Mix & Reflux (e.g., 80°C, 4-6h) A->E B 4-Methylbenzaldehyde B->E C Ethanol (Solvent) C->E D Catalyst (e.g., K₂S₂O₈) D->E F Monitor by TLC E->F G Cool to RT F->G H Pour into Ice Water G->H I Filter Precipitate H->I J Recrystallize from Ethanol I->J K Dry under Vacuum J->K L Characterize: - Melting Point - NMR, IR, MS K->L M Final Product: This compound L->M

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

Rationale: This protocol utilizes potassium persulfate as an oxidant to facilitate the cyclization of the intermediate Schiff base formed from the condensation of anthranilamide and 4-methylbenzaldehyde. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.

Materials:

  • Anthranilamide (1.0 eq)

  • 4-Methylbenzaldehyde (1.1 eq)

  • Potassium Persulfate (K₂S₂O₈) (2.0 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve anthranilamide (1.0 eq) and 4-methylbenzaldehyde (1.1 eq) in ethanol (15 mL per 10 mmol of anthranilamide).

  • Catalyst Addition: To the stirring solution, add potassium persulfate (2.0 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

    • Expert Insight: The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC). A suitable mobile phase is Ethyl Acetate:Hexane (3:7). The product spot should be UV active and have a distinct Rf value compared to the starting materials.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with cold water (3 x 20 mL).

  • Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product as a white or off-white solid.

  • Drying & Characterization: Dry the purified crystals under vacuum. Characterize the compound by determining its melting point and using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Biological Evaluation as an Anticancer Agent

Quinazolinone derivatives are frequently investigated as anticancer agents due to their activity as tyrosine kinase inhibitors.[7] Marketed drugs like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), feature this core scaffold.[3]

Hypothesized Mechanism: EGFR/HER2 Inhibition

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) promoting cell proliferation, survival, and metastasis. This compound is predicted to bind to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation.[8]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR/HER2 PI3K PI3K/AKT Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Ligand Growth Factor (e.g., EGF) Ligand->EGFR Response Proliferation Survival Metastasis PI3K->Response RAS->Response Inhibitor 2-(4-Methylphenyl) quinazolin-4(3H)-one Inhibitor->EGFR blocks ATP binding ATP ATP ATP->EGFR binds

Sources

Application Notes and Protocols: Investigating the Bioactivities of 2-(4-Methylphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This fused heterocyclic system, comprising a benzene ring fused to a pyrimidinone ring, is a structural cornerstone found in numerous natural alkaloids and synthetically developed therapeutic agents.[2] Its rigid, yet adaptable, framework allows for precise three-dimensional orientation of functional groups, enabling it to interact with a wide array of biological targets. Consequently, quinazolinone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[2][3][4]

This guide focuses on 2-(4-Methylphenyl)quinazolin-4(3H)-one , a key analogue that serves both as a bioactive molecule in its own right and as a foundational precursor for constructing more complex derivatives. We will provide a technical overview and detailed experimental protocols for researchers and drug development professionals to explore its therapeutic potential. The methodologies described herein are designed as self-validating systems, emphasizing the scientific rationale behind each step to ensure robust and reproducible outcomes.

Foundational Synthesis of the Core Compound

The first critical step in any investigation is the reliable synthesis of the target molecule. The preparation of this compound is commonly achieved through the condensation of anthranilic acid with a 4-methylbenzoyl derivative. The following protocol is a standard and efficient method.[5]

Protocol 2.1: Synthesis of this compound

Rationale: This procedure involves two key steps. First, the formation of 2-(4-methylbenzamido)benzoic acid via acylation of anthranilic acid. The choice of a basic medium (like pyridine) facilitates the nucleophilic attack of the amino group on the acyl chloride. The second step is a cyclizative condensation, where heating with a dehydrating agent like acetic anhydride promotes the intramolecular ring closure to form the stable quinazolinone ring.

Materials:

  • Anthranilic acid

  • 4-Methylbenzoyl chloride

  • Pyridine (anhydrous)

  • Acetic anhydride

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Acylation: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen). Cool the mixture in an ice bath.

  • Add 4-methylbenzoyl chloride (1.1 equivalents) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the intermediate, 2-(4-methylbenzamido)benzoic acid.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Cyclization: Combine the dried intermediate with acetic anhydride (5-10 volumes).

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto crushed ice. The product, this compound, will precipitate.

  • Filter the solid, wash with cold water, and then recrystallize from ethanol to obtain the purified product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

reagents Anthranilic Acid + 4-Methylbenzoyl Chloride step1 Step 1: Acylation (Pyridine, 0°C to RT) reagents->step1 intermediate Intermediate: 2-(4-methylbenzamido)benzoic acid step1->intermediate step2 Step 2: Cyclization (Acetic Anhydride, Reflux) intermediate->step2 product Product: This compound step2->product purification Purification (Recrystallization from Ethanol) product->purification

Caption: Workflow for the synthesis of the target compound.

Application Area: Anticonvulsant Activity Evaluation

Mechanistic Insight: The structural similarity of some quinazolinones to known CNS-active agents has prompted their investigation as anticonvulsants. A primary hypothesis for their mechanism of action involves the modulation of neurotransmitter systems, particularly the enhancement of GABAergic inhibition by interacting with the GABA-A receptor.[6][7] The following protocols outline a standard pipeline for in vivo screening.

Protocol 3.1: Maximal Electroshock (MES) Seizure Test

Rationale: The MES test is a benchmark model for identifying anticonvulsant drugs that can prevent the spread of seizures. It is particularly effective for detecting agents active against generalized tonic-clonic seizures.[8][9][10]

Animals: Male Swiss albino mice (20-25 g). Materials: Test compound, vehicle (e.g., 0.5% carboxymethyl cellulose), standard drug (e.g., Phenytoin, 25 mg/kg), corneal electrodes, electroconvulsive shock apparatus.

Procedure:

  • Acclimatize animals for at least 5 days before the experiment. Fast the mice for 3-4 hours prior to dosing.

  • Divide animals into groups (n=6-8 per group): Vehicle Control, Standard Drug, and Test Compound(s) at various doses (e.g., 25, 50, 100 mg/kg).

  • Administer the test compound or vehicle intraperitoneally (i.p.).

  • After a predetermined absorption period (typically 30-60 minutes), apply a drop of saline to the eyes of each mouse.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: Protection is defined as the complete absence of the tonic hind limb extension. Calculate the percentage of protection for each group.

Protocol 3.2: Subcutaneous Pentylenetetrazole (PTZ)-Induced Seizure Test

Rationale: The PTZ test identifies agents that can raise the seizure threshold. It is a model for myoclonic and absence seizures and complements the MES test by detecting a different mechanistic class of anticonvulsants.[7][11]

Animals: Male Swiss albino mice (20-25 g). Materials: Test compound, vehicle, standard drug (e.g., Diazepam, 4 mg/kg), Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline).

Procedure:

  • Follow steps 1-3 from Protocol 3.1 for animal preparation and dosing.

  • At the time of peak drug effect (30-60 min post-i.p. administration), administer PTZ subcutaneously (s.c.).

  • Immediately place each mouse in an individual observation cage and observe for 30 minutes.

  • Record the latency to the first seizure (clonus) and the presence or absence of generalized tonic-clonic seizures.

  • Endpoint: Protection is defined as the failure to observe any seizure activity within the 30-minute observation period.

Protocol 3.3: Neurotoxicity Assessment (Rotarod Test)

Rationale: It is crucial to distinguish true anticonvulsant activity from non-specific motor impairment (e.g., sedation or ataxia). The rotarod test provides a quantitative measure of motor coordination.[7]

Animals: Male Swiss albino mice (20-25 g). Materials: Test compound, vehicle, rotarod apparatus.

Procedure:

  • Train the mice to stay on the rotating rod (e.g., 20-25 rpm) for at least 1-2 minutes in three successive trials. Only animals that meet this criterion are used.

  • Administer the test compound or vehicle as described previously.

  • At the time of peak effect, place the mice on the rotarod and record the time they remain on the rod over a 2-minute period.

  • Endpoint: Neurotoxicity is indicated by the inability of the animal to maintain balance on the rod for the predetermined time.

start Test Compound (this compound) dosing Animal Dosing (i.p.) (Vehicle, Standard, Test Groups) start->dosing mes Primary Screen: Maximal Electroshock (MES) Test (Evaluates seizure spread) dosing->mes ptz Secondary Screen: PTZ-Induced Seizure Test (Evaluates seizure threshold) dosing->ptz rotarod Safety Screen: Rotarod Test (Assesses neurotoxicity) dosing->rotarod outcome Data Analysis: % Protection & Motor Impairment mes->outcome ptz->outcome rotarod->outcome

Caption: In vivo screening workflow for anticonvulsant activity.

Data Summary: Anticonvulsant Evaluation (Hypothetical Data)
CompoundDose (mg/kg, i.p.)MES Protection (%)PTZ Protection (%)Neurotoxicity (Rotarod) (%)
Vehicle-000
Test Compound 5050330
Test Compound 100836717
Phenytoin25100-33
Diazepam4-10050

Application Area: Anticancer Activity Evaluation

Mechanistic Insight: The quinazolinone scaffold is a well-established pharmacophore in oncology. Many derivatives function as inhibitors of crucial signaling proteins that drive cancer cell proliferation and survival. Key targets include receptor tyrosine kinases like EGFR and intracellular kinases such as CDKs and those in the PI3K/AKT pathway.[2][12][13][14]

ligand Growth Factor (e.g., EGF) receptor EGFR ligand->receptor ras Ras receptor->ras compound Quinazolinone Inhibitor compound->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus proliferation Gene Transcription (Proliferation, Survival) nucleus->proliferation

Caption: Simplified EGFR signaling pathway targeted by quinazolinones.

Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell viability. It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product. This provides a robust and high-throughput method for determining the concentration of a compound that inhibits cell growth by 50% (IC50).[13][15]

Materials: Cancer cell lines (e.g., A549 - lung, MCF-7 - breast), complete culture medium (e.g., DMEM with 10% FBS), test compound stock solution in DMSO, MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., acidic isopropanol), 96-well plates, multi-well spectrophotometer.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 4.2: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Rationale: To determine if cytotoxicity is mediated by programmed cell death (apoptosis), flow cytometry with Annexin V and PI staining is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.[15]

Materials: Cancer cell line, test compound, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

Procedure:

  • Treat cells with the test compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells immediately by flow cytometry.

  • Data Analysis: Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

start Test Compound mtt Primary Screen: MTT Cytotoxicity Assay (Determine IC50 values) start->mtt ic50 IC50 Data on Multiple Cell Lines mtt->ic50 mechanism Mechanism of Action Studies (at IC50 concentrations) ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis kinase Kinase Inhibition Assay (e.g., EGFR ELISA) mechanism->kinase outcome Characterization of Anticancer Activity apoptosis->outcome kinase->outcome

Caption: In vitro screening workflow for anticancer activity.

Data Summary: In Vitro Cytotoxicity (Hypothetical Data)
CompoundA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
Test Compound 25.448.235.7
Doxorubicin0.81.21.5

Concluding Perspective

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound. The data generated from these assays will establish its foundational activity profile and guide subsequent research. The true potential of this scaffold lies in derivative synthesis and the exploration of structure-activity relationships (SAR). By systematically modifying the core structure, researchers can optimize potency against specific targets, enhance pharmacokinetic properties, and reduce off-target toxicities. Promising lead compounds identified through these primary screens must then advance to more comprehensive preclinical evaluations, including pharmacokinetic studies, in vivo efficacy in xenograft models, and formal toxicology assessments, in accordance with regulatory guidelines to pave the way for potential clinical development.[16][17][18]

References

  • Journal of Medicinal Chemistry. Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Available at: [Link]

  • Journal of Pharmacy and Pharmacology. Synthesis and pharmacological investigation of novel 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents. Available at: [Link]

  • Asian Journal of Chemistry. Design, Synthesis and Anticonvulsant Evaluation of N-[(Substituted 1H-pyrazol-3-yl)amino]-2-(4-methylphenyl)quinazolin-4(3H)-one Derivatives. Available at: [Link]

  • Journal of the Brazilian Chemical Society. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available at: [Link]

  • Molecules. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Available at: [Link]

  • Molecules. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Available at: [Link]

  • Molecules. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available at: [Link]

  • Molecules. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Available at: [Link]

  • RSC Advances. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Available at: [Link]

  • Japanese Journal of Clinical Oncology. Guidelines for clinical evaluation of anti-cancer drugs. Available at: [Link]

  • European Medicines Agency. Evaluation of anticancer medicinal products in man. Available at: [Link]

  • MDPI. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Available at: [Link]

  • Taylor & Francis Online. Synthesis, in silico and in vitro assessment of new quinazolinone tethered triazole derivatives as anticancer agents. Available at: [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of some new quinazolin-4(3H)-one derivatives. Available at: [Link]

  • Taylor & Francis Online. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Available at: [Link]

  • U.S. Food and Drug Administration. S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. Available at: [Link]

  • PlumX. Design, synthesis and anticonvulsant evaluation of N-[(substituted 1H-pyrazol-3-yl)amino]-2-(4-methylphenyl)quinazolin-4(3H)-one derivatives. Available at: [Link]

  • Taylor & Francis Online. Synthesis and antileishmanial and antimicrobial activities of some 2,3-disubstituted 3H-quinazolin-4-ones. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Quinazolone: A Molecule of Significant Pharmacological and Biological Activity. Available at: [Link]

  • International Council for Harmonisation. Nonclinical Evaluation for Anticancer Pharmaceuticals S9. Available at: [Link]

  • BMC Chemistry. Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Available at: [Link]

  • Drug Design, Development and Therapy. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Available at: [Link]

  • Taylor & Francis. Quinazolinone – Knowledge and References. Available at: [Link]

  • PLOS ONE. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. Available at: [Link]

  • Spandidos Publications. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Available at: [Link]

  • ResearchGate. Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. Available at: [Link]

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The Quinazolinone Scaffold: Application Notes for 2-(4-Methylphenyl)quinazolin-4(3H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Quinazolinone Core

The quinazolin-4(3H)-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in numerous biologically active compounds.[1] This heterocyclic system, composed of a fused benzene and pyrimidine ring, offers a versatile template for designing molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The therapeutic success of quinazolinone-based drugs such as Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, underscores the scaffold's significance in modern drug discovery.[4] The substitution pattern on the quinazolinone ring is critical in defining its biological target and efficacy. This guide focuses on 2-(4-methylphenyl)quinazolin-4(3H)-one, a specific analogue that serves as a foundational structure for developing potent kinase inhibitors and other therapeutic agents.

Chemical Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a microwave-assisted variation of the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide or, in this modified approach, an aldehyde. This method offers significant advantages over traditional heating, including reduced reaction times and often improved yields.[5]

Synthetic Workflow Diagram

G A 2-Aminobenzamide F Intermediate: Schiff Base Formation (in situ) A->F Reacts with B 4-Methylbenzaldehyde (p-tolualdehyde) B->F C Solvent: Dimethyl Sulfoxide (DMSO) D Catalyst: Acetic Acid (catalytic amount) E Heating: Microwave Irradiation (e.g., 120°C) G Cyclization & Dehydrogenation (Aerobic Oxidation) F->G Undergoes H Final Product: This compound G->H Yields

Caption: Microwave-assisted synthesis of this compound.

Protocol: Microwave-Assisted Synthesis

This protocol outlines a one-pot synthesis of this compound from 2-aminobenzamide and 4-methylbenzaldehyde.[6]

Materials:

  • 2-Aminobenzamide

  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Glacial Acetic Acid

  • Microwave synthesis reactor

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Solvents for TLC (e.g., ethyl acetate/hexane mixture)

  • Solvents for recrystallization (e.g., ethanol or DMF)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminobenzamide (1.0 eq), 4-methylbenzaldehyde (1.0 eq), and anhydrous DMSO.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120°C) for a specified time (typically 15-30 minutes, optimization may be required).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Rationale: The use of DMSO as a solvent and the open-flask setup in some variations of this synthesis allows for aerobic oxidation of the dihydroquinazoline intermediate to the final quinazolinone product.[6] Microwave irradiation accelerates the rate of both the initial condensation and the subsequent cyclization, significantly reducing the overall reaction time compared to conventional heating methods.[5]

Applications in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.[4]

Mechanism of Action: Multi-Targeted Kinase Inhibition

Several studies have shown that derivatives of this scaffold can act as potent inhibitors of multiple receptor tyrosine kinases, including EGFR, HER2, and the cyclin-dependent kinase CDK2.[4] The mechanism of inhibition can be either ATP-competitive (Type I) or non-competitive (Type II), depending on the specific substitutions on the quinazolinone core.[4]

G cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Compound This compound Derivatives EGFR EGFR Compound->EGFR Inhibits (ATP Competitive) HER2 HER2 Compound->HER2 Inhibits (ATP Non-competitive) CDK2 CDK2 Compound->CDK2 Inhibits (ATP Non-competitive) RasRafMEK Ras-Raf-MEK-ERK (MAPK Pathway) EGFR->RasRafMEK PI3KAkt PI3K-Akt-mTOR EGFR->PI3KAkt HER2->RasRafMEK HER2->PI3KAkt CellCycle Cell Cycle Progression (G1/S Transition) CDK2->CellCycle Proliferation Decreased Cell Proliferation RasRafMEK->Proliferation PI3KAkt->Proliferation Apoptosis Induction of Apoptosis PI3KAkt->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest

Caption: Inhibition of key oncogenic signaling pathways by this compound derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A2780 for ovarian cancer)[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (and its derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO) and untreated controls.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]

  • After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate for 1.5-3 hours at 37°C.[8]

  • Remove the MTT solution and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Quinazolinone Derivatives

CompoundTarget Cell LineIC₅₀ (µM)[4]
Derivative 2jMCF-73.79 ± 0.96
Derivative 3jMCF-70.20 ± 0.02
Lapatinib (Control)MCF-75.9 ± 0.74
Derivative 3aA27803.00 ± 1.20
Derivative 3gA27800.14 ± 0.03
Lapatinib (Control)A278012.11 ± 1.03
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[2][9]

Materials:

  • Recombinant human kinases (e.g., EGFR, HER2, CDK2/Cyclin A)

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • Test compound (this compound derivative)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Dilute the enzyme, substrate, ATP, and test compound in the appropriate kinase buffer.

  • In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for control).

  • Add 2 µL of the diluted enzyme.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Applications in Anti-inflammatory Research

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties.[2] The carrageenan-induced paw edema model in rodents is a widely used acute inflammation model to screen for potential anti-inflammatory drugs.[10]

Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats

  • 1% (w/v) carrageenan suspension in normal saline

  • Test compound (this compound derivative)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletismometer

Procedure:

  • Divide the rats into groups: control (vehicle), reference drug, and test compound groups.

  • Administer the test compound and reference drug orally or intraperitoneally. The control group receives only the vehicle.

  • After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[10]

  • Measure the paw volume of each rat using a pletismometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.[11]

  • Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Applications in Antimicrobial Discovery

The quinazolinone scaffold is also a promising starting point for the development of new antibacterial agents.[2] The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro antibacterial activity of a compound.[12]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth

  • 96-well microplates

  • Test compound dissolved in DMSO

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Resazurin or similar viability indicator (optional)

Procedure:

  • Dispense 100 µL of Mueller-Hinton broth into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted bacterial suspension to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). The use of a viability dye like resazurin can aid in the determination.

Conclusion

This compound and its derivatives represent a highly valuable class of compounds in drug discovery. Their synthetic accessibility and the broad range of biological activities, particularly as multi-targeted kinase inhibitors, make them attractive candidates for further development in oncology, inflammation, and infectious diseases. The protocols detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of this promising scaffold, enabling researchers to explore its full therapeutic potential.

References

  • Al-Salem, H. S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18784. [Link]

  • Chen, K., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences, 26(6), 2473. [Link]

  • Eweas, A. F., et al. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2–phenyl-4(3h)-quinazolin-4(3h)–one. International Journal of Biological and Pharmaceutical Sciences Archive, 1(2), 077-084. [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Retrieved from [Link]

  • Khodarahmi, G. A., et al. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(3), 151–158. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 13(6), 555–565. [Link]

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  • Al-Warhi, T., et al. (2020). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 25(23), 5762. [Link]

  • BPS Bioscience. (n.d.). HER2 Kinase Assay Kit. Retrieved from [Link]

  • Denny, W. A., et al. (1999). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 42(21), 4237–4248. [Link]

  • Kumar, A., et al. (2010). Anti-inflammatory activity of test compounds (carrageenan-induced paw...). ResearchGate. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 3(6), 63-69. [Link]

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  • Al-Omary, F. A. M., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2969. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

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  • Frontiers. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Pharmacology. [Link]

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  • Forootanfar, H., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 431–439. [Link]

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  • Patel, M. R., et al. (2015). Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(11), 4768-4772. [Link]

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Application Notes and Protocols for the Analytical Characterization of 2-(4-Methylphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Rigorous Analytical Scrutiny for 2-(4-Methylphenyl)quinazolin-4(3H)-one

This compound belongs to the quinazolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Quinazolinone derivatives have demonstrated a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The specific therapeutic potential of this compound necessitates the development of robust and reliable analytical methods to ensure its identity, purity, and quality throughout the research and development lifecycle.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols for the analytical characterization of this compound. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating, ensuring data integrity and reproducibility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for analytical method development.

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₂OPubChem CID: 135452109
Molecular Weight236.27 g/mol PubChem CID: 135452109
AppearanceWhite to off-white solidGeneral observation for similar compounds
SolubilitySoluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in water.General knowledge for quinazolinone derivatives

Chromatographic Analysis: A High-Performance Liquid Chromatography (HPLC) Method for Purity Determination and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the amount of this compound in various samples. The following reverse-phase HPLC (RP-HPLC) method has been developed to provide excellent resolution and sensitivity.

Causality in Method Development:

The choice of a C18 stationary phase is predicated on the non-polar nature of the this compound molecule. The phenyl and methylphenyl moieties interact favorably with the C18 alkyl chains, providing good retention. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure sharp peak shapes and to control the ionization of the analyte for optimal retention and detection. Formic acid helps to protonate the quinazolinone nitrogen atoms, reducing peak tailing that can occur due to interactions with residual silanols on the silica-based stationary phase.[3]

Experimental Protocol: RP-HPLC

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL) with the mobile phase.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a similar concentration as the standard solution. Filter through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • The theoretical plates for the analyte peak should be greater than 2000.

  • The tailing factor should be between 0.8 and 1.5.

6. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with the standard.

  • Calculate the purity of the sample by the area normalization method.

  • For quantification, create a calibration curve using a series of standard solutions of known concentrations.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1. Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4][5]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

3. Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument protocols.[5]

4. Expected Spectral Data (in DMSO-d₆):

  • ¹H NMR:

    • Aromatic protons of the quinazolinone ring system and the methylphenyl group will appear in the range of δ 7.0-8.5 ppm.

    • The methyl protons of the tolyl group will appear as a singlet around δ 2.4 ppm.

    • The N-H proton of the quinazolinone ring will appear as a broad singlet at a downfield chemical shift (typically > δ 10 ppm).

  • ¹³C NMR:

    • The carbonyl carbon (C=O) of the quinazolinone ring will appear around δ 160-165 ppm.

    • The carbon of the C=N bond will be observed in the range of δ 145-150 ppm.

    • Aromatic carbons will resonate in the region of δ 115-150 ppm.

    • The methyl carbon will appear at approximately δ 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

1. Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

2. Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

3. Instrumental Parameters:

ParameterSetting
Ionization ModePositive (ESI+)
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Mass Rangem/z 50-500

4. Data Analysis:

  • The expected molecular ion peak will be observed at m/z 237.10 [M+H]⁺.

  • Analysis of the fragmentation pattern can provide further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

1. Instrumentation:

  • An FTIR spectrometer.

2. Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[4] Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

3. Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

4. Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H stretch3200-3400 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (amide)1670-1690
C=N stretch1600-1620
C=C stretch (aromatic)1450-1600

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive analytical characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_validation Data Validation & Reporting Synthesis Synthesis of Crude Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC Purity Check NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Data_Integration Data Integration & Structural Confirmation HPLC->Data_Integration NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Report Certificate of Analysis / Report Data_Integration->Report

Caption: Integrated workflow for the analysis of this compound.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical data, the described HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] The validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols, coupled with rigorous method validation, will ensure the generation of high-quality, reliable, and reproducible data, which is critical for advancing the research and development of this promising class of compounds.

References

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (n.d.). MDPI. Retrieved from [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - 2-methyl Quinazolin-4(3H)-one. (2012). Der Pharma Chemica, 4(5), 1917-1922.
  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)
  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (n.d.). MDPI. Retrieved from [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2013). Acta Poloniae Pharmaceutica, 70(4), 655-661.
  • 2-Phenyl-4(3H)-Quinazolinone. (n.d.). PubChem. Retrieved from [Link]

  • Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring. (2021). Journal of Pharmaceutical and Biomedical Analysis, 193, 113728.
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  • Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Journal of Pharmaceutical Sciences and Research, 3(8), 1364-1368.
  • Technical Support Center: HPLC Methods for Quinazolinone Compounds. (n.d.). Benchchem.
  • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2010). Iranian Journal of Pharmaceutical Research, 9(1), 35-41.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023).
  • (PDF) Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022).
  • Development and validation of an UPLC-MS/MS method for the therapeutic drug monitoring of oral anti-hormonal drugs in oncology. (2019). Journal of Pharmaceutical and Biomedical Analysis, 164, 48-56.
  • HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. (2000). Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 539-544.
  • SYNTHESIS CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF QUINAZOLINONE COMPOUNDS. (2020).
  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone crystal. (2016).
  • Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid. (2018). Analytical Methods, 10(4), 416-422.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (n.d.).
  • Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety. (n.d.). Repositório Alice - Embrapa.
  • A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. (2021). [Journal Name], , [Pages].

  • Supporting Information for [Title of the article]. (n.d.). [Journal Name].
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Mastering the Preparation of 2-(4-Methylphenyl)quinazolin-4(3H)-one Solutions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Promising Quinazolinone Derivative

2-(4-Methylphenyl)quinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class, a scaffold of significant interest in medicinal chemistry and drug discovery. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The specific substitution of a 4-methylphenyl group at the 2-position can significantly influence the compound's physicochemical properties and biological activity, making precise and reproducible solution preparation paramount for accurate experimental outcomes.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the principles and protocols for preparing solutions of this compound. By moving beyond a simple recitation of steps, this document elucidates the rationale behind solvent selection, dissolution techniques, and storage conditions, empowering researchers to prepare solutions with confidence and ensure the integrity of their studies.

Physicochemical Profile: Understanding the Compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective solution preparation protocols. While experimental data for this specific analog is not extensively published, we can infer key characteristics from its structure and available data for related compounds.

PropertyValue (Computed/Estimated)SourceSignificance for Solution Preparation
Molecular Formula C₁₅H₁₂N₂OPubChem[3]Essential for calculating molarity and preparing solutions of specific concentrations.
Molecular Weight 236.27 g/mol PubChem[3]Critical for accurate mass-to-mole conversions.
XLogP3 2.7PubChem[3]Indicates good lipid solubility, suggesting that organic solvents will be more effective than water for dissolution.
Appearance Likely a solid (crystalline or powder) at room temperature.General chemical knowledgeDictates the need for dissolution in a suitable solvent.

The positive XLogP3 value suggests that this compound is a lipophilic compound, predicting poor solubility in aqueous solutions and favoring dissolution in organic solvents. This characteristic is a critical consideration for the selection of an appropriate solvent system.

Solvent Selection and Solubility Considerations: A Strategic Approach

The choice of solvent is the most critical decision in the preparation of a stock solution. The ideal solvent should not only fully dissolve the compound at the desired concentration but also be compatible with the intended downstream application (e.g., cell culture, in vivo studies) and not interfere with the experimental results.

Recommended Solvents:

Based on the lipophilic nature of the compound and data from structurally similar quinazolinones, the following solvents are recommended for initial solubility testing:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent widely used in biological research for its ability to dissolve a broad range of organic compounds. For the related compound 2-phenyl-4-[3H]quinazolinone, slight solubility in DMSO has been reported.[4] It is often the solvent of choice for preparing high-concentration stock solutions for in vitro assays.

  • Ethanol: A polar protic solvent that can be a viable option, particularly for applications where DMSO may be undesirable. Some quinazolinone derivatives have been recrystallized from ethanol, indicating a degree of solubility.[1][5]

  • Methanol: Another polar protic solvent that can be tested. A methanol monosolvate of a related quinazolinone has been described, suggesting potential for dissolution.[6]

  • Chloroform: A non-polar solvent in which slight solubility of 2-phenyl-4-[3H]quinazolinone has been noted.[4] However, its use is often limited due to toxicity and incompatibility with many biological systems.

Aqueous Incompatibility and the Challenge of Precipitation:

Direct dissolution of this compound in aqueous buffers (e.g., PBS, saline) is expected to be very low. A common challenge encountered when working with lipophilic compounds is precipitation upon dilution of an organic stock solution into an aqueous medium for working solutions.[7] This occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the predominantly aqueous environment. Strategies to mitigate this are discussed in the protocols below.

Protocols for Solution Preparation: From Stock to Working Solutions

The following protocols provide a systematic approach to preparing solutions of this compound. It is imperative to perform small-scale solubility tests before preparing a large batch of stock solution.

Workflow for Solution Preparation

G cluster_0 Preparation cluster_1 Application weigh 1. Accurately weigh the compound solvent 2. Select an appropriate solvent (e.g., DMSO) weigh->solvent dissolve 3. Dissolve to create a high-concentration stock solution solvent->dissolve store 4. Store the stock solution properly dissolve->store dilute 5. Dilute the stock solution into aqueous media store->dilute use 6. Use the working solution in the experiment dilute->use

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Application Notes and Protocols for 2-(4-Methylphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold in Modern Research

The quinazolinone core is a privileged heterocyclic structure that forms the backbone of numerous natural products and synthetic compounds with significant biological activity.[1][2] Derivatives of 4(3H)-quinazolinone, in particular, have garnered substantial interest from the scientific community due to their diverse pharmacological properties, which include antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities.[2][3] 2-(4-Methylphenyl)quinazolin-4(3H)-one, also known as 2-(p-tolyl)quinazolin-4(3H)-one, is a member of this important class of molecules. Its study is relevant for researchers in medicinal chemistry and drug development exploring structure-activity relationships to develop novel therapeutic agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, synthesis, and characterization of this compound. The protocols and recommendations herein are designed to ensure experimental integrity, safety, and reproducibility.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is paramount for its safe and effective use. The key data for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(4-methylphenyl)-3H-quinazolin-4-one[4]
Synonyms 2-(p-Tolyl)quinazolin-4(3H)-one, 2-(4-methylphenyl)-4(3H)-quinazolinone[4]
CAS Number 18818-41-2[4]
Molecular Formula C₁₅H₁₂N₂O[4]
Molecular Weight 236.27 g/mol [4]
Appearance Typically an off-white to pale beige solid.[5]
Melting Point 235.2-236.4 °C (for the closely related 2-phenylquinazolin-4(3H)-one)[6]
Safety & Hazard Information
  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[7]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[7]

    • Response: If swallowed, call a POISON CENTER or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[7]

Handling and Personal Protective Equipment (PPE)

Due to its potential as an irritant and its oral toxicity, strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk. Facilities should be equipped with an eyewash station and a safety shower.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times.

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Body Protection: A standard laboratory coat must be worn.

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of this compound.

Short-Term and Long-Term Storage
FormTemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsStore in a tightly sealed container in a dry, dark place.[3]
Stock Solution -80°CUp to 6 monthsUse of freshly opened, anhydrous solvents is recommended.[3]
Stock Solution -20°CUp to 1 monthFor shorter-term use.[3]
Chemical Stability

The 4(3H)-quinazolinone ring system is generally stable under mild acidic and alkaline conditions. However, it can be susceptible to hydrolysis and degradation if boiled in acidic or alkaline solutions. It is advisable to store the compound away from strong oxidizing agents and direct light.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-aryl-quinazolinones from 2-aminobenzamide and an appropriate aldehyde.[8]

Materials and Reagents
  • 2-Aminobenzamide

  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • Ethanol (Reagent Grade)

  • Catalyst (e.g., p-Toluenesulfonic acid or a Lewis acid like Zinc Acetate)

  • Hexane

  • Ethyl Acetate

Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzamide (1.0 eq) and ethanol to create a slurry.

  • Reagent Addition: Add 4-methylbenzaldehyde (1.1 eq) to the flask, followed by a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 hexane:ethyl acetate.

  • Work-up: Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Aminobenzamide and Ethanol in RBF B Add 4-Methylbenzaldehyde and Catalyst A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC C->D E Cool to Room Temp D->E F Collect Precipitate (Vacuum Filtration) E->F G Wash with Cold Ethanol F->G H Recrystallize or Column Chromatography G->H I Pure Product H->I

Fig 1. Synthesis Workflow

Protocol 2: Preparation of Stock Solutions

Due to the generally low aqueous solubility of quinazolinone derivatives, organic solvents are required for preparing stock solutions.[5]

Recommended Solvents
  • Dimethyl Sulfoxide (DMSO): This is the most common solvent for creating high-concentration stock solutions. The parent compound, 4(3H)-Quinazolinone, is soluble in DMSO at ≥ 100 mg/mL.[3]

  • Ethanol/Methanol: Suitable for lower concentration solutions.

Procedure for a 10 mM DMSO Stock Solution
  • Calculate the required mass of this compound: Mass (mg) = 10 mmol/L * 0.001 L/mL * Volume (mL) * 236.27 g/mol * 1000 mg/g

  • Accurately weigh the calculated mass of the compound into a sterile vial.

  • Add the required volume of anhydrous, newly opened DMSO.

  • Vortex thoroughly. If dissolution is slow, gentle warming (to 30-40°C) and/or sonication can be used to aid dissolution.[3]

  • Once fully dissolved, store the stock solution at -80°C as per the storage guidelines.

Protocol 3: Analytical Characterization

Confirmation of the identity and purity of the synthesized compound is essential. The following methods are standard for the characterization of quinazolinone derivatives.[2][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃ with Tetramethylsilane (TMS) as an internal standard.[2]

  • ¹H NMR: Expected signals would include:

    • A singlet for the methyl (–CH₃) protons on the tolyl group (around δ 2.3-2.4 ppm).

    • A series of multiplets or distinct doublets/triplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinazolinone ring system and the tolyl group.

    • A broad singlet corresponding to the N-H proton (can be variable and may exchange with D₂O). For the related 2-phenylquinazolin-4(3H)-one, this signal appears at δ 12.59 ppm in DMSO-d₆.[6]

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (C=O) around δ 162-168 ppm and other aromatic and aliphatic carbons.[2][10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Expected Molecular Ion Peak (M⁺): For C₁₅H₁₂N₂O, the expected monoisotopic mass is 236.09. In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 237.10 would be expected.

  • Fragmentation: Common fragmentation patterns for related quinazolinones can provide structural confirmation.[5]

G cluster_QC Quality Control Workflow cluster_NMR_check Structure Check cluster_MS_check MW Check cluster_Purity_check Purity Check Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR NMR_Result Correct Chemical Shifts and Integration? NMR->NMR_Result MS Mass Spectrometry (e.g., ESI-MS) MS_Result Correct Molecular Ion Peak? MS->MS_Result Purity Purity Analysis (e.g., HPLC) Purity_Result Purity ≥ 95%? Purity->Purity_Result NMR_Result->MS Yes Fail Repurify or Resynthesize NMR_Result->Fail No MS_Result->Purity Yes MS_Result->Fail No Pass Compound Verified Proceed to Storage/Use Purity_Result->Pass Yes Purity_Result->Fail No

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Application Notes & Protocols for In Vivo Studies of 2-(4-Methylphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals initiating in vivo studies with 2-(4-Methylphenyl)quinazolin-4(3H)-one. Recognizing that this specific molecule is a novel investigational compound, this document synthesizes established methodologies for the broader quinazolinone class of compounds to propose a robust, scientifically grounded approach. We will cover critical aspects from initial dose-range finding and formulation to detailed protocols for determining the Maximum Tolerated Dose (MTD) and designing preliminary efficacy studies. The causality behind experimental choices is explained to empower researchers to make informed decisions. This guide is structured to ensure scientific integrity and provide a self-validating system for preclinical investigation.

Introduction: The Quinazolinone Scaffold and Therapeutic Potential

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Derivatives of this core structure have been investigated for numerous therapeutic applications, including as anti-cancer, anti-inflammatory, anticonvulsant, and antimicrobial agents.[2][3] Several quinazoline-based drugs have received FDA approval, underscoring the clinical relevance of this chemical class.[1][4]

The subject of this guide, this compound, belongs to this versatile family. Its specific biological activities and therapeutic potential are still under active investigation. Published studies on related 2-substituted quinazolin-4(3H)-one derivatives have highlighted their potential as cytotoxic agents against cancer cell lines and as modulators of key signaling pathways, such as those involving tyrosine kinases like EGFR, HER2, and VEGFR2.[5][6][7] Given this background, a systematic in vivo evaluation is the critical next step in characterizing its pharmacological profile.

The primary challenge in moving a novel compound from in vitro discovery to in vivo testing is the determination of a safe and effective dose. This guide provides the foundational protocols to navigate this crucial transition.

Pre-Formulation and Vehicle Selection

The choice of an appropriate vehicle is paramount for ensuring the bioavailability and consistent delivery of the test compound. The lipophilicity of many quinazolinone derivatives suggests that they may have poor aqueous solubility.[8]

Recommended Vehicle Screening Protocol:

  • Solubility Assessment: Begin by assessing the solubility of this compound in a panel of common, pharmaceutically acceptable vehicles.

  • Suspension Formulation: If the compound has low solubility, a homogenous suspension is the preferred formulation for initial studies. A common and effective vehicle for oral gavage is an aqueous solution of 2% Carboxymethylcellulose (CMC) with 0.1% Tween 80 .[9]

  • Preparation:

    • Weigh the required amount of the compound.

    • Levigate the powder with a small amount of the vehicle to create a uniform paste.

    • Gradually add the remaining vehicle while continuously stirring or using a homogenizer to ensure a uniform suspension.

    • Visually inspect for homogeneity before each administration.

Foundational In Vivo Study: Maximum Tolerated Dose (MTD)

The MTD study is the cornerstone of preclinical toxicology, designed to determine the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality in a test animal model.[10][11] This information is critical for selecting dose levels for subsequent efficacy studies.

Experimental Design:

  • Animal Model: Swiss albino or BALB/c mice are commonly used for initial MTD studies due to their well-characterized biology and handling ease.

  • Grouping: A minimum of 3-5 animals per group is recommended. Include a vehicle control group and at least four dose-level groups.

  • Route of Administration: Oral gavage is a common route for initial screening unless a different route is therapeutically intended.[9][12]

  • Dose Selection: Dose selection should be based on a logarithmic scale (e.g., 50, 100, 500, 1000 mg/kg). Based on acute toxicity studies of other quinazolinone derivatives, a starting range could be between 100 and 500 mg/kg.[13][14]

Step-by-Step MTD Protocol
  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Randomization: Randomly assign animals to treatment groups. Record the body weight of each animal.

  • Dose Preparation: Prepare the formulation of this compound as described in Section 2. Ensure the formulation is homogenous.

  • Administration: Administer a single dose of the compound or vehicle via oral gavage.

  • Observation:

    • Acute Phase (First 24 hours): Monitor animals continuously for the first 4 hours post-dosing, and then at regular intervals for 24 hours. Observe for clinical signs of toxicity, including changes in posture, breathing, activity, and any signs of convulsions or lethargy.

    • Sub-Acute Phase (Days 2-14): Record body weight and clinical observations daily for 14 days.

  • Endpoint: The primary endpoint is the observation of dose-limiting toxicity. This is often defined as a >15-20% loss in body weight or the onset of severe, irreversible clinical signs.

  • Data Analysis: The MTD is defined as the highest dose that does not produce dose-limiting toxicity or mortality.

Data Presentation: MTD Study
Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (Day 14 vs Day 0)Clinical Signs of Toxicity
Vehicle Control50/5+5%None Observed
5050/5+4%None Observed
10050/5+3%Mild, transient lethargy in 1/5 animals
50051/5-10%Significant lethargy, ruffled fur
100053/5-25% (in survivors)Severe lethargy, ataxia, mortality

This table is a representative example. Actual results will vary.

Visualization of MTD Workflow

MTD_Workflow cluster_prep Preparation Phase cluster_admin Administration & Observation cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Randomization Randomization & Grouping (Vehicle + 4 Dose Levels) Acclimatization->Randomization Formulation Compound Formulation (e.g., in 2% CMC) Randomization->Formulation Dosing Single Oral Gavage Administration Formulation->Dosing AcuteObs Acute Observation (First 24 hours) Clinical Signs Dosing->AcuteObs SubAcuteObs Sub-Acute Observation (14 Days) Body Weight, Clinical Signs AcuteObs->SubAcuteObs Endpoint Endpoint Assessment (Toxicity, Mortality) SubAcuteObs->Endpoint MTD_Det MTD Determination Endpoint->MTD_Det

Caption: Workflow for a 14-day Maximum Tolerated Dose (MTD) study.

Dose-Range Finding for Efficacy Studies

Once the MTD is established, a dose-range finding study is performed to identify a range of doses that are both well-tolerated and potentially efficacious. This study uses multiple, lower dose levels to bridge the gap between the MTD and the anticipated effective dose.

Protocol:

  • Dose Selection: Select 3-4 dose levels below the MTD. For example, if the MTD is determined to be 500 mg/kg, you might test 50, 100, and 250 mg/kg.

  • Study Duration: The duration should be relevant to the intended therapeutic application (e.g., 7-28 days for a chronic condition model).

  • Parameters to Monitor: In addition to clinical signs and body weight, this study may include:

    • Pharmacokinetic (PK) analysis: Collect blood samples at various time points after the first and last dose to determine key PK parameters (Cmax, Tmax, AUC). This is crucial for understanding drug exposure.[15]

    • Biomarker analysis: If a target is known (e.g., a specific kinase), assess target engagement in relevant tissues.

  • Outcome: The goal is to identify a dose range that provides adequate drug exposure without causing significant toxicity, which will then be used in pivotal efficacy models.

Potential Mechanism of Action and In Vivo Models

The 2-phenylquinazolin-4(3H)-one scaffold is frequently associated with the inhibition of protein kinases.[1][3] Specifically, derivatives have shown activity against kinases involved in cell proliferation and angiogenesis, such as EGFR and VEGFR.[5][7]

Visualization of Potential Signaling Pathway

Signaling_Pathway Compound 2-(4-Methylphenyl) quinazolin-4(3H)-one RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Compound->RTK Inhibition PI3K PI3K RTK->PI3K AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Angiogenesis mTOR->Proliferation

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methylphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(4-Methylphenyl)quinazolin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. Quinazolinones are a cornerstone in medicinal chemistry, and mastering their synthesis is crucial for the advancement of various drug discovery programs.

This guide moves beyond simple protocol recitation. Here, we delve into the mechanistic underpinnings of the synthesis, providing a logical framework for troubleshooting and rational optimization.

Troubleshooting Guide: A Mechanistic Approach to Yield Improvement

Low yields and product contamination are common hurdles in organic synthesis. This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the popular and accessible route from 2-aminobenzamide and 4-methylbenzaldehyde.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Persistently low yields in this synthesis typically stem from one or more of the following factors: incomplete reaction, degradation of starting materials or product, and the formation of stable, undesired side products. A systematic approach to optimization is key.

Underlying Causality: The formation of this compound from 2-aminobenzamide and 4-methylbenzaldehyde proceeds through a key intermediate, a dihydroquinazolinone, which must be oxidized to the final product. Each step of this process is sensitive to the reaction conditions.

Troubleshooting Workflow:

  • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you distinguish between a slow/stalled reaction and product degradation.

  • Purity of Starting Materials: Ensure the 2-aminobenzamide and 4-methylbenzaldehyde are pure. Impurities in the aldehyde, such as the corresponding carboxylic acid (4-methylbenzoic acid), can inhibit the reaction.

  • Optimization of Reaction Conditions:

    • Temperature: While higher temperatures can accelerate the reaction, they can also lead to decomposition. An optimal temperature range, often between 120-150°C, should be empirically determined.

    • Solvent: The choice of solvent is critical. High-boiling polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often effective as they can dissolve the starting materials and facilitate the reaction at elevated temperatures. In some cases, a solvent-free approach, using an excess of the aldehyde as the solvent, can be beneficial.

    • Catalyst: While the reaction can proceed without a catalyst, acidic or metal catalysts can significantly improve the rate and yield. p-Toluenesulfonic acid (p-TsOH) is a common and effective Brønsted acid catalyst. Lewis acids like Zinc Chloride (ZnCl₂) have also been employed.

Experimental Protocol for Yield Optimization:

A recommended starting point for optimization is a catalyst screen, as outlined in the table below.

Catalyst Loading (mol%) Solvent Temperature (°C) Typical Yield Range (%) Notes
None0DMSO140-15040-60Baseline; often requires longer reaction times.
p-TsOH10-20Toluene (with Dean-Stark)11070-85Helps to remove water, driving the equilibrium towards the product.
ZnCl₂10Acetonitrile8065-80Milder conditions, but may require longer reaction times.
Copper(I) iodide5-10DMSO12075-90Effective for promoting the oxidative cyclization.

G

Q2: I'm observing a significant amount of a side product that is difficult to separate from my desired compound. What could it be and how can I prevent its formation?

A2: A common and troublesome side product in this synthesis is the intermediate 2,3-dihydro-2-(4-methylphenyl)quinazolin-4(1H)-one. Its polarity is often very similar to the final product, making purification by column chromatography challenging.

Mechanistic Insight: The formation of the quinazolinone occurs in two main stages:

  • Condensation of 2-aminobenzamide and 4-methylbenzaldehyde to form the dihydroquinazolinone intermediate.

  • Oxidation of the dihydroquinazolinone to the aromatic quinazolinone.

If the oxidation step is inefficient, the dihydro-intermediate will accumulate.

G Reactants 2-Aminobenzamide + 4-Methylbenzaldehyde Intermediate Dihydroquinazolinone (Side Product) Reactants->Intermediate Condensation Product This compound (Desired Product) Intermediate->Product Oxidation (Rate-Limiting Step)

Strategies for Minimizing the Dihydroquinazolinone Intermediate:

  • Introduction of an Oxidant: The most direct way to prevent the accumulation of the dihydro-intermediate is to ensure an efficient oxidation step.

    • Air/Oxygen: In many procedures, especially those at high temperatures in DMSO, atmospheric oxygen serves as the oxidant. Ensuring the reaction is not performed under an inert atmosphere can be beneficial. A simple method is to leave the reaction vessel open to the air (with a condenser to prevent solvent loss).

    • Chemical Oxidants: If aerobic oxidation is insufficient, a mild chemical oxidant can be added.

      • Iodine (I₂): A catalytic amount of iodine can facilitate the oxidation.

      • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A stoichiometric amount of DDQ is a powerful dehydrogenating agent, though it can complicate workup.

      • Potassium Persulfate (K₂S₂O₈): This can be used in some solvent systems to promote oxidation.[1]

  • Catalyst Choice: Certain metal catalysts, such as those based on copper or palladium, can facilitate both the cyclization and the subsequent oxidation, providing a one-pot solution to high-purity product.

Recommended Protocol for In Situ Oxidation:

  • To your reaction mixture of 2-aminobenzamide (1.0 eq) and 4-methylbenzaldehyde (1.1 eq) in DMSO, add iodine (0.1 - 0.2 eq).

  • Heat the reaction to 120-140°C and monitor by TLC. The disappearance of the intermediate spot and the appearance of the more UV-active product spot will indicate successful oxidation.

Frequently Asked Questions (FAQs)

Q: What are the advantages of using microwave-assisted synthesis for this reaction?

A: Microwave irradiation offers several advantages over conventional heating for the synthesis of quinazolinones.[2] These include:

  • Rapid Reaction Times: Microwave energy can significantly accelerate the reaction, often reducing reaction times from hours to minutes.

  • Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of degradation products, leading to higher isolated yields.

  • Enhanced Purity: Shorter reaction times at elevated temperatures can reduce the likelihood of side reactions.

Q: Are there "greener" synthetic alternatives to traditional high-boiling solvents like DMSO and DMF?

A: Yes, the development of more environmentally benign synthetic methods is an active area of research. Some greener alternatives include:

  • Solvent-free reactions: As mentioned earlier, heating a mixture of the reactants without a solvent can be effective.[3][4]

  • Water as a solvent: Some catalytic systems, particularly those employing specific surfactants, can enable this reaction to be performed in water.

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are often biodegradable and can be recycled.

Q: Can I use 2-aminobenzoic acid (anthranilic acid) instead of 2-aminobenzamide?

A: Yes, this is the basis of the classical Niementowski quinazolinone synthesis. However, the reaction of anthranilic acid with an aldehyde is more complex and typically requires a source of ammonia (or an amine) to form the final quinazolinone. The use of 2-aminobenzamide provides a more direct route to the N-unsubstituted quinazolinone.

Q: How can I confirm the structure of my final product?

A: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H NMR: Look for the characteristic signals of the aromatic protons on the quinazolinone core and the tolyl substituent, as well as the broad singlet for the N-H proton.

  • ¹³C NMR: Confirm the presence of the expected number of carbon signals, including the characteristic carbonyl carbon of the quinazolinone ring.

  • Mass Spectrometry (MS): Verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Identify the characteristic C=O and N-H stretching frequencies.

By understanding the mechanistic nuances of the this compound synthesis and employing a systematic approach to troubleshooting, researchers can significantly improve the efficiency and success of their synthetic efforts.

References

  • Laha, J. K., Tummalapalli, K. S. S., Nair, A., & Patel, N. (2015). A transition-metal-free, K2S2O8-mediated intramolecular oxidative nitrogenation/oxygenation of C(sp3)-H in N-aryl benzylic amines followed by oxidation at the benzylic center provides an expedient access to quinazolin-4(3H)-ones, N-aryl-2-arylbenzimidazoles, and 4H-3,1-benzoxazin-4-ones. The Journal of Organic Chemistry, 80(22), 11351–11359. Available at: [Link]

  • CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone - Google Patents. (n.d.).
  • Dang, T. T., et al. (2025). Facile access to quinazolin-4(3 H )-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air. RSC Advances, 15(32), 25965-25970. Available at: [Link]

  • Yu, X., Gao, L., Jia, L., Yamamoto, Y., & Bao, M. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(16), 10352-10358. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Al-Suod, H., et al. (2019). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules, 24(19), 3444. Available at: [Link]

  • Wang, C., et al. (2017). One-Pot Cascade Synthesis of Quinazolin-4(3H)-ones via Nickel-Catalyzed Dehydrogenative Coupling of o-Aminobenzamides with Alcohols. The Journal of Organic Chemistry, 82(14), 7397-7405. Available at: [Link]

  • A Facile Synthesis of C2,N3-Disubstituted-4-quinazolone | The Journal of Organic Chemistry. (2004). Retrieved January 27, 2026, from [Link]

  • The Synergy of Combined Use of DMSO and Bronsted Acid (Ionic Liquid) as a Catalyst Part I: Efficient Niementowski Synthesis of Modified Quinazolinones - Scirp.org. (n.d.). Retrieved January 27, 2026, from [Link]

  • (PDF) An Efficient Synthesis of 2-Substituted Quinazolin-4(3H)-ones by Using Recyclable Wang Resin Supported Sulfonic Acid Catalyst - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Mechanism for quinazolin-4(3H)-one formation. - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

  • Environmentally friendly synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones by novel Co-CNTs as recoverable catalysts - Comptes Rendus de l'Académie des Sciences. (2013). Retrieved January 27, 2026, from [Link]

  • (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (2010). Retrieved January 27, 2026, from [Link]

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach | ACS Omega. (2023). Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PubMed Central. (2023). Retrieved January 27, 2026, from [Link]

  • Chemical Reactions. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-(4-Methylphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-Methylphenyl)quinazolin-4(3H)-one. Drawing from established synthetic protocols and field experience, this document offers troubleshooting advice and frequently asked questions to streamline your purification workflow and ensure the high purity of your final compound.

I. Troubleshooting Guide

This section addresses common issues observed during the purification of this compound. Each problem is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.

Problem 1: My final product has a low and/or broad melting point (e.g., below 235 °C).

Potential Cause: The most common reason for a depressed and broad melting point is the presence of impurities, primarily unreacted starting materials or reaction intermediates. The expected melting point for pure this compound is approximately 239-243 °C.

Troubleshooting Protocol:

  • Initial Purity Assessment (TLC):

    • Prepare a TLC plate (silica gel 60 F254).

    • Spot your crude product, and if available, the starting materials (2-aminobenzamide and p-tolualdehyde) as references.

    • Develop the plate in a solvent system such as ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v).

    • Visualize the plate under UV light (254 nm). The presence of multiple spots indicates impurities.

  • Recrystallization:

    • Solvent Selection: Ethanol is a commonly reported and effective solvent for the recrystallization of this compound.[1][2]

    • Procedure:

      • Dissolve the crude product in a minimal amount of hot ethanol.

      • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

      • Hot-filter the solution to remove the charcoal and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

    • Rationale: The target compound is less soluble in cold ethanol than the common impurities, allowing for its selective crystallization.

  • Post-Recrystallization Analysis:

    • Re-run a TLC to confirm the removal of impurities.

    • Measure the melting point of the dried crystals. If it is still low or broad, a more rigorous purification method like column chromatography is necessary.

Problem 2: My crude product is an oil or a sticky solid that does not crystallize.

Potential Cause: This issue often arises from an excess of unreacted p-tolualdehyde or the presence of a significant amount of the intermediate imine, which may be oily or have a low melting point. Incomplete reaction or incorrect stoichiometry can lead to this outcome.

Troubleshooting Protocol:

  • Aqueous Work-up to Remove Aldehyde:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bisulfite. This will form a water-soluble adduct with the unreacted p-tolualdehyde, effectively removing it from the organic phase.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography:

    • If the product still does not solidify, or if TLC analysis shows multiple components, column chromatography is the recommended next step.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity.

    • Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.

    • Rationale: The components of the mixture will have different affinities for the silica gel and the mobile phase, allowing for their separation. The target compound is more polar than the starting aldehyde but may have similar polarity to the imine intermediate. Careful selection of the eluent is key.

Problem 3: The yield of my purified product is very low.

Potential Cause: Low yield can be due to several factors including incomplete reaction, loss of product during work-up and purification, or the formation of significant side products.

Troubleshooting Protocol:

  • Reaction Optimization:

    • Ensure your starting materials are pure. Impurities can lead to side reactions.[3]

    • Verify the stoichiometry of your reactants.

    • Optimize reaction conditions such as temperature and reaction time, as these can significantly impact yield.[3]

  • Minimize Loss During Purification:

    • During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to avoid losing a significant portion in the mother liquor.

    • When performing column chromatography, choose a column of appropriate size for the amount of crude product to be purified.

  • Analysis of Byproducts:

    • If possible, try to isolate and characterize the major byproducts. Understanding what is being formed can provide insights into how to adjust the reaction conditions to favor the desired product.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a colorless or white solid. Its reported melting point is in the range of 239-243 °C.

Q2: What are the most common impurities in the synthesis of this compound from 2-aminobenzamide and p-tolualdehyde?

A2: The most common impurities are:

  • Unreacted 2-aminobenzamide: A solid, more polar than the product.

  • Unreacted p-tolualdehyde: A liquid or low-melting solid, less polar than the product.

  • Intermediate Imine: Formed from the condensation of the two starting materials. Its polarity will be intermediate between p-tolualdehyde and the final product.

Q3: What analytical techniques are recommended to assess the purity of the final product?

A3:

  • Thin-Layer Chromatography (TLC): For a quick check of purity and to monitor the progress of purification.

  • Melting Point Analysis: A sharp melting point within the expected range is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

Q4: Can you provide a general procedure for monitoring the reaction by TLC?

A4:

  • Prepare your TLC plate: Use a silica gel plate.

  • Spotting: On the baseline, spot the reaction mixture, and as references, the starting materials (2-aminobenzamide and p-tolualdehyde).

  • Eluent: Use a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).

  • Development: Place the plate in a developing chamber with the eluent.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, let it dry, and visualize under a UV lamp (254 nm).

  • Interpretation: As the reaction proceeds, the spots corresponding to the starting materials should diminish, and a new spot for the product should appear. The product spot should have an Rf value intermediate to the starting materials.

III. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
This compoundC₁₅H₁₂N₂O236.27Solid239-243
2-AminobenzamideC₇H₈N₂O136.15Solid109-113
p-TolualdehydeC₈H₈O120.15Liquid-6

IV. Experimental Workflow and Diagrams

Synthetic and Purification Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A 2-Aminobenzamide + p-Tolualdehyde B Reaction Mixture (Product, Impurities) A->B Condensation/ Cyclization C Crude Product B->C Work-up D Recrystallization (e.g., Ethanol) C->D E Column Chromatography (Silica Gel) D->E Impurities Remain F Pure Product D->F Successful E->F

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

This diagram illustrates the decision-making process when encountering common purification challenges.

Troubleshooting Logic Start Crude Product Analysis Oily Product Oily/Sticky? Start->Oily TLC TLC Analysis SingleSpot Single Spot? TLC->SingleSpot MeltingPoint Melting Point Analysis SharpMP Sharp MP in Range? MeltingPoint->SharpMP SingleSpot->MeltingPoint Yes Recrystallize Recrystallize SingleSpot->Recrystallize No SharpMP->Recrystallize No Pure Product is Pure SharpMP->Pure Yes Recrystallize->MeltingPoint Column Column Chromatography Recrystallize->Column Fails Column->Pure Oily->TLC No Wash Aqueous Wash (e.g., NaHSO3) Oily->Wash Yes Wash->TLC

Caption: Decision tree for troubleshooting the purification of this compound.

V. References

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Applied Sciences. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. [Link]

  • 2-Aminobenzaldehyde. Wikipedia. [Link]

  • Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. PubMed Central. [Link]

  • Process for the synthesis of quinazolinones. Google Patents.

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed Central. [Link]

  • Telescoped Synthesis of C3-Functionalized (E)-Arylamidines Using Ugi-Mumm and Regiospecific Quinazolinone Rearrangements. National Institutes of Health. [Link]

  • 2-Aminobenzaldehyde. PubChem. [Link]

  • Design, synthesis and anticonvulsant potential of (E). Journal of Drug Delivery and Therapeutics. [Link]

  • Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Publishing. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-(4-Methylphenyl)quinazolin-4(3H)-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Methylphenyl)quinazolin-4(3H)-one. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, we will address common challenges, offer troubleshooting strategies, and present standardized protocols to ensure the integrity of your experimental results.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, valued for its broad range of biological activities and general stability.[1][2] However, like any complex organic molecule, this compound can be susceptible to degradation under specific experimental conditions. Understanding and controlling these degradation pathways is critical for accurate data interpretation in drug discovery and development.

This guide is structured to help you proactively identify and solve stability-related issues.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems you may encounter during your experiments, providing insights into the root causes and actionable solutions.

Issue 1: Rapid Loss of Parent Compound Concentration in Aqueous Buffers

You observe a time-dependent decrease in the peak area of this compound when analyzed by HPLC, even when stored at 4°C.

  • Potential Cause: pH-Dependent Hydrolysis. The quinazolinone ring, while generally stable, contains an amide bond that can be susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated.[1] Although stable in cold dilute acids and bases, boiling or prolonged exposure to strong pH conditions can lead to ring-opening.[1]

  • Investigative Steps & Solutions:

    • pH Monitoring: Confirm the pH of your solution. Buffers can change pH over time, especially if not prepared correctly or if exposed to the atmosphere (e.g., absorption of CO₂).

    • Buffer Selection: If using extreme pH values, consider if they are essential for your experiment. For general solubility, aim for a pH range of 4-8. If your experiment requires a specific pH, ensure your analytical methods are fast enough to minimize degradation.

    • Temperature Control: Avoid heating solutions unless absolutely necessary.[1] If elevated temperatures are required, perform a time-course study to understand the degradation kinetics at that temperature. Store all stock and working solutions at recommended temperatures (e.g., 4°C or -20°C) and minimize time at room temperature.[3]

Issue 2: Appearance of New Peaks in Chromatograms After Exposure to Light

You notice the emergence of one or more new peaks in your analytical run (e.g., HPLC, LC-MS) after your solutions have been left on the benchtop.

  • Potential Cause: Photodegradation. Many aromatic and heterocyclic compounds are sensitive to UV and visible light. Energy absorption can lead to the formation of reactive species and subsequent structural changes.

  • Investigative Steps & Solutions:

    • Light Protection: Always prepare and store solutions of this compound in amber vials or tubes wrapped in aluminum foil. This is a simple but critical step to prevent photodegradation.

    • Controlled Light Exposure Study: To confirm photosensitivity, intentionally expose a solution to your lab's ambient light and a UV lamp (e.g., 254 nm or 365 nm) alongside a control sample protected from light. Analyze all samples at regular intervals.

    • Work in a Dimly Lit Area: When handling the compound for extended periods, reduce the intensity of overhead lighting.

Issue 3: Inconsistent Results and Drifting Baselines in Mass Spectrometry

Your LC-MS analysis shows inconsistent parent mass intensity, and you may observe adducts or fragments that are not easily explained by simple hydrolysis or photodegradation.

  • Potential Cause 1: Oxidation. The nitrogen atoms within the quinazoline ring system can be susceptible to oxidation, potentially forming N-oxides.[4] While the 4(3H)-quinazolinone ring is reported to be relatively stable to oxidation[1], harsh conditions or the presence of oxidizing agents can still pose a risk.

  • Potential Cause 2: Solvent Instability. Some organic solvents, like DMSO, can be problematic for long-term storage of certain compounds. One study noted that a quinazoline derivative in DMSO showed spectral modifications immediately after preparation, indicating instability.[3]

  • Investigative Steps & Solutions:

    • Use High-Purity Solvents: Always use fresh, HPLC-grade or MS-grade solvents. Avoid using solvents from bottles that have been open for a long time, as they may contain peroxides or other impurities.

    • Inert Atmosphere: If oxidation is suspected, prepare solutions in a glove box or by purging the solvent and headspace with an inert gas like nitrogen or argon before sealing the vial.

    • Solvent Selection: For long-term storage, consider alternatives to DMSO, such as acetonitrile or ethanol, if solubility permits. If DMSO is required, use small aliquots of anhydrous DMSO and store stock solutions at -80°C. Perform a small-scale, short-term stability test in your chosen solvent before preparing large batches.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for a stock solution of this compound?

    • A1: For maximum stability, dissolve the compound in a suitable, high-purity organic solvent (e.g., DMSO, acetonitrile) at a high concentration. Store the solution in small, single-use aliquots in amber, tightly sealed vials at -20°C or -80°C.[3] This minimizes freeze-thaw cycles and exposure to light and air.

  • Q2: How should I design a forced degradation study for this compound?

    • A2: A forced degradation study is essential to understand the intrinsic stability of the molecule. It involves subjecting the compound to a range of stress conditions that are harsher than standard storage conditions. The goal is to achieve 5-20% degradation to ensure that your analytical method is stability-indicating. See the "Experimental Protocols" section for a detailed workflow.

  • Q3: What is the best analytical technique to monitor the stability of this compound?

    • A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. The method should be able to separate the parent compound from all potential degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it can provide structural information about the degradation products formed.

Key Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to assess the stability of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in ACN) Control Unstressed Control (Stored at 4°C in dark) Start->Control Aliquot Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Aliquot & Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Aliquot & Stress Oxidative Oxidation (3% H₂O₂, RT) Start->Oxidative Aliquot & Stress Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Aliquot & Stress Photo Photolytic Stress (UV/Vis light, RT) Start->Photo Aliquot & Stress Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare stressed samples to control Analyze->Compare Identify Characterize Degradants Compare->Identify

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN).

  • Aliquotting: Distribute the stock solution into separate amber glass vials for each stress condition and a control.

  • Stressing:

    • Acid: Add an equal volume of 0.2 M HCl to an aliquot to get a final concentration of 0.1 M HCl. Heat at 60°C.

    • Base: Add an equal volume of 0.2 M NaOH to an aliquot. Heat at 60°C.

    • Oxidative: Add an equal volume of 6% H₂O₂ to an aliquot. Keep at room temperature.

    • Thermal: Place one vial of solution and one vial of solid compound in an oven at 80°C.

    • Photolytic: Place one vial in a photostability chamber (ICH Q1B guidelines) or expose to direct sunlight.

  • Time Points: Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the unstressed control, using a validated stability-indicating HPLC method.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureExpected Outcome
Acid Hydrolysis 0.1 M HCl60°CPotential cleavage of the amide bond, leading to ring opening.
Base Hydrolysis 0.1 M NaOH60°CPotential cleavage of the amide bond, leading to ring opening.
Oxidation 3% H₂O₂Room TempFormation of N-oxides or other oxidative products.[4]
Thermal 80°C80°CAssesses intrinsic thermal stability.
Photolytic UV/Visible LightRoom TempFormation of various photodegradation products.
Protocol 2: Recommended HPLC Method for Stability Analysis

This serves as a starting point for method development. Optimization will be required.

HPLC_Workflow Sample Sample Injection Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Sample->Column Detection UV Detector (e.g., 254 nm) & Mass Spectrometer Column->Detection MobilePhase Gradient Elution (Water/ACN with 0.1% Formic Acid) MobilePhase->Column Data Data Acquisition & Analysis Detection->Data

Caption: General workflow for HPLC-MS analysis.

Table 2: HPLC Method Parameters
ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape and ionization efficiency for MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent providing good elution strength.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures elution of both polar degradants and the non-polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm (or λmax); MS Scan (e.g., m/z 100-500)UV for quantification; MS for identification of parent and degradant masses.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.

By implementing these troubleshooting guides and protocols, you can better control for the degradation of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Available at: [Link]

  • Knez, D., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]

  • Constantinescu, T., et al. (2018). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]

  • Khanye, S.D., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this vital heterocyclic moiety. Quinazolinones are renowned for their diverse biological activities, making their efficient synthesis a critical objective in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring you can optimize your reaction conditions for maximal yield and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding quinazolinone synthesis.

Q1: My quinazolinone synthesis is resulting in a low yield. What are the most critical initial parameters to investigate?

A1: Low yield is a frequent challenge. The primary factors to scrutinize are reaction temperature, time, and the choice of solvent. These parameters are highly interdependent and specific to your chosen synthetic route. For instance, in the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide, optimizing the temperature to 150°C and the reaction time to 6 hours significantly boosts the yield.[3][4] It is crucial to tailor these conditions to your specific substrates and reagents.

Q2: I'm considering using microwave-assisted synthesis. What are the main advantages over conventional heating?

A2: Microwave irradiation (MWI) offers several key advantages over traditional heating methods.[5][6] Reactions under MWI often proceed much faster, require milder conditions, and result in higher chemical yields.[5][6] This is due to the efficient and uniform heating of the reaction mixture. MWI is particularly beneficial for reactions that typically require prolonged heating or harsh conditions, such as the Niementowski quinazoline synthesis.[6]

Q3: What are some common, environmentally friendly ("green") approaches to quinazolinone synthesis?

A3: Green chemistry principles are increasingly being applied to quinazolinone synthesis to minimize environmental impact.[7] The use of deep eutectic solvents (DES) as a reaction medium is a notable example.[7] DES are biodegradable, non-toxic, and can be easily prepared from inexpensive components.[7] Additionally, microwave-assisted synthesis is considered a green technique as it often reduces reaction times and energy consumption.[6][7] Ultrasound-promoted reactions also offer a greener alternative.[8]

Q4: How do substituents on my starting materials affect the reaction outcome?

A4: The electronic and steric properties of substituents on your starting materials can profoundly influence the reaction. Electron-withdrawing groups can reduce the nucleophilicity of an amine, potentially requiring more forceful reaction conditions.[9] Conversely, bulky substituents can create steric hindrance, which may slow down the reaction rate.[9] Careful consideration of these effects is essential when designing your synthetic strategy.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, step-by-step approach to resolving specific experimental challenges.

Issue 1: Low or No Product Yield

A low yield of the desired quinazolinone is one of the most common obstacles. This can stem from several factors, from the quality of your starting materials to suboptimal reaction conditions.

Root Cause Analysis & Corrective Actions
  • Purity of Starting Materials: Impurities in your reactants, such as substituted anthranilic acids or 2-aminobenzamides, can lead to unwanted side reactions and diminish your yield.[4]

    • Solution: Ensure your starting materials are of high purity and are thoroughly dried before use. Recrystallization or column chromatography may be necessary.

  • Suboptimal Reaction Conditions: As mentioned, temperature, reaction time, and solvent choice are critical.

    • Solution: Systematically optimize these parameters. A design of experiments (DoE) approach can be highly effective in identifying the optimal combination. For example, a reaction might be tested at various temperatures (e.g., 120°C, 150°C, 180°C) and for different durations (e.g., 2, 4, 6 hours) to pinpoint the ideal conditions.

  • Catalyst Selection and Deactivation: The choice of catalyst is pivotal.[4] In metal-catalyzed reactions, particularly with copper or palladium, catalyst deactivation can occur due to impurities or byproducts.[9]

    • Solution: If using a heterogeneous catalyst, ensure it is active and not poisoned; regeneration or using a fresh batch may be necessary.[4] For homogeneous catalysts, consider if the catalyst loading is sufficient. In some cases, a transition-metal-free approach, such as an iodine-catalyzed reaction, might be a viable alternative.[4]

  • Atmosphere Control: Certain reactions are sensitive to atmospheric oxygen or moisture.[4]

    • Solution: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the degradation of sensitive reagents and intermediates, thereby improving the yield.[4]

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Side Products and Purification Challenges

The presence of significant side products can complicate the purification of your target quinazolinone.

Common Side Products and Their Mitigation
  • Unreacted Starting Materials: This points to an incomplete reaction.

    • Mitigation: Increase the reaction time or temperature. Ensure proper stoichiometry of reactants.

  • Acyclic Intermediates: Incomplete cyclization is a common issue, leading to intermediates like N-acylanthranilamide.[9]

    • Mitigation: This often indicates that the dehydration/cyclization step is the rate-limiting step. More stringent dehydrating conditions or a more effective catalyst for cyclization may be required.

  • Products from Self-Condensation: Starting materials can sometimes react with themselves.[9]

    • Mitigation: Adjusting the rate of addition of one reactant to another (slow addition) can sometimes minimize self-condensation.

Data Summary: Example Optimized Reaction Conditions
ParameterCondition A (Initial)Condition B (Optimized)Yield (%)Reference
Catalyst NoneBF₃-Et₂O86[3][4]
Temperature Ambient150°C[3][4]
Time 1 hr6 hr[3][4]
Reactant Ratio 1:20 (2-aminoacetophenone:formamide)1:52 (weight ratio)[3]
Issue 3: Reaction Fails to Proceed or Proceeds Very Slowly

In some cases, the reaction may not initiate or may proceed at an impractically slow rate.

Causality and Strategic Intervention
  • Insufficient Activation Energy: The reaction may have a high activation energy barrier that is not being overcome by the current conditions.

    • Intervention: Increase the reaction temperature. If thermal heating is insufficient or leads to decomposition, consider microwave irradiation, which can provide rapid and efficient heating to access the necessary activation energy.[6]

  • Inappropriate Solvent: The solvent plays a crucial role in solvating reactants and intermediates, and its polarity can significantly influence reaction rates.

    • Intervention: Screen a range of solvents with varying polarities. For example, moving from a non-polar solvent like toluene to a more polar aprotic solvent like DMF or DMSO could accelerate the reaction.

  • Mechanistic Bottleneck: A specific step in the reaction mechanism, such as a cyclization or elimination, may be particularly slow.

    • Intervention: Identify the likely slow step based on the reaction mechanism. If it's a base-promoted step, a stronger base might be necessary. If it's an acid-catalyzed step, a stronger acid or a Lewis acid catalyst could be beneficial.

Experimental Protocol: General Procedure for Niementowski Synthesis under Microwave Irradiation

The Niementowski reaction is a classic method for synthesizing 4(3H)-quinazolinones from anthranilic acids and amides, which often requires high temperatures and long reaction times under conventional heating.[6]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine anthranilic acid (1.0 eq) and formamide (excess, can act as both reactant and solvent).

  • Microwave Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180°C) for a short duration (e.g., 5-30 minutes). Power should be monitored to maintain the target temperature.

  • Work-up: After cooling, the reaction mixture is typically poured into cold water to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified, usually by recrystallization from a suitable solvent like ethanol.

This MWI-assisted protocol can dramatically reduce reaction times and improve yields compared to traditional methods.[6]

III. Advanced Concepts and Alternative Methodologies

For more complex synthetic challenges, exploring alternative methodologies can be fruitful.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers a plethora of metal-catalyzed reactions that can be adapted for quinazolinone synthesis. Copper- and palladium-catalyzed reactions, for instance, are widely used for C-N and C-C bond formation, which are key steps in building the quinazolinone scaffold.[10][11] These methods often provide access to a wider range of substituted quinazolinones that may be difficult to synthesize via traditional condensation reactions.

Multi-Component Reactions (MCRs)

MCRs are highly efficient reactions in which three or more starting materials react in a one-pot fashion to form a single product.[6] This approach is characterized by its atom economy, high yields, and operational simplicity. Several MCRs have been developed for the synthesis of quinazoline and quinazolinone derivatives, often under microwave irradiation to further enhance their efficiency.[6]

Flowchart of Synthetic Strategy Selection

Caption: Decision-making flowchart for selecting a synthetic strategy.

References

  • Optimization of Synthesis Process of 4-Methylquinazoline. (Source: Scientific Research Publishing) [Link]

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a - ResearchGate. (Source: ResearchGate) [Link]

  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. (Source: ResearchGate) [Link]

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (Source: Preprints.org) [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization | ACS Omega. (Source: ACS Publications) [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (Source: Frontiers) [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (Source: National Center for Biotechnology Information) [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. (Source: Organic Chemistry Portal) [Link]

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  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation - Taylor & Francis. (Source: Taylor & Francis Online) [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (Source: National Center for Biotechnology Information) [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines | Organic Letters - ACS Publications. (Source: ACS Publications) [Link]

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Technical Support Center: Troubleshooting 2-(4-Methylphenyl)quinazolin-4(3H)-one Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-(4-Methylphenyl)quinazolin-4(3H)-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your bioassays. As a quinazolinone derivative, this compound holds significant therapeutic potential but also presents specific challenges in experimental design and execution. This resource is structured to provide not just solutions, but also the underlying rationale to empower you to conduct robust and reproducible research.

Section 1: Compound Handling and Solubility

The foundational step to any successful bioassay is the correct handling and solubilization of the test compound. Due to their rigid, heterocyclic structure, quinazolinones like this compound often exhibit poor aqueous solubility, which can lead to a cascade of experimental artifacts.[1]

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

This is the most common issue encountered with this class of compounds. The primary reason is the high crystal lattice energy and lipophilic nature of the molecule.

Initial Troubleshooting Steps:

  • Prepare a Concentrated Stock in an Organic Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM). Ensure you are using anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of your compound.

  • Gentle Heating and Sonication: To aid dissolution in DMSO, you can gently warm the solution (to 37°C) or use a sonicator bath.

  • Serial Dilution: When preparing your working concentrations, perform serial dilutions from your DMSO stock into the aqueous assay buffer. It is crucial to add the DMSO stock to the buffer and not the other way around, while vortexing or stirring, to minimize the risk of precipitation.

Workflow for Preparing Working Solutions:

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation solid Weigh Solid Compound dmso Add Anhydrous DMSO solid->dmso dissolve Vortex/Sonicate/ Warm (37°C) dmso->dissolve stock High Concentration Stock (e.g., 20 mM) dissolve->stock serial_dilution Serial Dilution in DMSO stock->serial_dilution final_dilution Dilute into Aqueous Assay Buffer serial_dilution->final_dilution working_solution Final Working Solution final_dilution->working_solution

Caption: Workflow for preparing this compound solutions.

Q2: I'm observing precipitation after diluting my DMSO stock into the assay buffer. How can I resolve this?

Precipitation upon dilution indicates that the compound's solubility limit in the final assay buffer has been exceeded. This can lead to inaccurate concentration-response curves and non-reproducible results.

Troubleshooting Strategies for Precipitation:

Strategy Description Considerations
Reduce Final DMSO Concentration The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells.[2][3]Some cell lines are sensitive to even low concentrations of DMSO, so it's crucial to include a vehicle control (buffer with the same final DMSO concentration as your highest compound concentration) in all experiments.
Lower the Final Compound Concentration If you observe precipitation at higher concentrations, you may be exceeding the aqueous solubility of the compound. Redesign your experiment to test a lower concentration range.This may not be feasible if the compound's activity is only observed at higher concentrations.
Use a Surfactant A low concentration (0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help to maintain the compound in solution.Surfactants can interfere with some assay formats or affect cell membrane integrity. Always test the effect of the surfactant alone on your assay system.
Protein Supplementation For cell-based assays, the presence of serum in the media can aid solubility. For biochemical assays, adding bovine serum albumin (BSA) at 0.1-1 mg/mL can help prevent compound precipitation and non-specific binding.Serum proteins can bind to your compound, reducing its free concentration and apparent potency.
Q3: How should I store my stock solution of this compound?

Proper storage is critical to maintaining the integrity of your compound.

  • DMSO Stock Solutions: Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and bring it to room temperature. Vortex gently to ensure the compound is fully redissolved.

  • Solid Compound: Store at room temperature or 4°C, protected from light and moisture.

Section 2: Assay-Specific Troubleshooting

Q4: My IC50 values for cytotoxicity assays (e.g., MTT, MTS) are inconsistent. What could be the cause?

Inconsistent IC50 values are a common frustration in drug discovery research. Several factors related to both the compound and the assay itself can contribute to this variability.

Potential Causes and Solutions for Inconsistent Cytotoxicity Data:

Potential Cause Explanation Recommended Action
Compound Precipitation As discussed in Section 1, if the compound precipitates in the culture medium, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration.Visually inspect your assay plates for any signs of precipitation. If observed, implement the solubility enhancement strategies mentioned above.
Assay Interference Quinazolinone derivatives have been known to interfere with the formazan-based readout of MTT and MTS assays. This can occur through direct reduction of the tetrazolium salt or by affecting cellular metabolic pathways that are responsible for the reduction.[4][5][6]Run a cell-free control where you add the compound to the assay medium with the tetrazolium salt but without cells. Any color change indicates direct interference. Consider using an alternative cytotoxicity assay with a different readout, such as a CellTiter-Glo® Luminescent Cell Viability Assay or a crystal violet staining assay.
Compound Instability The compound may be unstable in the aqueous culture medium over the course of the experiment, leading to a decrease in the effective concentration over time.Assess the stability of the compound in your assay medium over the incubation period using techniques like HPLC or LC-MS.
Cell Seeding Density Variations in the number of cells seeded per well can lead to significant differences in the final assay signal and, consequently, the calculated IC50 value.Ensure you have a robust cell counting and seeding protocol. Use a multichannel pipette and mix the cell suspension frequently to ensure a uniform distribution of cells.

Experimental Workflow to Diagnose Inconsistent IC50 Values:

cluster_checks Diagnostic Checks cluster_solutions Potential Solutions inconsistent_ic50 Inconsistent IC50 Values check_precipitation Check for Compound Precipitation inconsistent_ic50->check_precipitation check_interference Run Cell-Free Assay Control inconsistent_ic50->check_interference check_stability Assess Compound Stability (HPLC/LC-MS) inconsistent_ic50->check_stability check_seeding Verify Cell Seeding Consistency inconsistent_ic50->check_seeding improve_solubility Improve Solubility (See Section 1) check_precipitation->improve_solubility change_assay Switch to Alternative Viability Assay check_interference->change_assay optimize_protocol Optimize Assay Protocol check_stability->optimize_protocol standardize_seeding Standardize Cell Seeding Protocol check_seeding->standardize_seeding

Caption: A diagnostic workflow for troubleshooting inconsistent IC50 values.

Q5: I am using a fluorescence-based kinase assay and I suspect my compound is interfering with the signal. How can I confirm this?

Fluorescence interference is a known issue with heterocyclic compounds, which can either have intrinsic fluorescence or act as quenchers.[1]

Steps to Identify and Mitigate Fluorescence Interference:

  • Measure the Compound's Fluorescence Spectrum: Scan the excitation and emission spectra of this compound at the wavelengths used in your assay. If there is significant overlap, your compound is likely to interfere.

  • Run Controls Without Enzyme/Substrate: To check for background fluorescence, measure the signal of your compound in the assay buffer without the kinase or substrate.

  • Consider an Orthogonal Assay: If significant interference is confirmed, it is best to validate your findings using an assay with a different detection modality, such as a luminescence-based (e.g., Kinase-Glo®) or absorbance-based assay.

Q6: My results suggest this compound is a potent inhibitor, but I'm concerned about non-specific activity. How can I rule out Pan-Assay Interference Compounds (PAINS) behavior?

PAINS are compounds that appear as hits in multiple assays through non-specific mechanisms, such as aggregation, reactivity, or assay technology interference.[7][8] While a definitive PAINS classification requires extensive testing, there are several red flags and control experiments you can perform.

Strategies to Investigate Non-Specific Activity:

  • Detergent Test: Re-run your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's potency is significantly reduced, it may be acting via aggregation.[9]

  • Structure-Activity Relationship (SAR): Test closely related analogs of your compound. True inhibitors usually exhibit a clear SAR, where small changes in the chemical structure lead to predictable changes in activity. PAINS often have a flat or inconsistent SAR.

  • Time-Dependence: True inhibitors typically reach equilibrium quickly, while aggregators may show time-dependent inhibition as the aggregates form. Run your assay at different pre-incubation times to check for this effect.

  • Stoichiometry: Aggregators often show a steep dose-response curve and a Hill slope greater than 1. They may also appear to be non-competitive inhibitors regardless of the true mechanism.

Section 3: Mechanism of Action and Off-Target Effects

Q7: this compound has been reported as a tyrosine kinase inhibitor. How can I confirm its mechanism of action in my system?

Confirming the mechanism of action requires a multi-pronged approach.

Experimental Approaches to Validate Mechanism of Action:

  • Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to confirm that the compound binds to its intended target kinase within the cell.

  • Downstream Signaling Analysis: If your compound is targeting a specific kinase, you should observe a decrease in the phosphorylation of its known downstream substrates. Use Western blotting or phospho-specific ELISAs to assess the phosphorylation status of key signaling proteins.

  • Rescue Experiments: If the cytotoxic effect of your compound is due to the inhibition of a specific kinase, you may be able to rescue the cells by overexpressing a drug-resistant mutant of that kinase or by activating a parallel survival pathway.

Signaling Pathway Analysis Workflow:

compound This compound kinase Target Kinase (e.g., EGFR, CDK2) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation phospho_substrate Phosphorylated Substrate substrate->phospho_substrate cellular_effect Cellular Effect (e.g., Apoptosis) phospho_substrate->cellular_effect Signaling Cascade

Caption: A simplified signaling pathway illustrating the inhibitory action of the compound.

Q8: I'm concerned about potential off-target effects. How can I assess the selectivity of this compound?

Assessing selectivity is crucial for understanding the therapeutic potential and potential liabilities of your compound.

  • Kinase Profiling: Screen your compound against a broad panel of kinases (e.g., the DiscoverX KINOMEscan®) to identify other potential targets. This will provide a selectivity profile and help to interpret your biological data.

  • Phenotypic Screening: If you observe unexpected cellular effects, consider using phenotypic screening platforms to identify the pathways being modulated by your compound.

By systematically addressing these common challenges, you can enhance the quality and reliability of your data when working with this compound. Remember that careful experimental design, appropriate controls, and a critical interpretation of your results are the cornerstones of robust scientific research.

References

  • Mirgany, T. O., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2056-2070. Available from: [Link]

  • Design and Evaluation of New Quinazolin-4(3H)-one Derived PqsR Antagonists as Quorum Sensing Quenchers in Pseudomonas aeruginosa. (2021). ACS Infectious Diseases. Available from: [Link]

  • Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). (2023). European Journal of Medicinal Chemistry. Available from: [Link]

  • Baell, J. B., & Walters, M. A. (2014). Chemistry: How to triage PAINS-full research. Nature, 513(7519), 481-483. Available from: [Link]

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual. Available from: [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025). ResearchGate. Available from: [Link]

  • Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. (2022). International Journal of Molecular Sciences. Available from: [Link]

  • Quinazolinone compounds. (n.d.). Google Patents.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). International Journal of Molecular Sciences. Available from: [Link]

  • Normalized emission (1, 3) and fluorescence excitation (2, 4) spectra... (n.d.). ResearchGate. Available from: [Link]

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. Available from: [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). ACS Chemical Biology. Available from: [Link]

  • Mirgany, T. O., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online. Available from: [Link]

  • DMSO usage in cell culture. (2023). LifeTein. Available from: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. Available from: [Link]

  • Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? (2012). Molecules. Available from: [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. Available from: [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2008). Journal of Medicinal Chemistry. Available from: [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). International Journal of Molecular Sciences. Available from: [Link]

  • Chemical Properties of Methaqualone (CAS 72-44-6). Cheméo. Available from: [Link]

  • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. (2024). JACS Au. Available from: [Link]

  • Identification and Avoidance of Potential Artifacts and Misinterpretations in Nanomaterial Ecotoxicity Measurements. (2014). Environmental Science & Technology. Available from: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available from: [Link]

  • (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). ResearchGate. Available from: [Link]

  • Synthesis and Photophysical Properties of the 2-(3-(2-Alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones. (2014). Molecules. Available from: [Link]

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (n.d.). American Institute of Physics. Available from: [Link]

  • Ultraviolet–visible study on acid–base equilibria of 2-substituted-4(3H)-quinazolinones. (2025). Taylor & Francis Online. Available from: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate. Available from: [Link]

  • Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. Available from: [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Available from: [Link]

  • The Ecstasy and Agony of Assay Interference Compounds. (2017). ACS Central Science. Available from: [Link]

  • S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). RSC Advances. Available from: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules. Available from: [Link]

  • Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. (2022). ACS Omega. Available from: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. Available from: [Link]

  • Particle-induced artifacts in the MTT and LDH viability assays. (n.d.). PMC. Available from: [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). MDPI. Available from: [Link]

  • Quinazoline-based thermally activated delayed fluorescence emitters for high-performance organic light-emitting diodes with external quantum efficiencies about 28%. (n.d.). ResearchGate. Available from: [Link]

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Technical Support Center: Synthesis of 2-(4-Methylphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-(4-Methylphenyl)quinazolin-4(3H)-one. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure method robustness and scientific integrity.

I. Overview of the Core Synthesis

The most common and reliable method for synthesizing this compound involves the condensation of 2-aminobenzamide with 4-methylbenzaldehyde. This reaction proceeds through the formation of a 2,3-dihydroquinazolin-4(1H)-one intermediate, which is subsequently oxidized to the desired aromatic quinazolin-4(3H)-one. Various catalysts and oxidizing agents can be employed to facilitate this transformation, each with its own set of potential side reactions.

II. Troubleshooting Common Side Reactions

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

FAQ 1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the likely side products?

Low yields and multiple TLC spots are often indicative of competing side reactions. The primary culprits in the synthesis of this compound are typically related to self-condensation of starting materials, incomplete oxidation, or degradation of the product.

Potential Side Reactions & Troubleshooting:

  • Formation of 2,2'-Disubstituted Benzophenones: This can occur if the reaction conditions are too harsh, leading to the self-condensation of 2-aminobenzamide.

    • Causality: High temperatures or prolonged reaction times can promote the intermolecular dehydration of 2-aminobenzamide molecules.

    • Troubleshooting:

      • Temperature Control: Maintain the reaction temperature within the optimal range specified in the protocol. Gradual heating can also be beneficial.

      • Reaction Time: Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed to avoid over-cooking.

  • Incomplete Oxidation to the Quinazolinone: The intermediate, 2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one, may be the major product if the oxidation step is inefficient.

    • Causality: Insufficient oxidant, a weak oxidizing agent, or suboptimal reaction conditions can lead to the accumulation of the dihydro-intermediate.

    • Troubleshooting:

      • Choice of Oxidant: For laboratory-scale synthesis, oxidants like air (oxygen), hydrogen peroxide, or manganese dioxide (MnO2) are commonly used.[1][2] The choice depends on the specific protocol and scale. Ensure the oxidant is fresh and added in the correct stoichiometric amount.

      • Catalyst Activity: If using a catalyst for the oxidation (e.g., a copper salt), ensure its activity is not compromised by impurities in the starting materials or solvent.[2]

  • Aldol Condensation of 4-Methylbenzaldehyde: If a basic catalyst is used, 4-methylbenzaldehyde can undergo self-condensation.[3][4]

    • Causality: In the presence of a base, the enolate of an aldehyde can attack another aldehyde molecule.

    • Troubleshooting:

      • Catalyst Choice: Consider using an acid catalyst, such as p-toluenesulfonic acid (p-TSA), which can promote the desired condensation while minimizing aldol side reactions.[5]

      • Order of Addition: Adding the aldehyde slowly to the reaction mixture containing 2-aminobenzamide can help to minimize its self-condensation.

Below is a diagram illustrating the main reaction pathway and potential side reactions.

G A 2-Aminobenzamide + 4-Methylbenzaldehyde B Intermediate: 2,3-Dihydroquinazolin-4(1H)-one A->B Condensation D Side Product: Self-condensation of Aldehyde A->D Aldol Condensation C Desired Product: This compound B->C Oxidation E Side Product: Incomplete Oxidation B->E Inefficient Oxidation

Figure 1. Reaction pathway and potential side reactions.
FAQ 2: I am using a metal catalyst for the oxidation step, but the reaction is sluggish and incomplete. What could be the issue?

Metal-catalyzed oxidations are powerful but can be sensitive to reaction conditions and the presence of coordinating species.

Troubleshooting Metal-Catalyzed Oxidation:

  • Catalyst Deactivation:

    • Causality: Ligands present in the reaction mixture, or impurities in the starting materials or solvent, can coordinate to the metal center and inhibit its catalytic activity.

    • Troubleshooting:

      • Purity of Reagents: Use high-purity starting materials and solvents.

      • Ligand Screening: If applicable to your catalytic system, screening different ligands may improve catalyst performance.

      • Catalyst Loading: Increasing the catalyst loading may overcome partial deactivation, but this should be done judiciously to avoid other side reactions.

  • Atmosphere Control:

    • Causality: Many metal-catalyzed oxidations utilize molecular oxygen from the air as the terminal oxidant. An inert atmosphere will quench the reaction.

    • Troubleshooting:

      • Ensure an Oxygen Source: If the protocol calls for it, ensure the reaction is open to the air or that an oxygen balloon is attached to the reaction vessel.

The following workflow can help diagnose issues with metal-catalyzed oxidations.

G start Sluggish/Incomplete Metal-Catalyzed Oxidation check_purity Check Purity of Starting Materials & Solvents start->check_purity check_catalyst Verify Catalyst Activity (e.g., run a standard reaction) start->check_catalyst check_atmosphere Ensure Proper Reaction Atmosphere (e.g., O2 if required) start->check_atmosphere increase_loading Consider a Modest Increase in Catalyst Loading check_purity->increase_loading check_catalyst->increase_loading success Reaction Proceeds check_atmosphere->success ligand_screen Screen Different Ligands (if applicable) increase_loading->ligand_screen ligand_screen->success

Figure 2. Troubleshooting workflow for metal-catalyzed oxidation.
FAQ 3: My final product is difficult to purify. What are some effective purification strategies?

Purification of this compound can be challenging due to the presence of structurally similar side products.

Purification Strategies:

TechniqueApplicationConsiderations
Recrystallization Primary purification method.A solvent screen is crucial to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Ethanol or mixtures of ethanol and water are often effective.
Column Chromatography For removing closely related impurities.Silica gel is the standard stationary phase. A gradient elution with a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.
Acid-Base Extraction To remove unreacted 2-aminobenzamide.Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic 2-aminobenzamide into the aqueous layer.

III. Recommended Experimental Protocol

This protocol provides a robust method for the synthesis of this compound using a readily available catalyst and oxidant.

Materials:

  • 2-Aminobenzamide

  • 4-Methylbenzaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Ethanol (anhydrous)

  • Manganese dioxide (MnO2, activated)

Procedure:

  • Condensation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzamide (1.0 eq), 4-methylbenzaldehyde (1.05 eq), and p-TSA (0.1 eq) in anhydrous ethanol.

    • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting materials are consumed.

  • Oxidation:

    • Cool the reaction mixture to room temperature.

    • Add activated MnO2 (3.0 eq) portion-wise to the flask.

    • Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO2. Wash the celite pad with ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

IV. References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). (2020). International Journal of Pharmaceutical and Phytopharmacological Research.

  • Ramesh Dhani. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - 2-methyl quinazolin 4(3H) one IV. Der Pharma Chemica, 4(5), 1917-1922.

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. (2023). ACS Omega.

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2026). ACS Omega.

  • El-Shaieb, K. M., Ameen, M. A., Abdel-Latif, F. F., & Mohamed, A. H. (2025). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Zeitschrift für Naturforschung B, 70(8), 567-574.

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2021). ChemistrySelect.

  • Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. (2015). Chinese Chemical Letters.

  • What products did this aldol condensation create? (2017). Chemistry Stack Exchange.

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). Organic Letters.

  • Synthesis of quinazolinones between methyl arenes and anthranilamides reaction mechanism. (n.d.). ResearchGate.

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Iranian Journal of Pharmaceutical Research.

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry.

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. (n.d.). ResearchGate.

  • Different strategies for the synthesis of quinazolinones. (n.d.). ResearchGate.

  • What is the aldol dehydration product of the reaction between 4-methyl benzaldehyde and 4-methyl cyclohexanone? (n.d.). Homework.Study.com.

  • The Aldol Condensation. (n.d.). Magritek.

  • Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. (2021). Molecules.

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2021). Polycyclic Aromatic Compounds.

  • Synthesis of Quinazolinones from 2-Aminobenzamide. (n.d.). Benchchem.

  • Which side products are formed in the aldol condensation of dibenzalacetone? (n.d.). Vedantu.

  • This compound. (n.d.). PubChem.

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Technical Support Center: Stability Testing of 2-(4-Methylphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(4-Methylphenyl)quinazolin-4(3H)-one. The information herein is curated to ensure scientific integrity and is grounded in established analytical principles and regulatory expectations.

Introduction to Stability Challenges with this compound

This compound is a member of the quinazolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] The stability of this molecule is a critical quality attribute that can be influenced by various environmental factors such as pH, temperature, light, and oxidizing agents. A thorough understanding of its degradation pathways is essential for the development of a stable drug product and robust analytical methods. The quinazolinone ring, while generally stable, can be susceptible to hydrolysis under certain conditions, and the overall molecule's stability is influenced by the nature and position of its substituents.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the stability testing of this compound in a question-and-answer format, providing plausible causes and actionable solutions.

Question 1: I am observing a rapid loss of the parent peak in my acidic hydrolysis forced degradation study, even under mild conditions (e.g., 0.1N HCl at room temperature). What could be the cause and how can I obtain a controlled degradation of 5-20%?

Plausible Cause: The quinazolinone ring system can be susceptible to acid-catalyzed hydrolysis, leading to the opening of the pyrimidine ring. While generally stable in cold, dilute acidic solutions, elevated temperatures or stronger acidic conditions can accelerate this degradation. The primary site of acid hydrolysis is the amide bond within the quinazolinone ring.

Solution:

  • Reduce the Acid Concentration and Temperature: Begin with milder acidic conditions. If 0.1N HCl causes rapid degradation, consider using 0.01N HCl or even weaker acids like acetic acid. Conduct the initial trials at room temperature before considering elevated temperatures.

  • Time-Course Study: Perform a time-course experiment, sampling at shorter intervals (e.g., 1, 2, 4, 8, and 24 hours) to identify the time point at which the desired level of degradation (typically 5-20%) is achieved.[2]

  • Solvent System Modification: If the compound is dissolved in a co-solvent with the aqueous acidic solution, the nature of the organic solvent can influence the degradation rate. Ensure the co-solvent is inert and consider adjusting its proportion.

Question 2: In my basic hydrolysis study (e.g., 0.1N NaOH), I am seeing multiple degradation product peaks on my chromatogram, making it difficult to identify the primary degradants. How can I simplify the degradation profile?

Plausible Cause: Basic hydrolysis of the quinazolinone ring can also lead to ring-opening. The presence of multiple degradation products may suggest secondary degradation of the initial hydrolytic products or complex reaction pathways. A study on a similar quinazolin-4(3H)-one derivative showed that alkaline hydrolysis can lead to a break in the amide group.[3]

Solution:

  • Milder Basic Conditions: Similar to acidic hydrolysis, start with lower concentrations of base (e.g., 0.01N NaOH) and conduct the experiment at room temperature.

  • pH Control: Instead of strong bases, consider using buffers at various alkaline pH values (e.g., pH 8, 9, 10) to achieve a more controlled degradation.

  • Inert Atmosphere: To rule out the influence of oxidative degradation in the alkaline medium, conduct the experiment under an inert atmosphere (e.g., by purging the solution with nitrogen).

Question 3: My oxidative degradation study using 3% hydrogen peroxide shows no significant degradation of this compound. How can I induce degradation?

Plausible Cause: The this compound molecule may be relatively stable to oxidation by hydrogen peroxide alone at room temperature. The quinazolinone ring itself is generally resistant to oxidation.

Solution:

  • Increase Stress: If no degradation is observed, you can gradually increase the stress conditions. This can include:

    • Increasing the concentration of hydrogen peroxide (e.g., up to 30%).

    • Increasing the temperature (e.g., up to 60°C).

    • Extending the exposure time.

  • Alternative Oxidizing Agents: If hydrogen peroxide is ineffective, consider using other oxidizing agents such as a Fenton reagent (H₂O₂ + Fe²⁺) to generate more reactive hydroxyl radicals. However, be aware that this may lead to more complex degradation pathways.

  • Metal Ion Catalysis: The presence of trace metal ions can catalyze oxidative degradation. Consider adding a small amount of a metal salt (e.g., CuCl₂) to the hydrogen peroxide solution.[4]

Question 4: I am having difficulty achieving peak separation between the parent compound and a major degradation product in my stability-indicating HPLC method. What steps can I take to improve the resolution?

Plausible Cause: Co-elution of the parent compound and a degradation product indicates that the chromatographic selectivity of the current method is insufficient. This is a common challenge in the development of stability-indicating methods.

Solution:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the type of organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) or use a ternary mixture.

    • pH of the Aqueous Phase: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. Experiment with a range of pH values using appropriate buffers (e.g., phosphate, acetate, or formate buffers).

    • Gradient Profile: Adjust the gradient slope, initial and final organic phase concentrations, and the gradient time to improve separation.

  • Change Stationary Phase: If mobile phase optimization is unsuccessful, consider a different column with an alternative stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to exploit different separation mechanisms.

  • Temperature: Varying the column temperature can affect the selectivity of the separation.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

Based on the general chemistry of the quinazolinone scaffold, the most likely primary degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond in the pyrimidine ring under both acidic and basic conditions, leading to the formation of 2-aminobenzamide derivatives and 4-methylbenzoic acid or its derivatives.

  • Oxidation: While the quinazolinone ring is relatively stable, oxidation could potentially occur on the tolyl group (e.g., oxidation of the methyl group to a carboxylic acid) or hydroxylation of the aromatic rings, especially under harsh oxidative stress.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, the nature of which would need to be determined experimentally.

What are the recommended storage conditions for this compound as a reference standard?

For a reference standard, it is recommended to store the solid material in a well-closed container, protected from light, at a controlled low temperature (e.g., 2-8 °C or -20 °C) and low humidity to minimize potential degradation.

How do I develop a stability-indicating analytical method for this compound?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and any other potential impurities. The development and validation of such a method typically involve:

  • Forced Degradation Studies: Subjecting the drug substance to stress conditions (acidic and basic hydrolysis, oxidation, heat, and light) to generate degradation products.[5]

  • Method Development: Developing a chromatographic method (typically HPLC or UPLC) that separates the parent drug from all the generated degradation products.

  • Method Validation: Validating the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

What are the key parameters to monitor during a formal stability study?

During a formal stability study, the following parameters for this compound should be monitored at each time point:

  • Appearance: Any change in the physical appearance of the drug substance (e.g., color, clarity of solution).

  • Assay: The concentration of the active ingredient.

  • Degradation Products: The levels of known and unknown degradation products.

  • Water Content: For solid-state stability studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The conditions should be adjusted to achieve a target degradation of 5-20%.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Keep the mixture at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid drug substance in a petri dish and expose it to a temperature of 80°C for 48 hours.

    • At appropriate time intervals, withdraw a sample, dissolve it in a suitable solvent, and dilute it to the target concentration for analysis.

  • Photolytic Degradation (Solid State and Solution):

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • At the end of the exposure, analyze the samples.

3. Sample Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for the development of a stability-indicating HPLC-UV method for this compound and its degradation products.

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This method will likely require optimization to achieve adequate separation for all degradation products.

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Stock_Solution Stock Solution (1 mg/mL) API->Stock_Solution Thermal Thermal Degradation (80°C, Solid State) API->Thermal Photo Photolytic Degradation (ICH Q1B) API->Photo Acid Acidic Hydrolysis (1N HCl, 60°C) Stock_Solution->Acid Base Basic Hydrolysis (1N NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative Degradation (30% H2O2, RT) Stock_Solution->Oxidation Stock_Solution->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (Assay, Impurities) HPLC->Data caption Forced Degradation Workflow

Caption: A typical workflow for conducting forced degradation studies.

Potential Hydrolytic Degradation Pathway

Hydrolytic_Degradation Parent This compound Intermediate Ring-Opened Intermediate Parent->Intermediate H2O / H+ or OH- Product1 2-Aminobenzamide Intermediate->Product1 Product2 4-Methylbenzoic Acid Intermediate->Product2 caption Potential Hydrolytic Degradation Pathway

Caption: A plausible pathway for hydrolytic degradation.

References

  • Abdelkhalek, A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • Al-Harbi, R. A. K., et al. (2023). Synthesis and characterization of 2-trifluoromethyl-4(3H)-quinazolinone derivatives with various 3-substituents. Journal of Heterocyclic Chemistry, 60(4), 614-622.
  • Gendugov, A. K., et al. (2021). Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stressful conditions. Pharmacy & Pharmacology, 9(4), 266-276.
  • Jahng, Y., et al. (2004). Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones.
  • Kaur, M., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1047-1055.
  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • López-Cara, L. C., et al. (2024). Development of an UHPLC-UV Method for Quantification of Three Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates in CD-1® IGS Female Mouse Plasma. Journal of Analytical Chemistry, 79(4), 456-463.
  • Ma, Y., et al. (2021). Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction.
  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
  • Patel, M. B., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7885.
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
  • Kirmani, M. Z. (1978). Reactions of 2, 3 - disubstituted - 4 (3H) - quinazolinones. Indian Institute of Technology, Delhi.
  • Li, C., et al. (2023). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 28(3), 1383.
  • Al-Aani, H., & Al-Rekabi, M. (2021). Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. Journal of Taibah University Medical Sciences, 16(5), 736-743.
  • Popa, D. S., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 986.
  • Wang, Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 16(7), 967.
  • Asif, M. (2022). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. YMER, 21(8), 1-15.
  • Wen, S., et al. (2020). Access to 2‐Arylquinazolin‐4(3H)‐ones through Intramolecular Oxidative C(sp)−H/N−H Cross‐Coupling Mediated by I2/DMSO. European Journal of Organic Chemistry, 2020(29), 4561-4568.
  • Trivikram Rawat, & I. P. Pandey. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.
  • Patel, K., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 593.
  • Košak, U., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Antioxidants, 10(10), 1549.
  • Castro, J. S. S., et al. (2023). Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety. Food Science and Technology, 43, e116722.
  • Gellis, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1699.
  • Khan, I., et al. (2020). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic.
  • Kumar, S., et al. (2023). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Journal of Drug Delivery and Therapeutics, 13(12), 164-173.
  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Kumar, A., et al. (2014). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 6(5), 353-358.

Sources

Quinazolinone Research Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazolinone research. As Senior Application Scientists, we have compiled this guide to address the common pitfalls and challenges encountered during the synthesis, characterization, and biological evaluation of quinazolinone derivatives. This resource is designed to provide not just solutions, but a deeper understanding of the underlying chemical and biological principles to make your research more efficient and robust.

Part 1: Synthesis and Purification Pitfalls

The construction of the quinazolinone scaffold is versatile, yet prone to specific challenges that can impact yield, purity, and scalability. This section addresses the most frequent issues encountered in the lab.

FAQ 1: My quinazolinone synthesis is resulting in low yields. What are the common causes and how can I optimize the reaction?

Answer: Low yields in quinazolinone synthesis often trace back to a few key areas: starting material quality, reaction conditions, and the choice of synthetic route.

Causality and Troubleshooting:

  • Purity of Anthranilic Acid Derivatives: The primary starting material, often an anthranilic acid or isatoic anhydride, is critical. Contaminants can interfere with the cyclization step. Ensure the purity of your starting materials via melting point or NMR before starting the reaction.

  • Reaction Conditions:

    • Temperature: Many classical quinazolinone syntheses require high temperatures (120°C+).[1] Insufficient heat can lead to incomplete reactions. Conversely, excessive heat can cause degradation, especially with sensitive functional groups. We recommend performing small-scale temperature scouting experiments (e.g., 100°C, 120°C, 140°C) to find the optimal balance.

    • Solvent: The choice of solvent is crucial. High-boiling point polar aprotic solvents like DMF or DMSO are common but can be difficult to remove. Greener alternatives like deep eutectic solvents (DES) have been shown to be effective at lower temperatures (e.g., 80°C) and can simplify workup.[1]

    • Catalyst: While many syntheses are catalyst-free, some modern methods utilize metal catalysts (e.g., Cu, Ir) to achieve higher efficiency under milder conditions.[2] However, these can introduce challenges related to cost, toxicity, and removal.[3] If using a catalyst, ensure it is fresh and used under the recommended atmosphere (e.g., inert gas).

  • Side Reactions: A common side reaction is the formation of dimers or polymers, especially if the reaction is run for too long or at an excessive temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.

Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a common microwave-assisted synthesis, which often improves yields and reduces reaction times.[1]

  • Reactant Preparation: In a microwave-safe reaction vial, combine anthranilic acid (1.0 eq), the desired primary amine (1.2 eq), and an orthoester such as triethyl orthoformate (1.2 eq).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 30 minutes. Monitor the pressure to ensure it remains within the vial's limits.

  • Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to check for the consumption of starting materials and the formation of the product.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Add cold water to the vial to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

FAQ 2: I am struggling to purify my quinazolinone derivative. It streaks on the TLC plate and is difficult to separate from byproducts using column chromatography.

Answer: Purification issues with quinazolinones are common and are often linked to their poor solubility, polarity, and potential for strong interactions with the stationary phase (silica gel).

Causality and Troubleshooting:

  • Solubility: Many quinazolinone derivatives have low solubility in common chromatography solvents like hexanes and ethyl acetate.[4] This causes the compound to precipitate at the top of the column, leading to streaking and poor separation.

    • Solution: Use a stronger, more polar mobile phase. Adding a small amount of methanol (1-5%) or dichloromethane (DCM) to your ethyl acetate/hexane mixture can significantly improve solubility and peak shape. For highly polar compounds, a gradient elution from DCM to 10% MeOH in DCM may be necessary.

  • Interaction with Silica: The amide group in the quinazolinone core and other polar functional groups can interact strongly with the acidic silanol groups on the surface of silica gel.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia to the mobile phase. This neutralizes the acidic sites and reduces tailing.

  • Alternative Purification Methods:

    • Recrystallization: If your compound is solid and you can achieve a reasonable purity (>90%) after initial workup, recrystallization is an excellent and scalable purification method. Experiment with different solvents (e.g., ethanol, isopropanol, ethyl acetate) to find one where your compound is soluble when hot but sparingly soluble when cold.

    • Preparative HPLC: For very difficult separations or to achieve very high purity, reverse-phase preparative HPLC is a powerful option.

Troubleshooting Table: Column Chromatography for Quinazolinones
Problem Potential Cause Recommended Solution
Streaking on TLC/Column Poor solubility in the mobile phase.Increase the polarity of the mobile phase (add more ethyl acetate, DCM, or a small % of MeOH).
Product Tailing Strong interaction with acidic silica gel.Add a basic modifier (0.5-1% triethylamine or ammonia) to the mobile phase.
Compound won't elute Compound is too polar for the solvent system.Switch to a more polar system (e.g., gradient of 0-10% MeOH in DCM).
Poor separation from byproduct Byproduct has similar polarity.Try a different solvent system (e.g., toluene/acetone). If that fails, consider preparative HPLC.

Part 2: Structural Characterization Challenges

Accurate structural confirmation is a non-negotiable step in chemical research. Quinazolinones present characteristic spectral features, but misinterpretation is possible, especially with complex substitution patterns.

FAQ 3: How do I confidently assign the protons and carbons in the NMR spectra of my 4(3H)-quinazolinone derivative?

Answer: The structural elucidation of 4(3H)-quinazolinones relies on the combined interpretation of ¹H NMR, ¹³C NMR, and often 2D NMR experiments like COSY and HSQC.[5][6]

Key Spectroscopic Features:

  • ¹H NMR:

    • N-H Proton: The proton on N3 is typically a broad singlet found far downfield, often around ~12.5 ppm (in DMSO-d₆), due to hydrogen bonding.[5] Its broadness and chemical shift are highly dependent on solvent and concentration.

    • H-2 Proton: If unsubstituted at C2, the H-2 proton appears as a sharp singlet, usually between 8.0 and 8.5 ppm.[5]

    • Aromatic Protons (H-5 to H-8): These protons on the fused benzene ring typically appear between 7.5 and 8.2 ppm. The H-5 proton is often the most deshielded (~8.15 ppm) due to the anisotropic effect of the adjacent carbonyl group.[5]

  • ¹³C NMR:

    • Carbonyl Carbon (C-4): This is a key identifier, appearing around 160-165 ppm.[7]

    • C-2 Carbon: This carbon is also significantly downfield, typically in the range of 145-150 ppm.

    • Quaternary Carbons (C-8a, C-4a): These carbons involved in the ring fusion appear between ~120 ppm and ~150 ppm.

Workflow for Spectroscopic Analysis and Structure Confirmation

This workflow provides a systematic approach to ensure the correct structure is assigned.[5][6]

G cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Validation & Refinement A Acquire ¹H and ¹³C NMR Spectra B Acquire High-Resolution Mass Spec (HRMS) A->B Parallel Steps C Confirm Molecular Formula from HRMS B->C D Integrate ¹H NMR & Count Protons C->D E Identify Key ¹³C Signals (C=O, C-2) D->E F Assign Aromatic Region Protons E->F G Does the data match the expected structure? F->G H Structure Confirmed G->H Yes I Acquire 2D NMR (COSY, HSQC) G->I No / Ambiguous J Correlate H-H (COSY) and C-H (HSQC) I->J K Re-evaluate Structure/Purity J->K K->G

Caption: Workflow for unambiguous structure elucidation of quinazolinones.

Part 3: Biological Evaluation and Screening Issues

The transition from a pure compound to meaningful biological data is fraught with challenges, many of which stem from the physicochemical properties of the quinazolinone scaffold.

FAQ 4: My quinazolinone compound shows potent activity in a biochemical assay but has no effect in cell-based assays. What could be the problem?

Answer: This is a classic and frequent problem in drug discovery, often referred to as an "in vitro-in cellulo" disconnect. For quinazolinones, the primary culprits are poor solubility and low cell permeability.

Causality and Troubleshooting:

  • Poor Aqueous Solubility: The rigid, planar structure of the quinazolinone core contributes to high crystal lattice energy and low aqueous solubility.[4] While a compound might be soluble in the high-DMSO concentrations of a biochemical assay stock, it often precipitates when diluted into the aqueous medium of a cell culture.[4]

    • Troubleshooting:

      • Visual Inspection: Before assuming a biological cause, visually inspect your cell culture plates under a microscope after adding the compound. Look for signs of precipitation (small crystals or amorphous solid).

      • Reduce Final Concentration: The simplest solution is to test lower concentrations.

      • Use Formulation Aids: For critical compounds, consider using solubility-enhancing excipients like cyclodextrins, though these must be validated for toxicity to your cell line.[4]

  • Low Cell Permeability: Even if the compound remains in solution, it may not be able to cross the cell membrane to reach its intracellular target. This is common for compounds with a high number of hydrogen bond donors or high polar surface area.

    • Troubleshooting:

      • In Silico Prediction: Use online tools to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. High LogP values can sometimes indicate good permeability but can also lead to solubility issues.[8]

      • Permeability Assays: If the compound is a high priority, experimental permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a direct measure of its ability to cross a lipid bilayer.

Troubleshooting Flowchart: Diagnosing In Vitro vs. Cell-Based Activity Discrepancies

G A Potent in Biochemical Assay, Inactive in Cell-Based Assay B Check for Precipitation in Cell Media A->B C Precipitation Observed B->C Yes D No Precipitation Observed B->D No E Issue is Solubility. - Lower concentration - Use co-solvents (if compatible) - Reformulate compound C->E F Issue is likely Permeability or Efflux. - Run PAMPA or Caco-2 assay - Check for efflux pump substrate potential - Redesign compound to improve permeability D->F

Caption: Decision tree for troubleshooting activity discrepancies.

FAQ 5: I'm concerned about false positives and off-target effects in my high-throughput screen (HTS). Are quinazolinones known for assay interference?

Answer: Yes, like many heterocyclic scaffolds, quinazolinones can be a source of false positives in HTS. The primary mechanism is compound aggregation.

Causality and Troubleshooting:

  • Compound Aggregation: At micromolar concentrations typical for HTS, poorly soluble compounds can form colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition in enzyme assays that is not due to specific binding at an active site.

    • How to Identify Aggregators:

      • Detergent Sensitivity: A hallmark of aggregation-based inhibition is its sensitivity to non-ionic detergents. Re-run the assay with a low concentration (e.g., 0.01%) of Triton X-100 or Tween-20. If the compound's potency is significantly reduced, aggregation is the likely cause.

      • Steep Dose-Response Curve: Aggregators often exhibit unusually steep Hill slopes in their dose-response curves.

      • Lack of SAR: If a series of closely related analogs all have similar potency despite structural changes, it may suggest a non-specific mechanism like aggregation rather than structure-driven binding.[9]

  • Off-Target Effects: Quinazolinone derivatives have been shown to interact with a wide range of biological targets, including various kinases (e.g., EGFR, PI3K), tubulin, and polymerases.[10][11] This promiscuity means that even if you have a true "hit," it may not be acting on your intended target.

    • How to Mitigate:

      • Target Engagement Assays: Use a secondary assay to confirm that your compound binds to the intended target in cells (e.g., Cellular Thermal Shift Assay - CETSA).

      • Counter-Screening: Screen your hits against unrelated targets to assess their selectivity.

      • SAR Studies: A clear structure-activity relationship (SAR), where small changes to the molecule lead to predictable changes in activity, is strong evidence for a specific binding mode.[10]

References

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL: [Link]

  • Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives Source: PMC - PubMed Central URL: [Link]

  • Title: Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids Source: RSC Publishing URL: [Link]

  • Title: Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities Source: NIH URL: [Link]

  • Title: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation Source: Taylor & Francis URL: [Link]

  • Title: Quinazolinone Synthetic Strategies and Medicinal Significance: A review Source: Preprints.org URL: [Link]

  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: PMC - NIH URL: [Link]

  • Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: Frontiers URL: [Link]

  • Title: In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics Source: MDPI URL: [Link]

  • Title: Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents Source: PMC - NIH URL: [Link]

  • Title: Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study Source: MDPI URL: [Link]

  • Title: Synthesis and Spectroscopic Characterization of 2-methyl-3-substituted quinazolin-4(3H)-one derivatives Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents Source: PubMed Central URL: [Link]

  • Title: An acceptorless coupling of o-aminobenzamides with methanol Source: Organic Letters URL: [Link]

Sources

Technical Support Center: Purification of 2-(4-Methylphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(4-Methylphenyl)quinazolin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis and purification of this compound, providing practical, field-tested solutions and the scientific rationale behind them. Our goal is to empower you to achieve high purity and consistent results in your experiments.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the properties and handling of this compound.

Q1: What are the key physical and chemical properties of pure this compound?

A1: Understanding the baseline properties of your target compound is the first step in assessing purity. Key identifiers for this compound are summarized in the table below. A significant deviation from these values, particularly in the melting point, often indicates the presence of impurities.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₂N₂O[PubChem][1]
Molecular Weight 236.27 g/mol [PubChem][1]
Appearance Colorless or white solid[2]
Melting Point 241–243 °C[2]
CAS Number 18818-41-2[PubChem][1]

Q2: What are the most common synthetic routes, and what impurities should I anticipate?

A2: The most prevalent synthesis involves the condensation of a 2-aminobenzamide derivative with p-tolualdehyde.[3] This reaction typically proceeds through a 2,3-dihydroquinazolin-4(1H)-one intermediate, which is then oxidized to the final product.

Based on this pathway, the primary impurities to expect are:

  • Unreacted Starting Materials: 2-Aminobenzamide and p-tolualdehyde.

  • Dihydro Intermediate: 2-(4-Methylphenyl)-2,3-dihydroquinazolin-4(1H)-one. This is a common impurity if the final oxidation step is incomplete.

  • Unreacted Anthranilic Acid: If the synthesis starts from anthranilic acid, residual acidic starting material may persist.[4]

Q3: Which analytical techniques are best for assessing the purity of my product?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components in your sample. A single spot is indicative of high purity, but co-elution is possible.

  • Melting Point Analysis: A sharp melting point that matches the literature value (241–243 °C) is a strong indicator of purity. A broad or depressed melting point suggests the presence of impurities.[2]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most powerful tool for confirming the structure and assessing the purity of your compound. The presence of unexpected signals can help identify specific impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities that may not be visible by TLC.

Troubleshooting and Purification Guide

This section addresses specific experimental problems in a question-and-answer format, providing detailed protocols and the logic behind them.

Q4: My TLC plate shows multiple spots. How do I choose the best purification strategy?

A4: The number and relative polarity (Rƒ value) of the spots on your TLC plate will guide your purification choice. First, ensure you are using an appropriate solvent system for your TLC analysis. A good starting point for this class of compounds is a mixture of a non-polar and a polar solvent.

Recommended TLC Conditions
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (5:1 v/v)
Visualization UV light (254 nm)

Use the following decision tree to select an appropriate purification method:

purification_workflow start Run TLC of Crude Product (Hexane:EtOAc 5:1) decision1 Are there spots with very different Rƒ values? start->decision1 decision2 Is there a spot at the baseline (Rƒ ≈ 0)? decision1->decision2 Yes decision3 Are the spots close together? decision1->decision3 No action1 Perform Acid-Base Wash decision2->action1 Yes action2 Perform Column Chromatography decision2->action2 No decision3->action2 Yes action3 Perform Recrystallization decision3->action3 No action1->action2 end_node Assess Purity (TLC, MP, NMR) action2->end_node action3->end_node

Figure 1. Decision workflow for selecting a purification strategy.

Q5: My product's melting point is low and broad (e.g., 225-235 °C). What is the likely cause and how do I fix it?

A5: A low and broad melting point is a classic sign of impurity. For this compound, the most probable cause is the presence of the dihydro intermediate (2-(4-Methylphenyl)-2,3-dihydroquinazolin-4(1H)-one), which has a lower melting point and disrupts the crystal lattice of the final product.

Solution: Recrystallization is often the most effective method to remove small amounts of such structurally similar impurities. The principle of recrystallization is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[5][6]

Protocol 1: Recrystallization from Ethanol
  • Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallizing quinazolinone derivatives.[4] The target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place your crude product (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 15-20 mL) and heat the mixture to boiling with gentle swirling. Add more hot ethanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (Optional): If you observe any insoluble particulate matter, perform a hot gravity filtration to remove it.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The resulting product should be a white, crystalline solid with a sharp melting point.

Q6: My ¹H NMR spectrum shows unreacted 2-aminobenzamide. How can I remove it?

A6: 2-Aminobenzamide is a basic compound, while the starting material, anthranilic acid, is acidic. If your synthesis starts from anthranilic acid and it remains, an acid-base wash is highly effective. 2-aminobenzamide is less likely to be removed this way but may be removed during subsequent chromatography or recrystallization.

Solution: Perform an acid-base extraction to remove acidic impurities like unreacted anthranilic acid. This technique exploits the different solubilities of acidic, basic, and neutral compounds in aqueous and organic phases at different pH levels.

acid_base_extraction start Crude Product (in Ethyl Acetate) wash Wash with 10% NaHCO₃ (aq) start->wash separate Separate Layers wash->separate organic_layer Organic Layer: This compound + Neutral/Basic Impurities separate->organic_layer Top Layer aqueous_layer Aqueous Layer: Sodium Anthranilate (Deprotonated Acidic Impurity) separate->aqueous_layer Bottom Layer dry Dry Organic Layer (e.g., with Na₂SO₄) organic_layer->dry evaporate Evaporate Solvent dry->evaporate end_node Purified Product evaporate->end_node

Figure 2. Principle of acid-base wash for impurity removal.
Protocol 2: Acid-Base Wash
  • Dissolution: Dissolve the crude product in a suitable organic solvent in which it is soluble, such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 10% aqueous sodium bicarbonate (NaHCO₃) solution.[2]

  • Mixing: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated anthranilic acid (sodium anthranilate) will move into the aqueous layer.

  • Drain: Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Evaporation: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the product, now free of acidic impurities.

Q7: Recrystallization failed, and my product is still impure. What is the next step?

A7: If recrystallization is ineffective, especially for removing impurities with very similar solubility profiles, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel (200-300 mesh) as a slurry in hexane.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent mixture. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as Hexane:Ethyl Acetate (5:1 v/v).[7] The less polar compounds will elute first.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.

  • Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure desired product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Reference Data for Purity Confirmation

¹H NMR Spectroscopy:

While a definitive spectrum for the title compound in a standard solvent like DMSO-d₆ was not found in the searched literature, data for the closely related 4-(3,5-Dimethylphenyl)quinazolin-2(1H)-one provides a strong comparative reference.[8] The expected signals for this compound in DMSO-d₆ would be:

  • ~12.0-12.5 ppm (s, 1H): The N-H proton of the quinazolinone ring.

  • ~8.1-8.2 ppm (d, 1H): The proton at position 5 of the quinazolinone ring.

  • ~7.3-7.9 ppm (m, 5H): Overlapping signals from the remaining three protons on the quinazolinone ring and the two aromatic protons on the tolyl group ortho to the quinazolinone ring.

  • ~7.3 ppm (d, 2H): The two aromatic protons on the tolyl group meta to the quinazolinone ring.

  • ~2.4 ppm (s, 3H): The methyl protons of the tolyl group.

The presence of signals corresponding to the dihydro intermediate (especially a signal around 5.8 ppm) or starting materials would indicate incomplete reaction or purification.

References

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • UofSC Chem Videos. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl- 1, 3, 4-oxadiazol-2-yl) methyl amino] - 2-methylquinazolin-4-(3H)-one. Der Pharma Chemica, 4(5), 1917-1922. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135452109, this compound. Retrieved from [Link]

  • Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry, 86(10), 1019-1025. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information - Facile access to quinazolin-4(3H)-ones by tandem Cu- catalyzed annulation of 2-nitrobenzonitrile and alcohols under air. Retrieved from [Link]

  • Chem Survival. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Quinazolinone-Based Kinase Inhibitors: Profiling 2-(4-Methylphenyl)quinazolin-4(3H)-one Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, a large family of enzymes that regulate the majority of cellular processes, are pivotal targets in oncology and beyond.[1] Among the myriad of scaffolds explored, the quinazolin-4(3H)-one core has emerged as a privileged structure, forming the backbone of numerous clinically successful kinase inhibitors.[2][3][4] This guide provides a comparative analysis of a representative compound from this class, 2-(4-Methylphenyl)quinazolin-4(3H)-one, contextualized against established kinase inhibitors such as Gefitinib and Erlotinib. We will delve into the mechanistic underpinnings, comparative efficacy, and the experimental workflows essential for their evaluation.

The Quinazolinone Scaffold: A Cornerstone of Kinase Inhibition

The quinazoline ring system is a bicyclic aromatic heterocycle that has proven to be an exceptional scaffold for the design of kinase inhibitors.[4][5] Its rigid structure provides a robust platform for the precise orientation of substituents to interact with the ATP-binding pocket of various kinases.[6] This interaction is typically competitive with ATP, blocking the phosphotransferase activity of the kinase and thereby inhibiting downstream signaling pathways that are often dysregulated in diseases like cancer.[7][8][9]

Many quinazoline-based anticancer drugs have been identified as protein kinase inhibitors (PKIs), demonstrating their therapeutic efficacy through diverse molecular interactions.[5] Notable examples of FDA-approved drugs with a quinazoline core include Gefitinib and Erlotinib, which are primarily known for their potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11] Other quinazolinone derivatives have shown promising activity against a range of other kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-dependent kinase 2 (CDK2), and Aurora Kinase A.[2][12][13][14]

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for most quinazolinone-based kinase inhibitors is their function as ATP-competitive inhibitors.[15][16] They achieve this by binding to the ATP-binding site within the kinase domain of the target protein.[17][18] This binding event prevents the endogenous ATP from accessing the active site, thereby blocking the transfer of a phosphate group to the substrate protein. This inhibition of phosphorylation effectively halts the downstream signaling cascade that the kinase regulates.[7][8]

For instance, in the case of EGFR inhibitors like Gefitinib and Erlotinib, this blockade of autophosphorylation of the receptor prevents the activation of signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[7][9][17]

cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase Domain ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Inactive_Kinase Inactive Kinase Quinazolinone_Inhibitor Quinazolinone Inhibitor Quinazolinone_Inhibitor->Inactive_Kinase Binds & Inhibits

Caption: General mechanism of ATP-competitive kinase inhibition by quinazolinone derivatives.

Comparative Analysis: this compound vs. Established Inhibitors

While extensive, publicly available experimental data specifically for this compound is limited, we can infer its likely activity based on the well-established structure-activity relationships (SAR) of the quinazolinone class. The 2-phenyl substitution is a common feature in many quinazolinone-based kinase inhibitors.[6] For this comparative guide, we will benchmark its theoretical profile against the well-characterized EGFR inhibitors Gefitinib and Erlotinib, and also consider broader classes of kinase inhibitors targeting VEGFR and BCR-ABL.

Inhibitor Structural Class Primary Target(s) Mechanism of Action Key Clinical Applications
This compound Quinazolin-4(3H)-oneLikely Tyrosine Kinases (e.g., EGFR, VEGFR)ATP-Competitive Inhibition (Predicted)Investigational
Gefitinib (Iressa®) AnilinoquinazolineEGFR (HER1)[17][19]Reversible, ATP-Competitive Inhibition[7][8][18]Non-Small Cell Lung Cancer (NSCLC)[10][20]
Erlotinib (Tarceva®) AnilinoquinazolineEGFR (HER1)[19][21]Reversible, ATP-Competitive Inhibition[9][22]NSCLC, Pancreatic Cancer[21][23]
Sunitinib (Sutent®) IndolinoneVEGFR, PDGFR, c-KIT[24]ATP-Competitive InhibitionRenal Cell Carcinoma, GIST[25]
Imatinib (Gleevec®) 2-PhenylaminopyrimidineBCR-ABL, c-KIT, PDGFR[26]ATP-Competitive Inhibition[16]Chronic Myeloid Leukemia (CML), GIST[26][27][28]

Expert Insights: The success of Gefitinib and Erlotinib highlights the potency of the 4-anilinoquinazoline scaffold in targeting EGFR.[10][20] The specific substitutions on the aniline ring and the quinazolinone core are crucial for achieving high affinity and selectivity. For this compound, the 2-phenyl moiety suggests it may interact with different residues in the ATP-binding pocket compared to the 4-anilinoquinazolines, potentially leading to a different kinase selectivity profile. Experimental validation is paramount to determine its specific targets and potency.

Experimental Workflows for Kinase Inhibitor Profiling

To rigorously evaluate a novel compound like this compound and compare it to existing inhibitors, a systematic experimental approach is necessary. This typically involves a tiered screening process, from initial biochemical assays to cell-based and in vivo studies.

Biochemical Kinase Inhibition Assay (IC50 Determination)

The first step is to determine the compound's in vitro inhibitory activity against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a common luminescent assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to kinase inhibition.[29][30]

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and inhibitor solutions in the appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound (e.g., this compound) or control (e.g., Gefitinib, DMSO vehicle).

  • Enzyme Addition: Add 2 µL of the target kinase enzyme to each well.

  • Initiation of Reaction: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.[30]

  • IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Start Start Plate_Compound Plate Compound/ Control Start->Plate_Compound Add_Kinase Add Kinase Enzyme Plate_Compound->Add_Kinase Add_Substrate_ATP Add Substrate/ATP (Start Reaction) Add_Kinase->Add_Substrate_ATP Incubate_1 Incubate (60 min) Add_Substrate_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (30 min) Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for a typical biochemical kinase inhibition assay to determine IC50.

Cell-Based Assays: Assessing Cellular Potency and Selectivity

Following biochemical validation, it is crucial to assess the compound's activity in a cellular context. This helps to determine its cell permeability, off-target effects, and overall cellular efficacy.

Protocol: Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[31]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells for an EGFR inhibitor) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and controls for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

  • GI50 Calculation: Calculate the growth inhibition 50 (GI50) value, the concentration of the compound that inhibits cell growth by 50%.

Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are due to the inhibition of the intended target, further assays are required.

Western Blotting for Phospho-Kinase Levels:

This technique allows for the direct visualization of the phosphorylation status of the target kinase and its downstream substrates.

  • Cell Lysis: Treat cells with the inhibitor for a defined period, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-EGFR) and total kinase protein.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A reduction in the phospho-protein signal indicates target engagement and inhibition.

cluster_pathway EGFR Signaling Pathway cluster_inhibition EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT) pEGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor->pEGFR Blocks

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazolinone-based TKIs.

Conclusion and Future Directions

The quinazolin-4(3H)-one scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. While this compound represents a basic structure within this class, its potential as a kinase inhibitor can only be fully elucidated through rigorous experimental validation as outlined in this guide. By comparing its performance against well-established drugs like Gefitinib and Erlotinib, researchers can gain crucial insights into its potency, selectivity, and potential therapeutic applications. The systematic application of biochemical and cell-based assays is fundamental to building a comprehensive profile of any new kinase inhibitor and is a critical step in the drug discovery pipeline.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Epidermal growth factor receptor tyrosine kinase inhibitors. PMC - NIH. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC - NIH. [Link]

  • Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions. PubMed. [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

  • Gefitinib. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]

  • Erlotinib. StatPearls - NCBI Bookshelf. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • How does erlotinib work (mechanism of action)?. Drugs.com. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. [Link]

  • List of VEGF/VEGFR inhibitors. Drugs.com. [Link]

  • BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia. PMC. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

  • List of EGFR inhibitors (anti-EGFR). Drugs.com. [Link]

  • Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. ResearchGate. [Link]

  • How does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. [Link]

  • What is the mechanism of Erlotinib Hydrochloride?. Patsnap Synapse. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. PubMed Central. [Link]

  • What is the mechanism of Gefitinib?. Patsnap Synapse. [Link]

  • Definition of EGFR tyrosine kinase inhibitor. NCI Dictionary of Cancer Terms. [Link]

  • Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. NIH. [Link]

  • Mechanism of action of erlotinib. ResearchGate. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =.... ResearchGate. [Link]

  • List of BCR-ABL tyrosine kinase inhibitors. Drugs.com. [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC - NIH. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • What are Bcr-Abl inhibitors and how do they work?. Patsnap Synapse. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [Link]

  • EGFR Inhibitors in Lung Cancer. CancerNetwork. [Link]

  • Synthesis and biological evaluation of novel quinazolin-4(3H)-one Schiff base derivatives as nitric oxide synthase inhibitors. ResearchGate. [Link]

  • Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. PMC - NIH. [Link]

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A Comparative Guide to Quinazolinone Derivatives: Synthesis, Biological Activity, and Performance Metrics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold - A Cornerstone of Medicinal Chemistry

The quinazolinone core, a bicyclic aromatic structure formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its inherent planarity and versatile substitution points allow for the generation of vast libraries of derivatives that can interact with a multitude of biological targets with high affinity.[1] This has led to the development of numerous clinically approved drugs for a wide array of therapeutic areas, including oncology and infectious diseases.[1][3] Notable examples include the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[3]

This guide provides a comparative analysis of various quinazolinone derivatives, focusing on their synthesis, anticancer, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their biological performance and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.

Comparative Analysis of Anticancer Activity

The anticancer potential of quinazolinone derivatives is a major focus of contemporary research.[4][5] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as EGFR tyrosine kinase and tubulin polymerization.[4][6]

Structure-Activity Relationship (SAR) for Anticancer Quinazolinones

The substitution pattern on the quinazolinone ring system is critical for anticancer activity. Key structural features that influence efficacy include:

  • Substitutions at position 4: The nature of the substituent at the 4-position of the quinazoline ring is a primary determinant of EGFR inhibitory activity. Aniline derivatives at this position, as seen in gefitinib and erlotinib, are crucial for binding to the ATP-binding pocket of the EGFR kinase domain.[6]

  • Substitutions at positions 6 and 7: Modifications at these positions with groups like methoxy and morpholino-propoxy can enhance binding affinity and pharmacokinetic properties.[7]

  • Substitutions at position 2: The introduction of various heterocyclic or aromatic moieties at the 2-position can lead to compounds with potent and diverse anticancer activities, including tubulin polymerization inhibition.[4]

Performance Data: A Comparative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of an anticancer compound. The following table summarizes the IC50 values of selected quinazolinone derivatives against various cancer cell lines, providing a direct comparison of their performance.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Gefitinib A549 (Lung)>10--[8]
Gefitinib-NB A549 (Lung)2.5Gefitinib>10[8]
Gefitinib-NP A549 (Lung)1.8Gefitinib>10[8]
Compound 6d NCI-H460 (Lung)0.789Erlotinib0.045[2]
Compound 21 HeLa (Cervical)2.81Gefitinib4.3[9][10]
Compound 22 HeLa (Cervical)2.15Gefitinib4.3[9][10]
Compound 23 HeLa (Cervical)1.85Gefitinib4.3[9][10]
Compound 101 MCF-7 (Breast)0.34Colchicine3.2[4]
Compound 101 K562 (Leukemia)5.8Colchicine3.2[4]

Analysis of Anticancer Performance:

The data clearly indicates that subtle structural modifications can lead to significant improvements in anticancer potency. For instance, the N-alkylated gefitinib derivatives, Gefitinib-NB and Gefitinib-NP, exhibit substantially lower IC50 values against the A549 lung cancer cell line compared to the parent drug.[8] Similarly, compounds 21, 22, and 23 demonstrate superior cytotoxicity against HeLa cells when compared to gefitinib.[9][10] Compound 6d shows remarkable potency against the NCI-H460 lung cancer cell line, even surpassing the efficacy of erlotinib in this specific assay.[2] The diverse mechanisms of action are highlighted by compound 101, which shows potent activity against breast cancer and leukemia cell lines through tubulin polymerization inhibition.[4]

Experimental Protocol: Synthesis of a Quinazolinone Derivative (Gefitinib Analogue)

This protocol outlines a general procedure for the synthesis of a gefitinib analogue, which can be adapted for the preparation of other 4-anilinoquinazoline derivatives. The rationale behind this multi-step synthesis is to build the quinazolinone core and then introduce the key pharmacophoric elements.

Workflow for the Synthesis of a Gefitinib Analogue

A 2-Amino-5-methoxybenzoic acid C 6,7-Dimethoxyquinazolin-4(3H)-one A->C Cyclization B Formamide B->C E 4-Chloro-6,7-dimethoxyquinazoline C->E Chlorination D Thionyl Chloride D->E G Gefitinib Analogue E->G Nucleophilic Aromatic Substitution F 3-Chloro-4-fluoroaniline F->G

Caption: A generalized synthetic workflow for preparing a gefitinib analogue.

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one (Intermediate 1)

  • Rationale: This step involves the cyclization of an anthranilic acid derivative with formamide to construct the fundamental quinazolinone scaffold. Formamide serves as both a reactant and a solvent in this condensation reaction.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methoxybenzoic acid (1 equivalent) and formamide (10 equivalents).

    • Heat the reaction mixture to 160-180°C and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain 6,7-dimethoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Intermediate 2)

  • Rationale: The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group. This is a crucial activation step, as the chlorine atom is a good leaving group, facilitating the subsequent nucleophilic aromatic substitution.

  • Procedure:

    • To a flask containing 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent), add thionyl chloride (5-10 equivalents) and a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours.

    • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

    • Treat the residue with ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid and precipitate the product.

    • Filter the solid, wash with water, and dry to yield 4-chloro-6,7-dimethoxyquinazoline.

Step 3: Synthesis of the Final Gefitinib Analogue

  • Rationale: This final step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position with the desired aniline derivative. This reaction forms the key C-N bond that is characteristic of many EGFR inhibitors.

  • Procedure:

    • Dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and 3-chloro-4-fluoroaniline (1.1 equivalents) in a suitable solvent such as isopropanol or 2-ethoxyethanol.

    • Add a base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and collect the precipitated product by filtration.

    • Wash the solid with the reaction solvent and then with a non-polar solvent like hexane to remove impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure gefitinib analogue.

Comparative Analysis of Antimicrobial Activity

Quinazolinone derivatives also exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][11] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[1]

Structure-Activity Relationship (SAR) for Antimicrobial Quinazolinones

The antimicrobial potency of quinazolinone derivatives is highly dependent on their substitution patterns:

  • Substitutions at positions 2 and 3: The presence of substituted aromatic rings or heterocyclic moieties at these positions is often essential for potent antimicrobial activity.[1]

  • Halogenation at positions 6 and 8: The introduction of halogen atoms, such as bromine or chlorine, at these positions can significantly enhance antibacterial and antifungal effects.[1]

  • Substitutions at position 4: Amine or substituted amine groups at the 4th position can also contribute to improved antimicrobial activity.[12]

Performance Data: A Comparative Look at MIC Values

The Minimum Inhibitory Concentration (MIC) is the standard metric used to assess the in vitro efficacy of an antimicrobial agent. The following table presents a comparison of the MIC values for various quinazolinone derivatives against different microbial strains.

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Standard DrugStandard MIC (µg/mL)Source
Compound 4 Candida albicans32Ketoconazole-[1]
Compound 9 Candida albicans64Ketoconazole-[1]
Derivative A-2 Escherichia coli---[11]
Derivative A-3 Aspergillus niger---[11]
Derivative A-4 Pseudomonas aeruginosa---[11]
Derivative A-6 Candida albicans---[11]
Compound 13 Various Bacteria5-20Ampicillin-[13]
Compound 19 Various Bacteria2.5-15Ampicillin-[13]
Compound 20 Various Bacteria2.5-15Ampicillin-[13]

Analysis of Antimicrobial Performance:

The presented data highlights the promising antimicrobial potential of quinazolinone derivatives. Compounds 4 and 9 show good activity against the fungal pathogen Candida albicans.[1] The derivatives A-2, A-3, A-4, and A-6 exhibit notable activity against a range of bacteria and fungi.[11] Furthermore, compounds 13, 19, and 20 demonstrate superior antibacterial activity compared to the standard drug ampicillin in some cases, with MIC values as low as 2.5 µg/mL.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a widely used technique for determining the MIC of antimicrobial agents. This self-validating system includes positive and negative controls to ensure the reliability of the results.

Workflow for MIC Determination

A Prepare serial dilutions of test compound B Inoculate microplate wells with microbial suspension A->B C Incubate the microplate B->C D Add indicator dye (e.g., Alamar Blue) C->D E Read and interpret results D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 96-well microtiter plates

  • Test quinazolinone derivatives

  • Standard antimicrobial drug (e.g., ciprofloxacin for bacteria, ketoconazole for fungi)

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Indicator dye (e.g., Alamar Blue or resazurin)

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compounds:

    • Dissolve the quinazolinone derivatives and the standard drug in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Perform serial two-fold dilutions of the stock solutions in the growth medium directly in the 96-well plates to achieve a range of desired concentrations.

  • Preparation of Inoculum:

    • Culture the microbial strains on appropriate agar plates.

    • Prepare a suspension of the microorganism in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in the growth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Cover the plates and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, add the indicator dye to each well according to the manufacturer's instructions. A color change (e.g., blue to pink for Alamar Blue) indicates microbial growth.

    • The MIC is defined as the lowest concentration of the compound at which no visible growth or color change is observed.[1]

Conclusion and Future Directions

The quinazolinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. The comparative data presented in this guide underscores the remarkable potential of these derivatives as both anticancer and antimicrobial agents. The detailed synthetic and biological evaluation protocols provide a practical framework for researchers to design, synthesize, and test novel quinazolinone-based compounds.

Future research should focus on exploring novel substitutions on the quinazolinone ring to enhance potency and selectivity, as well as to overcome drug resistance. The development of hybrid molecules that combine the quinazolinone scaffold with other pharmacophores is also a promising strategy for discovering next-generation therapeutics. Through a continued and collaborative effort, the full therapeutic potential of this versatile molecular framework can be realized.

References

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A Researcher's Guide to Validating the Biological Target of 2-(4-Methylphenyl)quinazolin-4(3H)-one: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, a small molecule is a key, and a biological target is its lock. Identifying the right lock for a given key is a foundational step, but rigorously proving they belong together is what separates a promising compound from a validated therapeutic lead. This guide provides an in-depth, technically-focused framework for validating the biological target of 2-(4-Methylphenyl)quinazolin-4(3H)-one , a potent modulator of a critical oncogenic pathway.

Our investigation begins with the public crystal structure data (PDB ID: 4UHG), which identifies this quinazolinone derivative as a high-affinity ligand for Tankyrase 2 (TNKS2) .[1][2] Tankyrases (TNKS1 and TNKS2) are members of the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[2] Their role in the canonical Wnt/β-catenin signaling pathway makes them compelling targets for oncology research.[3][4][5] In an active Wnt pathway, Tankyrase PARsylates (adds chains of ADP-ribose to) the scaffold protein Axin, marking it for ubiquitination and subsequent degradation by the proteasome.[5] This dismantles the β-catenin "destruction complex," allowing β-catenin to accumulate, translocate to the nucleus, and activate genes associated with cell proliferation.[6]

Therefore, an inhibitor of Tankyrase, such as this compound, is hypothesized to stabilize Axin, promote the degradation of β-catenin, and ultimately suppress Wnt-driven cell growth.[7]

This guide eschews a simple listing of facts, instead presenting a logical, multi-pronged "validation gauntlet." We will outline three essential and orthogonal experimental pillars required to build an unshakeable case for the compound's mechanism of action:

  • Biochemical Potency & Selectivity: Does the compound directly inhibit the purified enzyme's activity?

  • Cellular Target Engagement: Does the compound physically bind to the target protein within its native cellular environment?

  • Functional Cellular Consequence: Does this binding event translate into the expected downstream biological effect in a relevant cellular model?

We will compare the performance of this compound (hereafter referred to as QM-Tolyl ) with established, commercially available Tankyrase inhibitors, XAV939 and IWR-1 , to provide context and benchmark its activity.[1][2]

The Wnt/β-Catenin Signaling Pathway & The Role of Tankyrase

To understand the validation strategy, one must first appreciate the elegant molecular logic of the Wnt pathway. The diagram below illustrates the central role of Tankyrase in promoting signal transduction.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON / TNKS Inhibition cluster_nucleus Axin Axin BetaCatenin_p p-β-Catenin Axin->BetaCatenin_p Axin_p PAR-Axin Axin->Axin_p APC APC APC->BetaCatenin_p GSK3b GSK3β GSK3b->BetaCatenin_p CK1 CK1α CK1->BetaCatenin_p Proteasome Proteasome BetaCatenin_p->Proteasome Degradation TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylation Ub Ubiquitin Ligase Ub->Proteasome Degradation Axin_p->Ub Degradation BetaCatenin β-Catenin BetaCatenin->BetaCatenin_p Phosphorylation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled Frizzled->DVL LRP LRP5/6 LRP->DVL Axin_stable Axin (Stabilized) DVL->Axin_stable Inhibition of Destruction Complex BetaCatenin_acc β-Catenin (Accumulates) TCF_LEF TCF/LEF BetaCatenin_acc->TCF_LEF Nucleus Nucleus Genes Target Gene Expression TCF_LEF->Genes Inhibitor QM-Tolyl XAV939 IWR-1 TNKS_inhibited Tankyrase Inhibitor->TNKS_inhibited Inhibition TNKS_inhibited->Axin_stable PARsylation Blocked

Caption: Role of Tankyrase in Wnt/β-Catenin Signaling.

Pillar 1: Biochemical Potency & Selectivity

Causality: The first and most direct test is to determine if QM-Tolyl can inhibit the enzymatic activity of purified Tankyrase 2 protein in vitro. This experiment isolates the compound and the target protein from the complexities of a cell, providing a clean measurement of direct biochemical potency (IC50). A commercially available chemiluminescent assay kit is a robust method for this purpose. The assay measures the NAD-dependent ADP-ribosylation of a histone substrate, which is inhibited in the presence of an active compound.[8]

Experimental Protocol: In Vitro Tankyrase 2 Activity Assay
  • Plate Preparation: Coat a 96-well plate with a histone mixture substrate and incubate overnight at 4°C. Wash the plate three times with PBST (PBS + 0.05% Tween 20) and block with a blocking buffer for 90 minutes at room temperature.[8]

  • Compound Preparation: Prepare a serial dilution of QM-Tolyl, XAV939, and IWR-1 in assay buffer. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions. Include a DMSO-only vehicle control.

  • Enzyme Reaction: Add 10 ng of purified recombinant human Tankyrase 2 enzyme to each well.

  • Initiation: Add the PARP Substrate Mixture, which includes biotinylated NAD+, to all wells to start the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Wash the plate. Add Streptavidin-HRP to each well and incubate for 30 minutes. Wash again. Add a chemiluminescent substrate (e.g., ELISA ECL Substrate).[8]

  • Data Acquisition: Immediately measure luminescence using a plate reader.

  • Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Summary
CompoundTargetIC50 (nM)Known Selectivity Profile
QM-Tolyl TNKS2[Experimental Value]Putatively selective for Tankyrases
XAV939 TNKS1/24 (TNKS2), 11 (TNKS1)[2]Potent TNKS1/2 inhibitor; weaker PARP1/2 activity.[2]
IWR-1 TNKS1/256 (TNKS2), 131 (TNKS1)[2]Selective for TNKS1/2 over PARP1/2.[2]

Pillar 2: Cellular Target Engagement

Causality: While an in vitro assay demonstrates biochemical potential, it does not prove that the compound can enter a cell and bind to its target in the crowded, complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in intact cells.[9] The principle is that when a protein binds to a ligand (our compound), its structure becomes more stable. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[10][11] By heating cells treated with the compound across a temperature gradient and then measuring how much target protein remains soluble, we can detect a "thermal shift" that indicates direct binding.[12][13]

Experimental Protocol: Western Blot-based CETSA for Tankyrase 2

CETSA_Workflow cluster_prep Cell Treatment cluster_heat Heat Challenge cluster_lysis Lysis & Separation cluster_detect Detection Cells Culture SW480 cells Treat Treat with QM-Tolyl or DMSO Cells->Treat Harvest Harvest & Aliquot Treat->Harvest Heat Heat aliquots across a temperature gradient (e.g., 45°C - 65°C) Harvest->Heat Lysis Lyse cells (Freeze-Thaw) Heat->Lysis Centrifuge Centrifuge to pellet aggregated proteins Lysis->Centrifuge Supernatant Collect soluble supernatant Centrifuge->Supernatant SDS SDS-PAGE Supernatant->SDS WB Western Blot (Anti-TNKS2 Ab) SDS->WB Quantify Quantify band intensity WB->Quantify

Caption: Experimental Workflow for CETSA.

  • Cell Culture: Grow a human colorectal cancer cell line with active Wnt signaling (e.g., SW480, which has an APC mutation) to ~80% confluency.

  • Treatment: Treat cells with a saturating concentration of QM-Tolyl (e.g., 10-20x the cellular EC50) or DMSO vehicle control for 2 hours at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide the cell suspension into several aliquots in PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 45°C to 65°C). Immediately cool to 4°C.[14]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each sample. Determine the protein concentration and normalize all samples.

  • Detection: Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for Tankyrase 2.

  • Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble Tankyrase 2 relative to the unheated control against temperature for both DMSO and QM-Tolyl treated samples. The shift in the melting curve (ΔTm) demonstrates target engagement.

Comparative Data Summary
Compound (at 10 µM)Target ProteinMelting Temp (Tm) with DMSOMelting Temp (Tm) with CompoundThermal Shift (ΔTm)
QM-Tolyl TNKS2[Experimental Value][Experimental Value][Calculated Value]
XAV939 TNKS2[Experimental Value][Experimental Value][Calculated Value]
Vehicle Control TNKS2[Experimental Value]N/A0°C

Pillar 3: Functional Cellular Consequence

Causality: Proving direct binding is crucial, but it is incomplete without demonstrating that this binding event produces the expected biological outcome. For a Tankyrase inhibitor, the primary and most immediate downstream consequence is the inhibition of Axin degradation, leading to a measurable increase in total Axin protein levels.[3][15][16] Western blotting is the ideal technique to quantify this stabilization.

Experimental Protocol: Western Blot for Axin1 Stabilization
  • Cell Culture and Treatment: Seed SW480 cells and allow them to adhere. Treat the cells with a dose-response of QM-Tolyl, XAV939, and IWR-1 (e.g., 0.1, 1, 10 µM) for a set time, typically 16-24 hours. Include a DMSO vehicle control.

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against Axin1 overnight at 4°C.[17] Also, probe a separate blot or re-probe the same blot for a loading control protein (e.g., GAPDH or α-tubulin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

  • Analysis: Quantify the band densities for Axin1 and the loading control. Normalize the Axin1 signal to the loading control and express the results as a fold-change relative to the DMSO-treated sample.

Comparative Data Summary
Compound (at 10 µM)Treatment TimeFold Increase in Axin1 Protein Level (vs. DMSO)
QM-Tolyl 24 hours[Experimental Value]
XAV939 24 hours[Experimental Value]
IWR-1 24 hours[Experimental Value]
Vehicle Control 24 hours1.0

Conclusion

Validating a small molecule's biological target is a process of building a logical, evidence-based argument. By systematically progressing from direct biochemical inhibition of the purified enzyme, to confirming physical binding in intact cells, and finally to measuring the direct functional consequence of that binding, we can construct a scientifically rigorous case.

The data generated through these three experimental pillars would collectively and compellingly demonstrate that This compound functions as a bona fide Tankyrase 2 inhibitor. Its performance, benchmarked against established inhibitors like XAV939 and IWR-1, provides the necessary context for its potential as a valuable chemical probe for studying Wnt signaling or as a lead compound for further therapeutic development. This orthogonal validation approach ensures that subsequent research is built on a solid and trustworthy foundation.

References

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  • Russell, T. A., et al. (2019). Axis inhibition protein 1 (Axin1) Deletion–Induced Hepatocarcinogenesis Requires Intact β-Catenin but Not Notch Cascade in Mice. Hepatology Communications, 3(1), 101-115. Available at: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Molina, D. M. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at: [Link]

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  • Al-Sanea, M. M., & S. Al-Warhi, T. (2020). Current Advances in CETSA. Molecules, 25(21), 5005. Available at: [Link]

  • Gu, C., et al. (2012). Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor. PLoS ONE, 7(3), e33740. Available at: [Link]

  • Kamal, A., et al. (2016). Potential Use of Inhibitors of Tankyrases and PARP-1 as Treatment for Cancer and Other Diseases. ACS Medicinal Chemistry Letters, 7(2), 134-135. Available at: [Link]

  • Parrow, V. (n.d.). CETSA. Available at: [Link]

  • Yegnasubramanian, S., et al. (2016). AXIN1 stabilization normalizes β-catenin and partially restores cell cycle control in RUNX1-depleted cells. Oncogene, 35, 3989–3998. Available at: [Link]

  • Thorsell, A. G., et al. (2017). Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1. Journal of Biological Chemistry, 292(5), 1680-1691. Available at: [Link]

  • Lomenick, B., et al. (2017). Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1. Journal of Biological Chemistry, 292(5), 1680-1691. Available at: [Link]

  • Li, N., et al. (2021). SIRT4-Catalyzed Deacetylation of Axin1 Modulates the Wnt/β-Catenin Signaling Pathway. Frontiers in Cell and Developmental Biology, 9, 755866. Available at: [Link]

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  • Chen, B., et al. (2018). Novel insight into the function of tankyrase (Review). Oncology Letters, 16(6), 7013-7019. Available at: [Link]

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A Comparative Analysis of the In Vivo Anticonvulsant Efficacy of 2-(4-Methylphenyl)quinazolin-4(3H)-one and Standard Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo anticonvulsant efficacy of 2-(4-Methylphenyl)quinazolin-4(3H)-one, a member of the promising quinazolinone class of compounds, against established standard antiepileptic drugs (AEDs), namely diazepam and phenytoin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticonvulsant therapies.

The quinazolin-4(3H)-one scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including CNS depressant and anticonvulsant properties.[1] Historical analogues, such as methaqualone, were noted for their sedative-hypnotic and anticonvulsant effects, which are primarily mediated through positive allosteric modulation of the GABA-A receptor.[1] This guide synthesizes available preclinical data to objectively evaluate the potential of this compound as a viable anticonvulsant agent.

Rationale for Comparison: Targeting Neuronal Hyperexcitability

Epilepsy is characterized by recurrent seizures stemming from an imbalance between excitatory and inhibitory neurotransmission in the brain.[2] The primary goal of anticonvulsant therapy is to suppress seizure activity by either enhancing inhibitory signals or dampening excitatory ones.[2]

  • Standard Drugs:

    • Diazepam: A benzodiazepine that enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to neuronal hyperpolarization and reduced excitability.[3]

    • Phenytoin: A hydantoin derivative that blocks voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the high-frequency repetitive firing of action potentials characteristic of seizures.[4][5]

  • This compound: While direct in vivo data for this specific molecule is emerging, studies on structurally similar 2-aryl-quinazolin-4(3H)-one derivatives strongly suggest a mechanism involving the positive allosteric modulation of GABA-A receptors, similar to benzodiazepines, but likely at a distinct binding site.[1]

This guide will focus on the comparative efficacy in two standard preclinical models of epilepsy: the pentylenetetrazole (PTZ)-induced seizure model, which is sensitive to drugs that enhance GABAergic transmission, and the maximal electroshock (MES)-induced seizure model, which is effective in identifying agents that prevent seizure spread, such as sodium channel blockers.[6]

Comparative In Vivo Efficacy

While specific in vivo efficacy data for this compound is not extensively published, we can infer its potential by examining closely related 2,3-disubstituted quinazolin-4(3H)-one analogues evaluated in the PTZ-induced seizure model in mice.[1] The data presented below for the "Quinazolinone Analogue" is representative of active compounds from this class in such studies.

Compound/DrugAnimal ModelTest ModelDose (mg/kg, i.p.)Efficacy (% Protection)Latency to First Seizure (seconds)Reference(s)
Quinazolinone AnalogueMousePTZ15016.67 - 100%Increased[1]
DiazepamMousePTZNot Specified66.7%Increased (approx. 120s vs. 40-60s in control)[7]
PhenytoinMouseMES30100%N/A (prevents tonic hindlimb extension)[8]

Note: The data for the Quinazolinone Analogue represents a range of activities observed for different derivatives within the same class. This highlights the potential of the scaffold, though the specific efficacy of this compound requires direct experimental validation.

Proposed Mechanism of Action: GABA-A Receptor Modulation

The anticonvulsant effect of many quinazolin-4(3H)-one derivatives is attributed to their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[9] Unlike benzodiazepines that bind to a specific site on the receptor, some quinazolinones are thought to act as positive allosteric modulators at a different site, enhancing the receptor's response to GABA.[1] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[3]

GABA-A Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Intervention GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization Quinazolinone This compound Quinazolinone->GABA_A_Receptor Positive Allosteric Modulation Diazepam Diazepam Diazepam->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

To ensure the reproducibility and validity of in vivo anticonvulsant screening, standardized protocols are essential. Below are detailed methodologies for the PTZ- and MES-induced seizure tests in mice.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures, primarily by assessing their ability to raise the seizure threshold.[10]

PTZ-Induced Seizure Workflow start Start acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize grouping Randomly assign mice to groups (Vehicle, Standard, Test Compound) acclimatize->grouping dosing Administer test compounds or vehicle (e.g., intraperitoneally) grouping->dosing pretreatment Pretreatment Period (e.g., 30 minutes) dosing->pretreatment ptz_admin Administer PTZ solution (e.g., 80-85 mg/kg, s.c.) pretreatment->ptz_admin observation Observe for 30 minutes for: - Latency to first seizure - Presence of clonic convulsions - Percentage of protected animals ptz_admin->observation end End observation->end

Caption: Workflow for the PTZ-induced seizure test in mice.

Step-by-Step Protocol:

  • Animal Preparation: Use male albino mice (e.g., Swiss or ICR strains) weighing 20-25g. Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide the mice into groups (n=6-10 per group) for vehicle control, standard drug (e.g., diazepam), and the test compound at various doses.

  • Drug Administration: Administer the test compound, standard drug, or vehicle (e.g., saline with a small amount of Tween 80) intraperitoneally (i.p.).

  • Pretreatment Period: Allow for a pretreatment period, typically 30 minutes, for the drug to be absorbed and distributed.

  • PTZ Induction: Administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously (s.c.).

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for 30 minutes.

  • Endpoints: Record the latency (time) to the onset of the first clonic seizure, the presence or absence of tonic-clonic seizures, and the percentage of animals in each group that are protected from seizures.[11]

Maximal Electroshock (MES)-Induced Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[6]

MES-Induced Seizure Workflow start Start acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize grouping Randomly assign mice to groups (Vehicle, Standard, Test Compound) acclimatize->grouping dosing Administer test compounds or vehicle (e.g., intraperitoneally) grouping->dosing pretreatment Pretreatment Period (e.g., 30-60 minutes) dosing->pretreatment anesthesia Apply topical corneal anesthetic pretreatment->anesthesia electroshock Deliver maximal electroshock via corneal electrodes (e.g., 50 mA, 0.2s) anesthesia->electroshock observation Observe for the presence or absence of tonic hindlimb extension electroshock->observation end End observation->end

Caption: Workflow for the MES-induced seizure test in mice.

Step-by-Step Protocol:

  • Animal Preparation: Use male albino mice (e.g., CF-1 strain) weighing 18-25g. Acclimatize as described for the PTZ test.

  • Grouping: Randomly assign mice to experimental groups (n=8-12 per group).

  • Drug Administration: Administer the test compound, standard drug (e.g., phenytoin), or vehicle i.p.

  • Pretreatment Period: Allow for a pretreatment period appropriate for the compound's pharmacokinetic profile (e.g., 30-60 minutes).

  • Corneal Anesthesia: Apply a drop of a local anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice to minimize pain and ensure good electrical contact.

  • Electroshock Application: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using a specialized electroconvulsive stimulator.[6]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit tonic hindlimb extension.[6]

Conclusion and Future Directions

The available evidence from studies on structurally related quinazolin-4(3H)-one analogues suggests that this compound holds significant promise as a potential anticonvulsant agent. Its likely mechanism of action, involving the positive allosteric modulation of GABA-A receptors, positions it as a potential alternative or adjunctive therapy to existing treatments.

However, to fully elucidate its therapeutic potential, direct in vivo studies on this compound are imperative. Future research should focus on:

  • Determining the ED50 of this compound in both the PTZ and MES models for a comprehensive efficacy profile.

  • Conducting neurotoxicity studies (e.g., rotarod test) to establish a therapeutic index.

  • Performing pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.

  • Exploring its efficacy in chronic models of epilepsy to assess its potential for long-term seizure control.

By undertaking these investigations, the scientific community can build a robust data package to support the further development of this compound as a novel treatment for epilepsy.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylphenyl)quinazolin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Quinazolinone Scaffold

The quinazolin-4(3H)-one ring system is a privileged scaffold in drug discovery, known to be a constituent of various biologically active natural products and synthetic compounds.[1][2] Its derivatives have been extensively explored for a wide range of pharmacological activities.[2][3] The 2-aryl-substituted quinazolinones, in particular, have shown promise as modulators of key cellular signaling pathways, making them attractive candidates for the development of targeted therapies.[4] This guide focuses specifically on analogs featuring a 4-methylphenyl (or p-tolyl) group at the 2-position, a substitution pattern that has been investigated for various therapeutic applications.

Anticancer Activity: Targeting Key Signaling Pathways

The 2-(4-Methylphenyl)quinazolin-4(3H)-one scaffold has been a focal point in the development of novel anticancer agents. The primary mechanism of action for many of these analogs is the inhibition of protein kinases, which are crucial enzymes in cell growth and differentiation.[4] Aberrant kinase signaling is a hallmark of many cancers, and quinazolinone-based inhibitors have the potential to disrupt these oncogenic pathways.[4]

Dual EGFR and VEGFR-2 Inhibition

A significant area of investigation for these analogs is their potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Both are key tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.

A study on a series of 2-thio-3-(p-tolyl)quinazolin-4(3H)-ones revealed that modifications to the thio-linker at the 2-position and the terminal hydrophobic group significantly impact their inhibitory potency.

Table 1: In Vitro Anticancer and Kinase Inhibitory Activities of Selected 2-Thio-3-(p-tolyl)quinazolin-4(3H)-one Analogs

CompoundR GroupHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)EGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
4 -NH-C(=O)NH-phenyl1.505.860.0490.089
Sorafenib Reference Drug5.476.210.0780.027
Lapatinib Reference Drug--0.059-

Data sourced from a study on 2-thioquinazolin-4(3H)-ones.[5]

The data indicates that compound 4 , with a phenylurea moiety, exhibits potent dual inhibition of EGFR and VEGFR-2, with an EGFR inhibitory activity comparable to the standard drug lapatinib.[5] Molecular docking studies suggest that these compounds can act as competitive inhibitors at the ATP-binding site of the kinases.[3] The quinazoline ring serves as an effective hinge-binding moiety within the ATP binding domain of VEGFR-2.[6]

Structure-Activity Relationship for Anticancer Activity

The anticancer activity of this compound analogs is influenced by substitutions at various positions:

  • Position 2: The nature of the substituent at this position is critical. Modifications to a thio-linker have been shown to modulate activity, with the introduction of a phenylurea group leading to potent dual EGFR/VEGFR-2 inhibition.[5]

  • Position 3: Substitution at the N-3 position with different aryl groups can influence potency. For instance, the presence of a p-tolyl group at this position has been a key feature in some potent kinase inhibitors.

  • Quinazolinone Ring: Substitutions on the fused benzene ring can also affect activity. Electron-withdrawing groups have been shown to be beneficial in some cases.

The following diagram illustrates the key structural features influencing the anticancer activity of these analogs.

SAR_Anticancer cluster_substitutions Key Substitution Points cluster_activity Biological Activity Core This compound Core N3 N-3 Position (Aryl Substitution) Core->N3 Influences Potency C2 C-2 Position (Linker & Terminal Group) Core->C2 Critical for Activity Ring Quinazolinone Ring (Positions 5, 6, 7, 8) Core->Ring Modulates Activity Activity Anticancer Potency (Kinase Inhibition) N3->Activity C2->Activity Ring->Activity

Caption: Key structural modification sites on the this compound scaffold and their influence on anticancer activity.

Anticonvulsant Activity: Modulating Neuronal Excitability

The quinazolin-4(3H)-one scaffold is also a well-established pharmacophore for anticonvulsant agents, with methaqualone being a notable historical example.[7] The mechanism of action for many of these compounds is believed to involve the positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[7]

While extensive SAR studies specifically on this compound for anticonvulsant activity are less common, data from related 2,3-disubstituted quinazolinones provide valuable insights.

Table 2: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Analogs

Compound SeriesGeneral StructureAnticonvulsant Activity Highlight
2,3-disubstituted Varied substituents at positions 2 and 3Some analogs show significant protection in pentylenetetrazole (PTZ)-induced seizure models.[7]
N-3 substituted Varied substituents at the N-3 positionThe nature of the substituent at N-3 significantly affects anticonvulsant potency.
Structure-Activity Relationship for Anticonvulsant Activity

For anticonvulsant activity, the following SAR principles have been observed in the broader class of 2-aryl-quinazolin-4(3H)-ones:

  • Position 2: The presence of a small alkyl or aryl group is often favorable. The 4-methylphenyl group in the core structure of interest fits this requirement.

  • Position 3: A substituted aryl group at the N-3 position is a common feature in active compounds. The nature and position of substituents on this aryl ring can fine-tune the activity and neurotoxicity profile.

  • Quinazolinone Ring: Substitutions on the quinazolinone ring, such as at the 6-position, can also modulate activity.

The following workflow outlines the general process for evaluating the anticonvulsant potential of new analogs.

Anticonvulsant_Workflow A Synthesis of This compound Analogs B Structural Characterization (NMR, Mass Spec, IR) A->B C In Vivo Anticonvulsant Screening B->C D Maximal Electroshock (MES) Test C->D Primary Screen E Pentylenetetrazole (scPTZ) Test C->E Primary Screen F Neurotoxicity Assessment (Rotarod Test) D->F E->F G SAR Analysis & Lead Optimization F->G

Caption: A typical experimental workflow for the synthesis and evaluation of anticonvulsant this compound analogs.

Experimental Protocols

General Synthesis of 2-(4-Methylphenyl)-3-substituted-quinazolin-4(3H)-ones

A common and versatile method for the synthesis of the title compounds starts from anthranilic acid.

Step-by-step Methodology:

  • Formation of the Benzoxazinone Intermediate: Anthranilic acid is reacted with 4-methylbenzoyl chloride in a suitable solvent like pyridine to form 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.

  • Ring Opening and Amidation: The benzoxazinone intermediate is then reacted with a primary amine (R-NH₂) to open the oxazinone ring and form an N-substituted-2-((4-methylbenzoyl)amino)benzamide.

  • Cyclization: The resulting amide is cyclized to the final 2-(4-methylphenyl)-3-substituted-quinazolin-4(3H)-one, often by heating in a solvent like acetic acid or by using a dehydrating agent.

This synthetic route allows for the facile introduction of a wide variety of substituents at the N-3 position, enabling comprehensive SAR studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Step-by-step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.[8]

In Vivo Anticonvulsant Screening (MES and scPTZ Tests)

The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are standard preclinical models for screening potential anticonvulsant drugs.[7][9]

Step-by-step Methodology:

  • Animal Acclimatization: Laboratory animals (typically mice or rats) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compounds are administered to the animals, usually via intraperitoneal (i.p.) injection, at various doses. A control group receives the vehicle.

  • Seizure Induction:

    • MES Test: After a specific pre-treatment time, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic-clonic seizure. The abolition of the hind limb tonic extensor component is taken as the endpoint for protection.[9]

    • scPTZ Test: A convulsant dose of pentylenetetrazole is injected subcutaneously. The animals are observed for the onset of clonic seizures, and the absence of a clonic seizure for a defined period is considered protection.

  • Neurotoxicity Assessment: The rotarod test is commonly used to assess for any motor impairment caused by the test compounds. Animals are placed on a rotating rod, and the time they are able to maintain their balance is recorded.[7]

  • Data Analysis: The percentage of animals protected from seizures at each dose is determined, and the median effective dose (ED₅₀) and median toxic dose (TD₅₀) are calculated.

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. The available data clearly demonstrates that the biological activity of these analogs can be finely tuned through systematic structural modifications.

Future research in this area should focus on:

  • Systematic SAR Studies: Comprehensive studies involving a wide range of substituents at the N-3 position and on the quinazolinone ring are needed to build more detailed SAR models for specific biological targets.

  • Mechanism of Action Studies: Further elucidation of the precise molecular mechanisms of action, including interactions with specific kinase isoforms or GABA-A receptor subunits, will be crucial for rational drug design.

  • Pharmacokinetic Profiling: Early assessment of the ADME (absorption, distribution, metabolism, and excretion) properties of promising analogs will be essential for their successful translation into clinical candidates.

By leveraging the insights from the structure-activity relationships discussed in this guide, researchers can continue to optimize the this compound scaffold to develop safer and more effective drugs for a variety of diseases.

References

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Part 1: Executive Summary & The "Privileged Scaffold" Paradox

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profile of 2-(4-Methylphenyl)quinazolin-4(3H)-one

The Core Directive: You are likely investigating This compound (CAS: 1025-78-1) not merely as a final drug candidate, but as a privileged scaffold —a molecular framework capable of binding to multiple, distinct biological targets.[1]

While this compound exhibits potent biological activity, its utility is often compromised by high cross-reactivity . Unlike "magic bullet" inhibitors designed for single-target specificity (e.g., Erlotinib for EGFR), this compound acts as a "master key," showing affinity for tyrosine kinases (EGFR, VEGFR), mitotic motors (Eg5/KSP), and even metabolic enzymes (


-glucosidase).[1]

Critical Insight: For researchers, this molecule represents a baseline for promiscuity . Positive results in phenotypic screens must be rigorously validated against its known off-target profile to avoid false positives in pathway analysis.[1]

Part 2: Mechanism of Action & Cross-Reactivity Network

The 2-arylquinazolin-4(3H)-one core exploits a binding mode that mimics the adenosine moiety of ATP, allowing it to dock into the ATP-binding pockets of various kinases.[1] However, its planar structure also facilitates intercalation and allosteric binding in non-kinase targets.

Primary Cross-Reactivity Vectors
  • Tyrosine Kinase Inhibition (Type I/II Binding):

    • Mechanism: The N1 and O substituents form hydrogen bonds with the hinge region of kinases.

    • Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR-2, and HER2.[2]

    • Risk: High potential for off-target inhibition in MAPK/ERK signaling studies.[1]

  • Mitotic Kinesin Inhibition (Eg5/KIF11):

    • Mechanism: Binds to the allosteric loop L5/helix

      
      2/helix 
      
      
      
      3 pocket of Eg5, preventing ADP release and arresting cells in mitosis (monoastral phenotype).
    • Risk: Confusing anti-proliferative kinase effects with mitotic arrest.[1]

  • Metabolic & Epigenetic Off-Targets:

    • 
      -Glucosidase:  Acts as a non-competitive inhibitor.[1]
      
    • HDACs (Histone Deacetylases): The quinazolinone core serves as a "cap group" for HDAC inhibitors, leading to unintended chromatin remodeling effects.

Pathway Visualization: The Cross-Reactivity Nexus

CrossReactivityNexus cluster_Kinases Tyrosine Kinase Domain (ATP Pocket) cluster_OffTargets Structural Off-Targets Compound 2-(4-Methylphenyl) quinazolin-4(3H)-one EGFR EGFR (IC50: ~0.1-10 µM) Compound->EGFR H-bond (Hinge) VEGFR2 VEGFR-2 (Angiogenesis) Compound->VEGFR2 HER2 HER2 (Proliferation) Compound->HER2 Eg5 Kinesin Eg5 (Mitotic Arrest) Compound->Eg5 Allosteric HDAC HDAC6 (Epigenetics) Compound->HDAC Cap Group Apoptosis Apoptosis EGFR->Apoptosis Angio_Block Reduced Angiogenesis VEGFR2->Angio_Block G2M_Arrest G2/M Arrest Eg5->G2M_Arrest Tubulin Tubulin (Polymerization)

Caption: Figure 1.[1] Multi-target interaction map showing the divergence of biological effects from the single quinazolinone scaffold.[1] Note the distinct pathways (Kinase vs. Mitotic) triggered simultaneously.

Part 3: Comparative Performance Guide

This table contrasts the "dirty" profile of this compound against highly selective alternatives. Use this to select the correct control for your specific assay.

FeatureThis compound Erlotinib / Gefitinib (Kinase Control)Monastrol / Filanesib (Eg5 Control)Implication for Research
Primary Target Multi-Target (Scaffold)EGFR (Specific)Eg5 (Kinesin Spindle Protein)Do not use Quinazolinone as a specific probe.[1]
Selectivity Profile Low (Promiscuous) High (>100x vs. other kinases)High (Allosteric specificity)Results require orthogonal validation (e.g., Western blot).[1]
IC50 Range 0.1 µM – 50 µM (Variable)< 0.1 µM (Nanomolar)~14 µM (Monastrol)Quinazolinone requires higher doses, increasing toxicity risks.[1]
Mechanism ATP-competitive & AllostericATP-competitive (Type I)Allosteric (ADP-release)Check for both kinase phosphorylation AND mitotic spindle defects.[1]
Solubility Moderate (DMSO soluble)GoodModerateProne to precipitation in aqueous media >100 µM.[1]

Part 4: Validated Experimental Protocols

To confirm if your observed effects are due to specific target engagement or scaffold cross-reactivity, you must run these self-validating protocols.[1]

Protocol A: Differential Scanning Fluorimetry (DSF) for Kinase Selectivity

Objective: Determine if the compound binds to the ATP pocket of specific kinases (EGFR vs. Off-targets).[1]

  • Reagents: Recombinant Kinase Domains (EGFR, VEGFR2), SYPRO Orange dye, reaction buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Preparation:

    • Mix kinase (final conc. 2 µM) with SYPRO Orange (5x) in 96-well PCR plates.[1]

    • Add This compound at 10 µM and 50 µM.

    • Include Erlotinib (Positive Control) and DMSO (Negative Control).[1]

  • Execution: Run thermal melt from 25°C to 95°C (1°C/min ramp) in a qPCR machine.

  • Analysis: Calculate

    
     (Shift in melting temperature).[1][3]
    
    • Interpretation: A

      
       indicates significant binding.[1] If the compound shifts both EGFR and unrelated kinases (e.g., CDK2), it confirms non-specific cross-reactivity.
      
Protocol B: Tubulin Polymerization Assay (Turbidimetry)

Objective: Rule out direct tubulin binding (a common off-target for this scaffold).[1]

  • Setup: Use >99% pure tubulin (porcine brain) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Workflow:

    • Pre-warm plate to 37°C.

    • Add compound (10 µM, 50 µM) to wells.

    • Initiate polymerization by adding Tubulin (3 mg/mL).[1]

    • Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Controls:

    • Paclitaxel: Hyper-stabilization (Rapid Vmax).[1]

    • Vincristine: Depolymerization (Flatline).[1]

    • This compound: If curve deviates significantly from DMSO control, the compound is cross-reacting with the cytoskeleton.[1]

Part 5: Detailed Signaling Pathway Diagram

The following diagram illustrates the downstream consequences of the compound's dual-action (Kinase + Eg5) on cell survival, highlighting the potential for confounding data.

SignalingPathways Drug 2-(4-Methylphenyl) quinazolin-4(3H)-one EGFR EGFR / VEGFR2 (Kinase Inhibition) Drug->EGFR Competitive Eg5 Eg5 / KSP (Motor Inhibition) Drug->Eg5 Allosteric RAS RAS-RAF-MEK EGFR->RAS Spindle Bipolar Spindle Assembly Eg5->Spindle ERK ERK1/2 Phosphorylation RAS->ERK Prolif Cell Proliferation (Inhibited) ERK->Prolif Mitosis Mitotic Arrest (Monoastral Phenotype) Spindle->Mitosis Failure Apoptosis Apoptosis (Caspase 3/7) Prolif->Apoptosis Mitosis->Apoptosis

Caption: Figure 2. Dual-pathway inhibition mechanism.[1] Researchers must distinguish between G1 arrest (Kinase driven) and G2/M arrest (Eg5 driven) using flow cytometry.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Mohamed, T., & Rao, P. P. N. (2017). 2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition.[1][2] European Journal of Medicinal Chemistry.[1] Available at: [Link]

  • Hisham, M., et al. (2021).[1] Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Available at: [Link]

  • El-Adl, K., et al. (2020).[1][4] Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors. MDPI Molecules.[1] Available at: [Link][1]

  • Garcia-Saez, I., & Skoufias, D. A. (2020).[1] Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy.[1][5] Biochemical Pharmacology.[1] Available at: [Link]

Sources

comparing synthesis methods for 2-(4-Methylphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 2-(4-Methylphenyl)quinazolin-4(3H)-one

For professionals in medicinal chemistry and drug development, the quinazolin-4(3H)-one core is a "privileged scaffold," appearing in numerous natural products and synthetic drugs with a vast array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The synthesis of specific derivatives, such as this compound, is therefore of significant interest. The efficiency, scalability, and environmental impact of a synthetic route are critical considerations in a research and development setting.

This guide provides a comparative analysis of prominent methods for synthesizing this compound, offering insights into the causality behind experimental choices. We will explore classical one-pot procedures, modern microwave-assisted techniques, and emerging green chemistry approaches, supported by experimental data and detailed protocols.

Core Synthetic Strategy: The 2-Aminobenzamide and Aldehyde Route

The most common and versatile approach to 2-aryl-quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamide with an appropriate aldehyde—in this case, 4-methylbenzaldehyde (p-tolualdehyde). The reaction proceeds through a 2,3-dihydroquinazolin-4(1H)-one intermediate, which is subsequently oxidized to the final aromatic product. The key differentiation between the various methods lies in the choice of catalyst for the initial condensation and the oxidant for the final dehydrogenation step.

G cluster_reactants Starting Materials cluster_process Two-Stage Reaction A 2-Aminobenzamide C Condensation/ Cyclization A->C Catalyst (e.g., p-TsOH) B 4-Methylbenzaldehyde B->C Catalyst (e.g., p-TsOH) E 2-(4-Methylphenyl)-2,3- dihydroquinazolin-4(1H)-one (Intermediate) C->E D Oxidative Dehydrogenation F This compound (Final Product) D->F E->D Oxidant (e.g., PIDA, TBHP, Air) G cluster_start cluster_methods Synthetic Methodologies cluster_end Start 2-Aminobenzamide + 4-Methylbenzaldehyde M1 Method 1: One-Pot Conventional Start->M1 p-TsOH, PIDA THF, rt to 60°C ~12-16 h M2 Method 2: Microwave-Assisted Start->M2 SbCl₃ (cat.) Solvent-Free, MW ~3-5 min M3 Method 3: Green Chemistry Start->M3 Lemon Juice, Solar or Visible Light, Fluorescein ~10-30 min End 2-(4-Methylphenyl) quinazolin-4(3H)-one M1->End M2->End M3->End

Caption: Comparative workflow of major synthesis methodologies.

Quantitative Data Comparison

MethodKey ReagentsSolventConditionsTimeTypical YieldReference
One-Pot Catalysis p-TsOH (cat.), PIDATHFRoom Temp → 60 °C12-16 h85-95%[5]
Microwave-Assisted SbCl₃ (cat.)Solvent-FreeMicrowave (300W)3-5 min90-96%[6]
Green (Solar) Lemon JuiceEthanolSolar Radiation10 min~95%[7][8]
Green (Photocatalysis) Fluorescein (cat.), TBHPCH₃CNBlue LEDs, Room Temp24 h80-90%[3]
Classical Niementowski None (thermal)Formamide130-135 °C2 hUp to 96%[9][10]

Experimental Protocols

Protocol 1: One-Pot Synthesis via p-TsOH/PIDA (Adapted from Cheng et al.)[5]

Self-Validating System: This protocol is self-validating as the reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of starting materials and the formation of the product. The final product is purified by recrystallization to achieve high purity, which can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Step-by-Step Methodology:

  • To a solution of 2-aminobenzamide (1.0 mmol) and 4-methylbenzaldehyde (1.1 mmol) in tetrahydrofuran (THF, 10 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.2 mmol).

  • Stir the mixture at room temperature for 8-12 hours, monitoring the formation of the dihydroquinazolinone intermediate by TLC.

  • Once the formation of the intermediate is complete, add phenyliodine diacetate (PIDA, 1.2 mmol) to the reaction mixture.

  • Heat the flask to 60 °C and continue stirring for an additional 3-4 hours until the intermediate is fully converted to the final product (as monitored by TLC).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Add saturated aqueous sodium bicarbonate solution (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield pure this compound.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis (Adapted from Li et al.)[7]

Self-Validating System: The success of this rapid synthesis is validated by the isolation of a high-purity product after a simple workup. The reaction's completion is assumed due to the high efficiency of microwave synthesis, and purity is confirmed post-recrystallization by standard analytical methods (melting point, NMR).

Step-by-Step Methodology:

  • In a microwave-safe vessel, thoroughly mix 2-aminobenzamide (1.0 mmol), 4-methylbenzaldehyde (1.0 mmol), and antimony(III) trichloride (SbCl₃, 0.01 mmol, 1 mol%).

  • Place the vessel in a laboratory microwave reactor and irradiate at 300W for 3-5 minutes. The reaction progress can be checked by TLC after a short irradiation time.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add hot ethanol (10-15 mL) to the solid residue and stir.

  • Filter the hot solution to remove any insoluble material.

  • Allow the filtrate to cool to room temperature, then place it on ice to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain pure this compound.

Conclusion

The synthesis of this compound can be accomplished through several effective methods, each with distinct advantages.

  • The one-pot p-TsOH/PIDA method is a reliable and high-yielding classical approach suitable for standard laboratory synthesis. [5]* Microwave-assisted synthesis offers an unparalleled advantage in speed and efficiency, making it the method of choice for high-throughput synthesis and rapid lead optimization. [6]* Green chemistry approaches , utilizing renewable resources like solar energy and biodegradable catalysts, represent the future of sustainable pharmaceutical manufacturing, providing environmentally responsible alternatives without significantly compromising yield or efficiency. [3][7][8] The selection of a specific method will depend on the priorities of the researcher or organization, balancing factors such as speed, cost, scalability, and environmental impact. For academic research and initial discovery, the one-pot method provides a solid foundation. For process chemistry and large-scale library generation, optimizing a microwave-assisted or other green protocol would be a highly valuable endeavor.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45(21), 2998-3006. Available from: [Link]

  • Kumar, A., et al. (2023). H₂O₂-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega. Available from: [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of 3-[(5-phenyl hydroxyl- 1, 3, 4-oxadiazol-2-yl) methyl amino] - 2-methylquinazolin-4(3H)-one. Der Pharma Chemica, 8(19), 23-28. Available from: [Link]

  • Al-dujaili, J. H., & Abdal-hammid, S. N. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available from: [Link]

  • Şenol, F. F., et al. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43(6), 1579-1591. Available from: [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2006). Solvent free synthesis of some quinazolin-4(3H)-ones. Journal of the Indian Chemical Society, 83, 713-715. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Retrieved from [Link]

  • Yadav, P., & Singh, R. (2024). Green chemistry approach to the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones using lemon juice under concentrated solar radiations as a renewable source. RSC Advances, 14, 2965-2974. Available from: [Link]

  • ResearchGate. (2024). Green chemistry approach to the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones using lemon juice under concentrated solar radiations as a renewable source. Available from: [Link]

  • Reddy, G. S., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(5), 2736–2746. Available from: [Link]

  • Roopan, S. M., Maiyalagan, T., & Khan, F. N. (2008). Solvent free synthesis of quinazolin 4(3h)-ones derivatives. Canadian Journal of Chemistry, 86(10), 1019-1025. Available from: [Link]

  • Google Patents. (2019). CN107778256B - A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde.
  • Li, J., et al. (2013). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl₃. Synthetic Communications, 43(1), 72-78. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 123-140. Available from: [Link]

  • Generis Publishing. (2020). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Available from: [Link]

  • Mahulikar, P. P., et al. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research, 2(4), 576-579. Available from: [Link]

  • Wang, Y., et al. (2022). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 12(3), 1548–1552. Available from: [Link]

  • NCBI. (n.d.). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Available from: [Link]

  • RSC Publishing. (n.d.). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Retrieved from [Link]

  • Wang, G., et al. (2013). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry, 11, 6333-6340. Available from: [Link]

  • ResearchGate. (2019). One-pot synthesis of quinazolin-4(3 H)-ones and 2,3-dihydroquinazolin-4(1H). Available from: [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Available from: [Link]

Sources

A Comparative Analysis of 2-(4-Methylphenyl)quinazolin-4(3H)-one and 2-phenyl-4(3H)-quinazolinone for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers on the Impact of a Single Methyl Group on the Biological and Physicochemical Properties of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinazolin-4(3H)-one core is recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets, leading to diverse pharmacological activities.[1][2] This guide provides a detailed comparison of two closely related analogues: 2-phenyl-4(3H)-quinazolinone, the parent compound, and its derivative, 2-(4-Methylphenyl)quinazolin-4(3H)-one. The addition of a single methyl group to the 2-phenyl ring, a seemingly minor structural modification, can profoundly influence the compound's physicochemical properties, biological activity, and overall potential as a drug candidate. This analysis, supported by experimental data from the literature, aims to equip researchers with the insights needed to make informed decisions in their drug discovery and development programs.

The quinazolinone framework is a cornerstone in the development of therapeutics for a multitude of diseases, including cancer, inflammation, and central nervous system disorders.[3][4][5] The versatility of this heterocyclic system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[6][7] Understanding the structure-activity relationship (SAR) is paramount, and the comparison between these two specific molecules serves as a classic example of how subtle chemical changes can lead to significant functional differences.

Structural and Physicochemical Properties: The Foundational Differences

The core structure of both molecules is identical, featuring a pyrimidine ring fused to a benzene ring. The key distinction lies in the substituent at the 2-position of the quinazolinone core. 2-phenyl-4(3H)-quinazolinone possesses an unsubstituted phenyl ring, while this compound has a methyl group at the para-position of this phenyl ring.

Property2-phenyl-4(3H)-quinazolinoneThis compoundImpact of Methyl Group
Molecular Formula C₁₄H₁₀N₂OC₁₅H₁₂N₂OAddition of CH₂
Molecular Weight 222.24 g/mol 236.27 g/mol Increased molecular weight
Lipophilicity (LogP) Generally lowerGenerally higherIncreased lipophilicity
Solubility Generally higher in polar solventsGenerally lower in polar solventsDecreased aqueous solubility

The introduction of the methyl group increases the molecule's lipophilicity (fat-solubility). This is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value, as expected for the methylated analogue, can enhance membrane permeability and potentially lead to better blood-brain barrier penetration, a desirable trait for CNS-targeting drugs.[8] However, it can also lead to increased metabolic breakdown and reduced aqueous solubility, posing challenges for formulation.

Synthesis of the Quinazolinone Core: A Comparative Workflow

The synthesis of both compounds generally follows similar and well-established chemical pathways. A common and efficient method involves the condensation of anthranilamide (2-aminobenzamide) with the corresponding aromatic aldehyde, followed by an oxidative cyclization step.

Experimental Protocol: Synthesis of 2-Aryl-4(3H)-quinazolinones

This protocol outlines a general, environmentally friendly approach for the synthesis of the title compounds.

Materials:

  • Anthranilamide

  • Benzaldehyde (for 2-phenyl-4(3H)-quinazolinone)

  • 4-Methylbenzaldehyde (for this compound)

  • Solvent (e.g., ethanol, or solvent-free conditions)[9]

  • Oxidizing agent (e.g., iodine, potassium persulfate)[7][10]

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of anthranilamide and the appropriate aldehyde (benzaldehyde or 4-methylbenzaldehyde).

  • Solvent Addition: Add a suitable solvent like ethanol, or for a green chemistry approach, the reaction can be conducted under solvent-free conditions.[9]

  • Catalyst/Oxidant Addition: Introduce a catalytic amount of an oxidizing agent such as iodine.[7]

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent to remove impurities, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-4(3H)-quinazolinone.

The choice of synthetic route can be influenced by the desired scale and available reagents, with numerous variations reported in the literature.[10][11]

Comparative Biological Activities: Where the Methyl Group Matters

The true divergence between these two molecules is observed in their biological activities. The methyl group, by altering the steric and electronic properties of the phenyl ring, can significantly impact how the molecule interacts with its biological target.

The quinazolinone scaffold is a known pharmacophore for anticonvulsant activity, with methaqualone being a historically significant example.[12] Studies on various 2,3-disubstituted quinazolinones have shown that modifications at the 2-phenyl ring can modulate this activity.

A study on N-[(substituted 1H-pyrazol-3-yl)amino]-2-(4-methylphenyl)quinazolin-4(3H)-one derivatives demonstrated potent anticonvulsant properties.[13] The presence of the 4-methylphenyl group was a key feature of the most active compounds in this series, suggesting that this substitution is favorable for anticonvulsant effects.[13] While a direct comparison with the unsubstituted phenyl analogue under the same experimental conditions is not always available, the collective evidence points towards the 4-methylphenyl moiety being a beneficial structural feature for this particular biological activity.[8][14][15][16]

The quinazolinone core is present in several FDA-approved anticancer drugs, such as gefitinib and erlotinib, which are tyrosine kinase inhibitors.[7][17] The substitution pattern on the quinazolinone ring system is critical for this activity.

Research into 2-phenylquinazolin-4(3H)-one derivatives has revealed significant cytotoxic activities against various human tumor cell lines.[18] In one study, certain derivatives of 2-phenylquinazolin-4(3H)-one showed potent cytotoxicity, with one compound exhibiting higher inhibitory activity against HeLa cells than the standard drug adriamycin.[18]

For this compound, while it is a common building block for more complex anticancer agents, direct comparative data on its intrinsic cytotoxicity against the unsubstituted parent compound is sparse in the reviewed literature. However, the inclusion of substituted phenyl rings at the C-2 position is a common strategy in the design of novel quinazolinone-based anticancer agents, indicating the importance of exploring such modifications.[3][19][20]

Quinazolinone derivatives have also been investigated for their anti-inflammatory and analgesic properties.[5][21] The substitution at the 2-position of the quinazolinone ring has been shown to influence these activities. While specific comparative data between the two title compounds is limited, the general trend in quinazolinone chemistry suggests that lipophilic groups on the 2-phenyl ring can enhance anti-inflammatory effects.

The quinazolinone scaffold has been a source of compounds with antibacterial and antifungal properties.[2][22][23] Studies on 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones have shown that the 2-phenyl group is a common feature in compounds with notable antibacterial activity.[24] The introduction of a methyl group on this ring could potentially modulate the antimicrobial spectrum and potency.

Structure-Activity Relationship (SAR) Insights

The observed differences in biological activity can be attributed to several factors stemming from the addition of the methyl group:

  • Steric Effects: The methyl group adds bulk to the phenyl ring, which can either enhance or hinder the binding of the molecule to its target protein. A favorable steric interaction can lead to increased potency, while an unfavorable one can diminish activity.

  • Electronic Effects: The methyl group is weakly electron-donating, which can alter the electron density of the phenyl ring and, by extension, the entire quinazolinone system. This can affect the molecule's ability to participate in key interactions with the target, such as hydrogen bonding or pi-stacking.

  • Metabolic Stability: The methyl group can influence the metabolic fate of the compound. It may block a site of metabolism, leading to a longer half-life, or it could be a site of metabolic oxidation, leading to faster clearance.

The following diagram illustrates the core structural difference and its potential impact on target binding.

SAR_Comparison cluster_0 2-phenyl-4(3H)-quinazolinone cluster_1 This compound cluster_2 Biological Target A Unsubstituted Phenyl Ring Target Binding Pocket A->Target Binding Interaction B 4-Methylphenyl Ring B->Target Altered Binding (Steric/Electronic Effects)

Caption: Impact of 4-methyl substitution on target binding.

Conclusion and Future Perspectives

The comparison between this compound and 2-phenyl-4(3H)-quinazolinone highlights a fundamental principle in medicinal chemistry: small structural changes can have significant biological consequences. The addition of a methyl group at the para-position of the 2-phenyl ring enhances lipophilicity and can favorably influence biological activities such as anticonvulsant effects.

For researchers in drug development, this comparison underscores the importance of systematic SAR studies. While 2-phenyl-4(3H)-quinazolinone serves as an excellent starting point, the exploration of substituted analogues like the 2-(4-methylphenyl) derivative is a crucial step in optimizing potency, selectivity, and pharmacokinetic properties. Future research should focus on direct, head-to-head comparisons of these and other closely related analogues in a variety of biological assays to build a more comprehensive understanding of the SAR for the 2-aryl-quinazolin-4(3H)-one scaffold. This will undoubtedly pave the way for the development of novel and more effective therapeutics.

References

  • Al-Salem HS, Hegazy GH, El-Taher KE, et al. Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. Bioorg Med Chem Lett. 2015;25:1490–1499.
  • Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). An Efficient PIDA-Mediated Oxidative Dehydrogenation for the Synthesis of 4(3H)-Quinazolinones. Synthesis, 45(22), 2998-3006. [Link]

  • Current perspectives on quinazolines with potent biological activities: A review. (2018). Bioorganic & Medicinal Chemistry, 26(8), 1835-1856.
  • Environment-friendly synthesis method for 4(3H)-quinazolinone. CN103613550A.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methylphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Methylphenyl)quinazolin-4(3H)-one. As a member of the quinazolinone class of heterocyclic compounds, which are noted for their broad biological activities, this substance requires meticulous handling and disposal to ensure personnel safety and environmental protection.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.

The core principle of this guide is rooted in proactive safety and regulatory compliance. In the absence of a specific, dedicated Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous chemical waste. This "guilty until proven innocent" approach is the cornerstone of responsible laboratory safety and waste management, holding the waste generator accountable from creation to final disposal.[3]

Hazard Assessment and Characterization

While specific toxicological data for this compound is not extensively documented, a review of related quinazolinone derivatives allows for a presumptive hazard assessment. This proactive characterization is crucial for justifying the stringent handling protocols outlined below.

Data from analogous compounds consistently indicate the following potential hazards:

Potential HazardRationale and Representative Sources
Skin Irritation Many quinazolinone derivatives are classified as skin irritants.[4][5] Prolonged or repeated contact should be avoided.
Serious Eye Irritation Direct contact with the eyes is likely to cause serious irritation.[5]
Respiratory Irritation Inhalation of dust or aerosols may cause irritation to the respiratory tract.[6]
Harmful if Swallowed Ingestion may lead to adverse health effects, a common warning for this class of compounds.[5][6]

Given these potential risks, all subsequent procedures are designed to minimize exposure through all potential routes—dermal, ocular, inhalation, and ingestion.

Mandatory Personal Protective Equipment (PPE)

Prior to handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory. The causality behind each selection is to create a complete barrier between the researcher and the chemical.

PPE CategorySpecification and Rationale
Eye Protection Chemical safety goggles and a face shield must be worn. This provides robust protection against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.
Body Protection A buttoned laboratory coat is the minimum requirement. For handling larger quantities or in situations with a high risk of splashing, a chemical-resistant apron is also necessary.
Respiratory Protection All handling of the compound and its waste must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

An eyewash station and safety shower must be readily accessible in any area where this compound is handled.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that begins the moment waste is generated. Adherence to this protocol is not merely a recommendation but a requirement for maintaining a safe and compliant laboratory environment.

Step 1: Waste Segregation

This is the most critical initial step. Never mix waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[3] Incompatible chemicals can react violently, leading to the generation of heat, toxic gases, or even explosions.

  • Solid Waste: Collect all contaminated disposable materials, such as gloves, weigh boats, and paper towels, in a designated solid waste container.

  • Liquid Waste: Collect any unused solutions, reaction mixtures, or solvent rinsates in a designated liquid waste container.

Step 2: Waste Containerization

The integrity of your waste container is paramount for safe temporary storage and transport.

  • Container Type: Use only approved hazardous waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable for this type of compound.[3] The container must be chemically compatible with the waste it will hold.[7]

  • Container Condition: Ensure the container is free of cracks, leaks, or other damage and is equipped with a secure, tight-fitting lid.[8] Under no circumstances should food containers be used for hazardous waste.[8]

  • Filling Level: Do not fill liquid waste containers beyond 90% capacity (or leave at least one inch of headroom) to allow for vapor expansion and prevent spills.[8]

Step 3: Comprehensive Labeling

Properly labeled containers are essential for safety and regulatory compliance.[8] Each waste container must be labeled with a hazardous waste tag immediately upon adding the first drop of waste. The label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" . If in a solution, list all components and their approximate percentages.

  • The specific hazard characteristics (e.g., "Irritant," "Toxic").

  • The accumulation start date (the date the first waste was added).

  • The name of the principal investigator and the laboratory location (building and room number).

Step 4: Temporary On-Site Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: All waste containers must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.[8]

  • Container Closure: Waste containers must be kept securely closed at all times, except when actively adding waste.[8][9] Evaporation of waste in a fume hood is not a permissible disposal method.[9]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and temporary storage of waste. The final disposal must be handled by trained professionals.

  • Contact EHS: Once a waste container is full or you are nearing your generator storage time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]

  • Do Not Use Drains or Trash: Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer or regular trash.[7][9] This action is a serious regulatory violation and poses a significant threat to the environment.

Emergency Procedures

In the event of a spill or personal exposure, immediate and correct action is critical.

SituationResponse Protocol
Small Spill Trained laboratory personnel wearing full PPE can clean up small spills using an absorbent material (e.g., vermiculite or a chemical spill kit). The cleanup debris must be collected and disposed of as hazardous solid waste.[3][9]
Large Spill Evacuate the immediate area and alert others. Secure the area to prevent entry. Contact your institution's EHS or emergency response team immediately.[3]
Skin Exposure Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing any contaminated clothing.[6] Seek immediate medical attention.
Eye Exposure Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Wash the mouth out with water.[6] Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound GenerateWaste Waste Generated (Solid or Liquid) DonPPE Step 0: Ensure Full PPE is Worn GenerateWaste->DonPPE Segregate Step 1: Segregate Waste (Solid vs. Liquid) DonPPE->Segregate Containerize Step 2: Use Correct Waste Container Segregate->Containerize CheckContainer Is Container Compatible, Lidded, and in Good Condition? Containerize->CheckContainer Label Step 3: Apply Hazardous Waste Label CheckContainer->Label Yes Stop STOP: Incorrect Container Obtain Proper Container CheckContainer->Stop No Store Step 4: Store in SAA with Secondary Containment Label->Store ContainerFull Is Container Full or Storage Time Expiring? Store->ContainerFull ContactEHS Step 5: Contact EHS for Waste Pickup ContainerFull->ContactEHS Yes ContinueAdding Continue Adding Waste (Keep Container Closed) ContainerFull->ContinueAdding No

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.